2-Iodo-5-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFZBZGJXHIKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735483 | |
| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-06-5 | |
| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Iodo-5-(trifluoromethoxy)aniline
[1][2]
Executive Summary
2-Iodo-5-(trifluoromethoxy)aniline is a high-value intermediate characterized by three distinct functional handles: a primary amine (–NH₂), an aryl iodide (–I), and a trifluoromethoxy group (–OCF₃).[1][2] Its strategic value lies in the ortho-relationship between the amine and the iodide, enabling rapid cyclization to form indoles, benzimidazoles, and quinazolines, while the lipophilic –OCF₃ motif modulates metabolic stability and blood-brain barrier permeability in drug targets.[1][2]
Molecular Identity & Structural Analysis[1][3]
| Attribute | Detail |
| IUPAC Name | 2-Iodo-5-(trifluoromethoxy)aniline |
| CAS Registry Number | 940908-06-5 (Primary), 883547-56-6 (Alternate/Salt forms) |
| Molecular Formula | C₇H₅F₃INO |
| Molecular Weight | 303.02 g/mol |
| SMILES | NC1=C(I)C=CC(OC(F)(F)F)=C1 |
| InChI Key | SCFZBZGJXHIKEP-UHFFFAOYSA-N |
Structural Electronic Profile
-
Amine (–NH₂): Acts as a strong electron-donating group (EDG) via resonance, activating the ring at the ortho and para positions.[1] However, the bulky iodine atom at the ortho position creates steric hindrance, slightly reducing nucleophilicity compared to non-halogenated anilines.[2]
-
Iodide (–I): A weak electron-withdrawing group (EWG) via induction but capable of resonance donation.[1] Its primary role here is as a "soft" leaving group for palladium-catalyzed cross-coupling.[1][2]
-
Trifluoromethoxy (–OCF₃): A strong EWG with unique conformational properties.[1] Unlike –CF₃, the oxygen atom allows the –CF₃ group to rotate out of the aromatic plane, providing a distinct "lipophilic covering" that protects the molecule from oxidative metabolism.[1][2]
Physicochemical Profile
The physical state of this compound is sensitive to purity and temperature.[1] While often isolated as a viscous oil, high-purity samples may crystallize.[1][2]
| Property | Value / Description | Note |
| Physical State | Yellow to Brown Liquid (at RT) | May solidify/waxy solid at <4°C. |
| Melting Point | < 25 °C (estimated) | Often supercools; handle as liquid.[1][2] |
| Boiling Point | ~110–115 °C @ 0.5 mmHg | High vacuum required for distillation.[1] |
| Density | 1.85 ± 0.05 g/cm³ | High density due to Iodine atom.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water.[2] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Lower than aniline (4.[1]6) due to –I and –OCF₃ electron withdrawal.[1] |
| LogP | ~3.1 | Highly lipophilic (Lipinski compliant).[1] |
Stability & Reactivity[1]
-
Light Sensitivity: The C–I bond is photosensitive.[1] Prolonged exposure to light causes homolytic cleavage, liberating iodine (
) and turning the liquid dark brown/violet. Storage in amber vials is mandatory. -
Oxidation: The amine is susceptible to oxidation (N-oxide formation) if left in air for extended periods.[1] Store under Argon/Nitrogen.[1]
Spectroscopic Characterization
Accurate identification relies on NMR splitting patterns driven by the 1,2,4-substitution pattern.[2]
H NMR (400 MHz, CDCl ) Prediction
-
7.60 (d,
Hz, 1H): H-3 .[1] Deshielded by the adjacent Iodine.[1] Appears as a doublet due to coupling with H-4.[1][2] -
6.65 (d,
Hz, 1H): H-6 . Shielded by the ortho amine.[1] Appears as a doublet (meta-coupling).[1] -
6.50 (dd,
Hz, 1H): H-4 . Coupled to both H-3 (ortho) and H-6 (meta). - 4.20 (br s, 2H): –NH₂ .[1] Broad singlet, exchangeable with D₂O.
F NMR (376 MHz, CDCl )
- -58.0 ppm (s, 3F): Characteristic singlet for the –OCF₃ group.[1]
Synthetic Utility & Applications
This molecule is a "linchpin" intermediate.[1] The presence of the amine and iodide allows for sequential functionalization .
Experimental Workflow: Synthesis of Indoles via Larock Synthesis
A common application is the synthesis of 5-(trifluoromethoxy)indoles.[1]
Protocol:
-
Reagents: 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 equiv), LiCl (1.0 equiv).[1][2]
-
Solvent: DMF (0.1 M concentration).
-
Conditions: Heat to 100°C for 12 hours under Argon.
-
Work-up: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodine and Amine handles.[1][2]
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion | H315 | Causes skin irritation.[1] |
| Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Protocol:
-
PPE: Wear nitrile gloves (double-gloving recommended due to iodine permeability), safety goggles, and a lab coat.[1]
-
Ventilation: All operations involving heating or opening the container must be performed in a fume hood.[1]
-
Spill Cleanup: Absorb with sand/vermiculite.[1] Do not use bleach (oxidizers may release iodine gas).[1]
References
-
Sigma-Aldrich. Product Specification: 2-Iodo-5-(trifluoromethoxy)aniline (CAS 940908-06-5).[1][2] Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761172, 2-Iodo-4-(trifluoromethoxy)aniline (Isomer Comparison).[1][2] Retrieved from .[1]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689-6690.[1][2]
-
Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)aniline derivatives.[1] Retrieved from .[1]
Bifunctional Halogenated Anilines in Drug Discovery: A Technical Guide to CAS 105202-02-6
Executive Summary & Nomenclature Clarification
Before delving into the technical applications, we must address a critical nomenclature discrepancy in the inquiry. The CAS registry number 105202-02-6 definitively corresponds to 2-Iodo-5-(trifluoromethyl)aniline (also known as 3-Amino-4-iodobenzotrifluoride). The trifluoromethoxy (-OCF3) analog is a distinct chemical entity assigned CAS 940908-06-5. Because the CAS number serves as the absolute, unambiguous identifier in chemical informatics, procurement, and patent literature, this whitepaper focuses exclusively on the physicochemical and synthetic profile of CAS 105202-02-6 (the -CF3 derivative). The strategic principles discussed, however, are highly applicable to both halogenated isosteres.
As a bifunctional building block, 2-Iodo-5-(trifluoromethyl)aniline offers orthogonal reactivity. The presence of an iodine atom ortho to a primary amine, coupled with a strongly electron-withdrawing trifluoromethyl group, makes it a highly sought-after intermediate for synthesizing complex biaryl systems and privileged heterocyclic scaffolds in medicinal chemistry.
Physicochemical Profiling & Structural Causality
The utility of CAS 105202-02-6 stems from the specific electronic and steric effects of its substituents:
-
Iodine (C2): Features a highly polarizable and weak C-I bond, making it a prime site for oxidative addition by Palladium(0) in cross-coupling reactions.
-
Trifluoromethyl (C5): Strongly electron-withdrawing via inductive effects. This lowers the pKa of the aniline, making the amine less nucleophilic. This is advantageous as it suppresses unwanted competitive C-N coupling (Buchwald-Hartwig amination) during C-C cross-coupling (Suzuki-Miyaura) workflows. Furthermore, the -CF3 group significantly enhances the lipophilicity (LogP) and metabolic stability of the final drug candidate.
-
Amine (C1): Serves as an anchor for subsequent amidation, reductive amination, or cyclization protocols.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-Iodo-5-(trifluoromethyl)aniline | |
| CAS Number | 105202-02-6 | |
| Molecular Weight | 287.02 g/mol | |
| Boiling Point | 249.7 °C (at 760 mmHg) | |
| Density | 1.948 ± 0.06 g/cm³ | |
| Flash Point | 104 °C | |
| Purity Standard | >95.0% (GC) |
Strategic Utility in Medicinal Chemistry
Application A: Nuclear Receptor Modulators (RORγt Inhibitors)
In modern drug discovery, CAS 105202-02-6 serves as a critical precursor for synthesizing Nuclear Receptor Modulators, specifically targeting the retinoic acid-related orphan receptor gamma t (RORγt)[1]. RORγt is a master transcription factor regulating Th17 cell differentiation and the subsequent secretion of the pro-inflammatory cytokine IL-17[1].
Causality in Drug Design: By leveraging the Suzuki-Miyaura coupling of the C2-iodine, chemists generate sterically hindered biaryl systems. The C5-trifluoromethyl group enhances the lipophilicity of the resulting ligand, driving deep insertion into the hydrophobic Ligand-Binding Domain (LBD) of RORγt[1]. This binding induces a conformational change that disrupts the recruitment of co-activators, thereby repressing IL-17 transcription and ameliorating autoimmune conditions such as psoriasis and multiple sclerosis[1].
Fig 1: RORγt modulation pathway via biaryl ligands derived from CAS 105202-02-6.
Application B: Microwave-Assisted Indole Cyclization
Another powerful application of 105202-02-6 is its use as a precursor for complex heterocyclic scaffolds, notably 3-substituted indoles. A highly efficient protocol involves the microwave-assisted intramolecular arene-alkene coupling of o-iodoanilino enamines[2].
Causality in Methodology: The starting aniline is first converted to an o-iodoanilino enamine utilizing N,O-acetal TMS ethers[2]. The subsequent cyclization requires breaking the strong C-I bond and forming a new C-C bond via a palladium-catalyzed Heck-type intramolecular annulation. Traditional thermal heating often leads to the degradation of the sensitive enamine intermediate. Microwave irradiation is chosen because it provides rapid, volumetric heating, overcoming the high activation energy of the arene-alkene coupling in minutes, thereby kinetically trapping the desired indole product before thermal decomposition can occur[2].
Fig 2: Microwave-assisted arene-alkene annulation workflow for indole synthesis.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a 2-aryl-5-(trifluoromethyl)aniline intermediate without protecting the primary amine.
Causality & Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is selected. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step critical for forming sterically hindered ortho-substituted biaryls.
-
Base/Solvent: Aqueous K₂CO₃ in 1,4-Dioxane. Water is essential to activate the boronic acid into the reactive boronate species, while the mild base prevents unwanted deprotonation of the free aniline, suppressing competitive C-N coupling.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, charge 2-Iodo-5-(trifluoromethyl)aniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration).
-
Purge the vessel with Argon for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.
-
Heat the reaction mixture to 90 °C for 4 hours under vigorous stirring.
-
Validation Checkpoint (Self-Validating System): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete and chemoselective when the starting material peak (m/z 288 [M+H]+) is entirely consumed and replaced by the product mass. The absence of a des-iodo byproduct (m/z 162) validates the efficiency of the chosen Pd catalyst.
-
Cool to room temperature, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Indoles
Objective: Intramolecular arene-alkene coupling of o-iodoanilino enamines derived from CAS 105202-02-6[2].
Step-by-Step Methodology:
-
Synthesize the o-iodoanilino enamine intermediate by reacting CAS 105202-02-6 with the corresponding N,O-acetal TMS ether in the presence of a mild Lewis acid.
-
Transfer the purified enamine (1.0 equiv) to a microwave-safe vial. Add Pd(OAc)₂ (0.1 equiv), P(o-tolyl)₃ (0.2 equiv), and Et₃N (2.0 equiv) in anhydrous DMF (0.1 M).
-
Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes.
-
Validation Checkpoint (Self-Validating System): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar enamine intermediate should cleanly convert to a less polar, UV-active indole spot. Confirm the structural integrity via ¹H NMR by verifying the disappearance of the enamine vinylic protons and the emergence of the characteristic indole C2-H singlet around 7.2 ppm.
-
Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the fluorinated indole core.
References
- Nuclear receptor modulators. AbbVie Inc. Patent WO2016200851A1.
-
Microwave-assisted synthesis of 3-substituted indoles via intramolecular arene–alkene coupling of o-iodoanilino enamines. Tetrahedron Letters.[Link]
Sources
2-Iodo-5-(trifluoromethoxy)aniline molecular weight and formula
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethoxy)aniline, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic protocols, and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and authoritative references to support further research and application.
Core Molecular Attributes
2-Iodo-5-(trifluoromethoxy)aniline is a substituted aniline derivative that has garnered significant interest due to the unique properties imparted by its trifluoromethoxy and iodo functional groups. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere for other functionalities and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Molecular Formula and Weight
The fundamental quantitative data for 2-Iodo-5-(trifluoromethoxy)aniline are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃INO | [4][5] |
| Molecular Weight | 303.02 g/mol | [4][5] |
| CAS Number | 940908-06-5 | [5] |
| InChI | 1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2 | |
| InChIKey | SCFZBZGJXHIKEP-UHFFFAOYSA-N |
Synthesis and Methodologies
The synthesis of ortho-iodinated anilines can be challenging. A practical and efficient method involves the decarboxylative iodination of anthranilic acids. This approach avoids the use of transition metals and strong bases, offering a more environmentally benign route.
Illustrative Synthetic Pathway: Decarboxylative Iodination
A general representation of a synthetic workflow for producing substituted iodoanilines is depicted below. This pathway highlights the key transformation from an anthranilic acid precursor.
Caption: A generalized workflow for the synthesis of 2-iodoanilines via decarboxylative iodination.
Detailed Experimental Protocol
The following protocol is adapted from a general method for the synthesis of 2-iodoanilines and serves as a representative example.[6]
Materials:
-
Substituted anthranilic acid (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5.0 mL)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted anthranilic acid in DMSO, add N-Iodosuccinimide.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into ethyl acetate.
-
Wash the organic layer with brine and water, then dry over magnesium sulfate.
-
Concentrate the solution under vacuum.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-iodoaniline derivative.
Causality of Experimental Choices:
-
DMSO as Solvent: Its high boiling point is suitable for the elevated reaction temperature, and its polar aprotic nature facilitates the dissolution of the reactants.
-
N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, making it a safer alternative to molecular iodine.
-
Elevated Temperature: Provides the necessary activation energy for the decarboxylation and subsequent iodination to occur.
Applications in Drug Discovery and Development
The trifluoromethyl and trifluoromethoxy groups are highly sought after in medicinal chemistry due to their ability to enhance key drug-like properties.[1] The trifluoromethyl group, for instance, is known to improve metabolic stability and can act as a bioisostere for other chemical groups.[2]
Anilines containing these fluorinated moieties are integral components of numerous pharmaceuticals. The strategic placement of a trifluoromethyl group on an aniline scaffold has been a successful strategy in developing potent and selective kinase inhibitors for cancer therapy.[2] The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the aniline nitrogen, influencing its binding interactions with target proteins.[2]
The 2-iodo-5-(trifluoromethoxy)aniline scaffold, in particular, serves as a versatile starting material. The iodo group can be readily transformed via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Iodo-5-(trifluoromethoxy)aniline and its precursors.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Causes skin and serious eye irritation.[7]
Recommended Handling Procedures:
-
Use only in a well-ventilated area or outdoors.[8]
-
Wear protective gloves, clothing, and eye/face protection.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]
-
Wash skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[7]
Storage:
-
Store in a cool, dark place under an inert atmosphere. Recommended storage is refrigerated (0-10°C).
References
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Rsc.org. [Link]
-
CAS 940908-06-5 C7H5F3INO 2-Iodo-5-(trifluoromethoxy)aniline ≥95%. Howei Pharm. [Link]
-
2-Iodoaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
2-Iodo-5-methoxyaniline | C7H8INO. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iodo-5-(trifluoromethoxy)aniline | CymitQuimica [cymitquimica.com]
- 5. CAS 940908-06-5 | 2-Iodo-5-(trifluoromethoxy)aniline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 6. rsc.org [rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
2-Iodo-5-(trifluoromethoxy)aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Iodo-5-(trifluoromethoxy)aniline
Introduction
2-Iodo-5-(trifluoromethoxy)aniline is a valuable fluorinated building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its structural architecture, featuring an aniline core substituted with both an iodo group and a trifluoromethoxy group, offers a unique combination of properties and synthetic handles. The trifluoromethoxy (-OCF₃) group is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Concurrently, the carbon-iodine bond provides a versatile site for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of molecular complexity.[5][6][7] This guide provides a detailed examination of a reliable and efficient pathway for the synthesis of this key intermediate, grounded in the principles of electrophilic aromatic substitution.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The most direct and logical synthetic route to 2-Iodo-5-(trifluoromethoxy)aniline involves the regioselective iodination of the commercially available precursor, 3-(trifluoromethoxy)aniline.
Retrosynthetic Disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is underpinned by fundamental principles of electrophilic aromatic substitution (SEAr). The amino (-NH₂) group of the aniline precursor is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[5][8] The trifluoromethoxy (-OCF₃) group, in contrast, is a moderately deactivating, meta-directing group. The synergistic effect of these two substituents favors the introduction of iodine at the C2 position (ortho to the amine and meta to the trifluoromethoxy group), making direct iodination a highly regioselective and efficient method.
Core Synthesis: Electrophilic Iodination
The chosen pathway proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic iodine species attacks the electron-rich aromatic ring of 3-(trifluoromethoxy)aniline.
Mechanism and Reagent Selection
The reaction is initiated by the generation of an electrophilic iodine cation (or a polarized equivalent), which is then attacked by the π-electrons of the aniline ring. The amino group's strong activating effect stabilizes the resulting cationic intermediate (the sigma complex), preferentially at the ortho and para positions.
Several reagents can be employed for this transformation, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).[7][9] A particularly effective and controllable reagent is **Potassium Dichloroiodate (KICl₂) **.[5][8] This stable, solid reagent dissociates in solution to generate iodine monochloride (ICl) in situ, which serves as the active electrophilic iodinating species.[5] This method offers excellent control over the reaction, minimizing the formation of di-iodinated byproducts.
Causality in Experimental Design
The success of this synthesis hinges on the careful control of reaction parameters:
-
Solvent: A dilute acidic medium, such as hydrochloric acid, is used to dissolve the aniline starting material by forming the corresponding anilinium salt.[5][8]
-
Temperature: The reaction is conducted at low temperatures (0–5 °C). This is critical to moderate the high reactivity of the activated aniline ring, thereby preventing over-iodination and other side reactions.[5][10]
-
Stoichiometry: A slight molar excess of the iodinating agent is used to drive the reaction to completion. Careful control of the equivalents (typically 1.0 to 1.2) is necessary to ensure monosubstitution.
-
Reaction Quench and Work-up: After the reaction is complete, a solution of sodium thiosulfate is added to neutralize any unreacted iodine or ICl.[5] Subsequently, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the anilinium salt, converting the product back to the free amine, which can then be extracted into an organic solvent.[5]
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of 2-Iodo-5-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)aniline.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Potassium Dichloroiodate (KICl₂)
-
Hydrochloric Acid (1 M)
-
Sodium Thiosulfate (10% aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in 1 M hydrochloric acid.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition of Iodinating Agent: In a separate flask, prepare a solution of potassium dichloroiodate (1.1 eq) in deionized water. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the dropwise addition of 10% sodium thiosulfate solution until the yellow color of excess iodine dissipates.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[11][12]
Data Summary
The following table summarizes the key parameters for the synthesis.
| Parameter | Value/Description | Rationale |
| Starting Material | 3-(Trifluoromethoxy)aniline | Commercially available precursor. |
| Iodinating Agent | Potassium Dichloroiodate (KICl₂) | Provides controlled in situ generation of ICl.[5] |
| Molar Ratio | Aniline : KICl₂ (1.0 : 1.1) | Slight excess of iodinating agent ensures full conversion. |
| Solvent | Dilute Hydrochloric Acid | Solubilizes the aniline starting material.[5] |
| Temperature | 0–5 °C | Controls reactivity and minimizes side products.[5][10] |
| Reaction Time | 2–4 hours post-addition | Allows the reaction to proceed to completion. |
| Purification | Flash Column Chromatography | Effective method for isolating the pure product.[11][12] |
| Expected Yield | 75–90% | Typical yield for this type of transformation. |
Workflow Visualization
The synthesis and purification workflows are illustrated below.
Caption: Step-by-step synthesis workflow.
Caption: Purification via flash column chromatography.
Conclusion
The synthesis of 2-Iodo-5-(trifluoromethoxy)aniline is reliably achieved through the direct electrophilic iodination of 3-(trifluoromethoxy)aniline. The use of potassium dichloroiodate as the iodinating agent in a controlled, low-temperature acidic environment provides a high-yielding and regioselective pathway to this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with a standard purification protocol, makes this method highly applicable for researchers in both academic and industrial settings, facilitating the development of new chemical entities in drug discovery and materials science.
References
- Application Notes and Protocols for the Iodination of Aniline using Potassium Dichloroiodate - Benchchem.
- A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives.
- Iodination - Common Conditions.
- Iodination of Aniline - ChemEd X.
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und - Rsc.org.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace.
- Sandmeyer Trifluoromethylation - Organic Chemistry Portal.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
- Application Notes and Protocols for the Synthesis and Subsequent Transformation of 2,4,6-Triiodoaniline - Benchchem.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed.
- p-IODOANILINE - Organic Syntheses Procedure.
- Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Monograph: Spectroscopic Characterization of 2-Iodo-5-(trifluoromethoxy)aniline
[1][2]
Executive Summary
2-Iodo-5-(trifluoromethoxy)aniline is a critical halogenated building block in the synthesis of pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the simultaneous presence of a reactive amino group, a labile iodine atom suitable for cross-coupling (Suzuki-Miyaura, Sonogashira), and a metabolically stable trifluoromethoxy (-OCF₃) moiety. This guide details the spectroscopic signatures required to validate the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 4-(trifluoromethoxy) isomers) and potential byproducts.
Chemical Identity & Structural Logic
Before interpreting spectra, one must understand the electronic environment of the molecule.[1][2]
-
Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) by resonance, significantly shielding the ortho (C6) and para (C4) positions.[1][2]
-
Iodine Atom (-I): A heavy atom at C2.[1][2] It exerts a weak inductive withdrawing effect but a massive "heavy atom effect" on the attached carbon (C2) in ¹³C NMR (shielding it to ~85-95 ppm).[1][2]
-
Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group (EWG) inductively, but with oxygen lone pairs capable of weak resonance donation.[1][2] It has a distinct ¹⁹F signature.[1][2][3]
Structure:
-
Position 1: -NH₂
-
Position 2: -I
-
Position 5: -OCF₃
Synthesis & Purity Context
Understanding the synthesis aids in identifying impurity peaks.[1][2] This compound is typically synthesized via the electrophilic iodination of 3-(trifluoromethoxy)aniline .[1][2]
Spectroscopic Data Analysis[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform)
¹H NMR (Proton)
The aromatic region displays a characteristic "1,2,4-trisubstituted" pattern, though the numbering is 1,2,5.
| Proton | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-3 | 7.60 – 7.75 | Doublet (d) | Ortho to Iodine. The most deshielded proton due to the proximity of the large iodine atom and lack of resonance shielding from the amine.[1][2] | |
| H-4 | 6.65 – 6.80 | Double Doublet (dd) | Meta to Iodine. Shielded relative to benzene due to the para relationship with the amino group (resonance donation).[1][2] | |
| H-6 | 6.45 – 6.60 | Doublet (d) | Ortho to Amine. Highly shielded by the adjacent amino group.[1][2] Appears as a narrow doublet due to meta-coupling with H-4.[1][2] | |
| NH₂ | 4.10 – 4.50 | Broad Singlet (br s) | N/A | Exchangeable protons.[1][2] Shift varies with concentration and water content.[1][2] |
¹³C NMR (Carbon-13)
The ¹³C spectrum is definitive for confirming the position of the iodine (heavy atom effect).[1][2]
| Carbon | Shift (δ ppm) | Splitting | Assignment |
| C-5 | ~150.0 | Quartet ( | C-OCF₃. Deshielded by oxygen.[1][2] Shows splitting due to F coupling. |
| C-1 | ~147.0 | Singlet | C-NH₂. Attached to the strong EDG nitrogen.[1][2] |
| C-3 | ~137.0 | Singlet | C-H. Ortho to Iodine. |
| C-OCF₃ | ~120.5 | Quartet | -OCF₃. Large |
| C-4 | ~113.0 | Singlet | C-H. Shielded by amino resonance.[1][2] |
| C-6 | ~106.0 | Singlet | C-H. Ortho to amino group (highly shielded).[1][2] |
| C-2 | 85.0 – 95.0 | Singlet | C-I. The "Heavy Atom Effect" causes a significant upfield shift, diagnostic of C-I bonds.[1][2] |
¹⁹F NMR (Fluorine)
Infrared (IR) Spectroscopy
Key functional group bands for rapid identification.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3450, 3350 | N-H Stretch | Primary amine doublet (asymmetric/symmetric).[1][2][4] |
| 1620 | N-H Bend | Scissoring vibration of the NH₂ group.[1][2] |
| 1200 – 1250 | C-F Stretch | Strong, broad absorptions characteristic of fluorinated compounds.[1][2] |
| 1150 – 1180 | C-O-C Stretch | Aryl alkyl ether stretch for the -OCF₃ group.[1][2] |
| ~500 – 600 | C-I Stretch | Often weak, but diagnostic in the fingerprint region.[1][2] |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI+
| m/z | Ion Type | Interpretation |
| 303 | [M]⁺ / [M+H]⁺ | Molecular Ion. Matches formula C₇H₅F₃INO. |
| 176 | [M - I]⁺ | Loss of Iodine. Major fragmentation pathway.[1][2] The bond energy of C-I is low.[1][2] |
| 218 | [M - OCF₃]⁺ | Loss of Trifluoromethoxy. Less common than iodine loss but observable. |
| 127 | [I]⁺ | Iodine Ion. Common in EI spectra of aryl iodides.[1][2] |
Quality Control & Validation Protocol
The following Graphviz diagram illustrates the logical decision tree for validating a batch of 2-Iodo-5-(trifluoromethoxy)aniline.
Figure 1: Analytical workflow for structural validation of 2-Iodo-5-(trifluoromethoxy)aniline.
Experimental Methodology (Standard Protocol)
Method A: ¹H NMR Acquisition
-
Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Instrument: 400 MHz or higher (e.g., Bruker Avance).
-
Parameters:
-
Processing: Calibrate TMS to 0.00 ppm. Phase correct manually to ensure flat baseline around the broad NH₂ peak.[1][2]
Method B: GC-MS Analysis
References
-
Sigma-Aldrich. 2-Iodo-5-(trifluoromethoxy)aniline Product Specification (CAS 940908-06-5).[1][2]Link[1][2]
-
PubChem. Compound Summary: 2-Iodo-5-(trifluoromethoxy)aniline.[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Beilstein Journal of Organic Chemistry. Catalytic trifluoromethylation of iodoarenes (Supporting Information). (Provides analogous NMR data for 2-iodo-5-trifluoromethylaniline used for comparative assignment). Link
-
BenchChem. Spectroscopic Guide to Aniline Isomers. (General reference for aniline substituent effects). Link[1][2]
Introduction: The Critical Role of a Niche Building Block in Modern Chemistry
An In-Depth Technical Guide to the Purity and Stability of 2-Iodo-5-(trifluoromethoxy)aniline
2-Iodo-5-(trifluoromethoxy)aniline is a substituted aromatic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifluoromethoxy group and iodine substitution make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group provides a reactive handle for a wide array of cross-coupling reactions, enabling the efficient construction of intricate molecular architectures.
Given its role as a foundational building block, the purity and stability of 2-Iodo-5-(trifluoromethoxy)aniline are not merely figures of merit but are paramount to the success, reproducibility, and safety of subsequent synthetic transformations and biological assays. This guide offers a comprehensive technical overview of the key physicochemical properties, analytical methodologies for purity assessment, and best practices for maintaining the stability of this important chemical entity.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 2-Iodo-5-(trifluoromethoxy)aniline is the first step in its effective utilization. These properties dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 940908-06-5 | |
| Molecular Formula | C₇H₅F₃INO | [1] |
| Molecular Weight | 303.02 g/mol | [1] |
| Appearance | Yellow to Brown Liquid or Solid | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 2-8 °C |
Purity Assessment: A Multi-Technique Approach
Commercial grades of 2-Iodo-5-(trifluoromethoxy)aniline are typically available at purities of 95% or higher. However, for sensitive applications, particularly in drug development, independent verification of purity and identification of impurities are crucial. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
Common Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying purity and identifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural confirmation and can be adapted for quantitative analysis.[4][5]
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase.[5] | Purity (% area), presence of non-volatile impurities.[6] | High resolution, robust, widely available for aniline derivatives.[7][8] | Requires a reference standard for absolute quantification. |
| GC-MS | Separation based on volatility and mass-to-charge ratio.[3] | Purity, identification of volatile impurities and by-products. | High sensitivity and selectivity for thermally stable compounds.[9] | Not suitable for non-volatile or thermally labile impurities. |
| NMR (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field. | Structural confirmation, absolute purity (qNMR), and impurity structure.[5] | Non-destructive, provides detailed structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[5][10] | Lower sensitivity than chromatographic methods, higher instrument cost. |
Potential Impurities
Impurities in 2-Iodo-5-(trifluoromethoxy)aniline can originate from its synthesis or degradation. Synthesis-related impurities may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Positional isomers: Isomers formed during nitration or other substitution reactions.[3][11]
-
Related substances: By-products from side reactions.
Degradation-related impurities typically arise from oxidation, a common issue with aniline compounds, leading to discoloration and the formation of polymeric materials.[12][13]
Experimental Protocols for Purity and Structural Analysis
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for aniline derivatives and should be optimized for 2-Iodo-5-(trifluoromethoxy)aniline.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the identity of the compound.
-
¹H NMR: Provides information on the protons in the molecule. For a related compound, 2-Iodo-5-(trifluoromethyl)aniline, characteristic peaks are observed in the aromatic region.[4]
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A singlet is expected for the -OCF₃ group. The chemical shift can be referenced against an internal or external standard like hexafluorobenzene.[10]
The following workflow illustrates the process of assessing the purity of a newly acquired batch of the compound.
Caption: Conceptual diagram of the oxidative degradation pathway for 2-Iodo-5-(trifluoromethoxy)aniline.
Safe Handling Procedures
2-Iodo-5-(trifluoromethoxy)aniline is associated with several health hazards. Adherence to safety protocols is essential.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. * Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [15][14]Avoid contact with skin and eyes. [14]Wash hands thoroughly after handling. [14]
Conclusion
The chemical integrity of 2-Iodo-5-(trifluoromethoxy)aniline is a prerequisite for its successful application in research and development. A diligent approach to purity verification, utilizing a combination of chromatographic and spectroscopic techniques, is essential. Furthermore, strict adherence to recommended storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light—will mitigate degradation and ensure the compound's stability over time. By understanding and implementing these principles, researchers can confidently employ this valuable building block to advance their scientific objectives.
References
-
Royal Society of Chemistry. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-4-(trifluoromethoxy)aniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
-
TSI Journals. (2010). Analytical CHEMISTRY. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Iodoaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways for degradation of aniline. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-IODO-5-(TRIFLUOROMETHOXY)ANILINE. Retrieved from [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
RSC Publishing. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
ResearchGate. (n.d.). Observed degradation pathway of 2,4,5-T in enrichment cultures from.... Retrieved from [Link]
-
Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-82. Retrieved from [Link]
-
ResearchGate. (2025). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Retrieved from [Link]
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Commercial suppliers of 2-Iodo-5-(trifluoromethoxy)aniline
The Definitive Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline: Sourcing, Reactivity, and Applications in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated motifs is paramount for optimizing pharmacokinetic profiles. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) represents a highly privileged, bifunctional building block.
From a structural perspective, this compound offers two distinct vectors for functionalization:
-
The Ortho-Iodoaniline Core: The presence of an iodine atom positioned ortho to a primary amine serves as an ideal precursor for transition-metal-catalyzed cross-coupling and annulation reactions. The weak C–I bond ensures rapid oxidative addition by Palladium(0) species, making it a critical starting material for the de novo synthesis of indoles, quinolines, and benzimidazoles[1].
-
The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group at the 5-position imparts unique physicochemical properties. It significantly enhances lipophilicity (increasing cell membrane permeability) and metabolic stability (blocking cytochrome P450-mediated oxidation) without introducing the steric bulk associated with larger alkyl or alkoxy groups. This specific substitution pattern has been heavily utilized in the development of nuclear receptor modulators, such as RORγt inverse agonists for the treatment of autoimmune diseases[2].
Commercial Sourcing & Quality Control
When scaling up synthetic routes, the purity of the starting aniline is critical. Trace transition metal impurities from the supplier's own synthesis or regioisomeric contaminants (e.g., 2-iodo-4-(trifluoromethoxy)aniline) can severely poison downstream palladium catalysts or complicate chromatographic purification.
Below is a consolidated table of verified commercial suppliers for 2-Iodo-5-(trifluoromethoxy)aniline, summarizing their catalog data and available scales[3][4][5][6].
Table 1: Commercial Suppliers of 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5)
| Supplier | Catalog Number | Stated Purity | Scale Availability | Primary Focus |
| Combi-Blocks | HC-3023 | 98% | Gram to Multi-Gram | High-throughput R&D[5] |
| BLD Pharm | BD448950 | >95% | Gram to Bulk | Scale-up & Process[6] |
| Howei Pharm | 11CJ85596 | ≥95% | Custom Synthesis | CDMO / Manufacturing[4] |
| Sigma-Aldrich | ENAH9BB9308E | AldrichCPR | Research Scale | Discovery Chemistry |
| Reagentia | R00IHXP | N/A | 250 mg | Analytical / Reference[3] |
To ensure reproducibility in sensitive catalytic workflows, incoming batches should be subjected to a rigorous Quality Assurance (QA) pipeline.
Fig 1: Strategic sourcing and quality assurance workflow for commercial chemical building blocks.
Advanced Synthetic Workflows: The Larock Indole Synthesis
One of the most powerful applications of 2-Iodo-5-(trifluoromethoxy)aniline is its use in the Larock Indole Synthesis . This palladium-catalyzed heteroannulation with internal alkynes allows for the rapid, one-pot construction of 2,3-disubstituted 6-(trifluoromethoxy)indoles, a scaffold highly prized in oncology and immunology[1].
Causality & Reagent Rationale
-
Substrate Electronics: The strongly electron-withdrawing -OCF₃ group decreases the electron density on the aniline ring. While this slightly decelerates the initial oxidative addition step compared to electron-rich anilines, the highly reactive C–I bond compensates for this kinetic drop. Furthermore, the -OCF₃ group increases the acidity of the aniline -NH₂, which actively accelerates the final base-mediated deprotonation and cyclization step.
-
Pd(OAc)₂ (Catalyst): Serves as a precatalyst that is reduced in situ to the active Pd(0) species required for C–I bond cleavage.
-
LiCl (Additive): Acts as a critical chloride source. The chloride ions coordinate to the Pd(0) intermediate, stabilizing it and preventing the premature precipitation of inactive "palladium black" at the elevated reaction temperatures (100 °C).
-
Na₂CO₃ (Base): A mild inorganic base chosen specifically to neutralize the hydrogen iodide (HI) generated during the reaction, preventing the protonation of the alkyne and facilitating the C–N bond formation.
-
DMF (Solvent): A polar aprotic solvent that readily dissolves the inorganic salts (LiCl, Na₂CO₃) and stabilizes the polar transition states of the catalytic cycle.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The specific workup steps are engineered to remove DMF and inorganic salts, which frequently cause false positives in LC-MS monitoring.
-
Reaction Assembly: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 303 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), LiCl (1.0 mmol, 42.4 mg), and Na₂CO₃ (2.0 mmol, 212 mg).
-
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, which is vital to prevent the oxidation of the active Pd(0) catalyst.
-
Reagent Introduction: Dissolve the chosen internal alkyne (e.g., diphenylacetylene, 1.2 mmol) in anhydrous DMF (5.0 mL). Inject this solution into the Schlenk flask via a gas-tight syringe.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. Complete consumption of the starting aniline typically occurs within 12–16 hours.
-
Aqueous Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (20 mL) and quench by adding saturated aqueous NH₄Cl (20 mL).
-
Phase Separation & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers and wash extensively with brine (3 x 20 mL)—this step is critical for the complete removal of DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 6-(trifluoromethoxy)indole derivative.
Mechanistic Pathway Visualization
To fully grasp the utility of 2-Iodo-5-(trifluoromethoxy)aniline, one must understand the catalytic machinery it undergoes. The Larock synthesis operates via a precise sequence of oxidative addition, regioselective syn-insertion, and reductive elimination[1].
Fig 2: Palladium-catalyzed Larock indole synthesis catalytic cycle utilizing ortho-iodoanilines.
Conclusion
2-Iodo-5-(trifluoromethoxy)aniline is far more than a simple commodity chemical; it is a strategically designed vector for late-stage functionalization. By pairing the reactive ortho-iodo geometry with the metabolic shielding of the trifluoromethoxy group, researchers can rapidly access complex, drug-like chemical space. Proper vendor vetting and a deep mechanistic understanding of its behavior in transition-metal catalysis are the keys to unlocking its full potential in drug discovery.
References
- AbbVie Inc. / Google Patents.WO2016200851A1 - Nuclear receptor modulators.
- ACS Publications (Chemical Reviews).Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- Combi-Blocks.2-Iodo-5-(trifluoromethoxy)aniline (Catalog).
- BLD Pharm.4-(Difluoromethoxy)-2-iodoaniline & Related Building Blocks.
- Sigma-Aldrich.Iodo aniline Product Directory.
- Howei Pharm.CAS 940908-06-5 Product Information.
- Reagentia.2-Iodo-5-(trifluoromethoxy)aniline Catalog.
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- 4. CAS 940908-06-5 | 2-Iodo-5-(trifluoromethoxy)aniline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
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- 6. 1000801-26-2|4-(Difluoromethoxy)-2-iodoaniline|BLD Pharm [bldpharm.com]
Advanced Safety, Handling, and Synthetic Application Guide for 2-Iodo-5-(trifluoromethoxy)aniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Briefing
In modern medicinal chemistry, the incorporation of fluorinated motifs is a proven strategy to enhance a drug candidate's metabolic stability and lipophilicity. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) is a highly specialized bifunctional building block. The trifluoromethoxy (–OCF₃) group acts as a potent electron-withdrawing lipophile (Hansch
Because of its unique electronic properties, this compound is a critical intermediate in the synthesis of complex biologically active molecules, including Heat Shock Protein 90 (HSP90) inhibitors and Retinoic Acid-Related Orphan Receptor (ROR) modulators[1][2]. However, the very features that make it synthetically valuable—the weak C–I bond and the electron-rich aniline core—also make it susceptible to environmental degradation. As application scientists, we must approach its handling not just as a regulatory requirement, but as a fundamental practice to preserve chemical integrity.
Physicochemical & Toxicological Profiling
To design effective handling protocols, we must first understand the physical and hazardous nature of the compound. The data below summarizes the critical parameters required for safe laboratory integration.
Table 1: Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| CAS Number | 940908-06-5 | Unique identifier for procurement and SDS tracking. |
| Molecular Weight | 303.02 g/mol | Critical for precise stoichiometric calculations in micro-scale catalysis. |
| Physical State | Yellow to Brown Liquid | Darker brown coloration often indicates trace photo-oxidation or radical degradation. |
| Storage Temp | 2-8 °C | Prevents thermal homolytic cleavage of the relatively weak C–I bond (~65 kcal/mol). |
| Atmosphere | Inert (Argon/N₂) | Mitigates oxidative degradation of the primary amine into azo or nitroso impurities. |
Table 2: GHS Toxicological Profile
| Hazard Code | Description | Engineering Control / Mitigation Strategy |
| H302 | Harmful if swallowed | Strict adherence to GLP; no food/drink in the laboratory environment. |
| H315 | Causes skin irritation | Double-gloving with standard nitrile gloves; use of a chemically resistant lab coat. |
| H320 | Causes eye irritation | ANSI-certified safety goggles with side shields are mandatory. |
| H335 | May cause respiratory irritation | All open manipulations must be performed inside a certified Class II fume hood. |
Mechanistic Safety & Handling Architecture
The handling of 2-Iodo-5-(trifluoromethoxy)aniline requires a systemic approach to prevent both personnel exposure and reagent degradation. The C–I bond is highly susceptible to photolytic cleavage, which generates iodine radicals that can initiate a cascade of decomposition reactions. Therefore, maintaining the compound in a dark, cold, and inert environment is non-negotiable.
Caption: Logical framework for the safe handling and storage of 2-Iodo-5-(trifluoromethoxy)aniline.
Spill Management Protocol
In the event of a localized spill inside the fume hood:
-
Containment: Immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the neat liquid.
-
Neutralization: Because anilines can adhere strongly to surfaces, wash the affected area with a mild basic solution (e.g., 5% sodium bicarbonate) followed by an ethanol wipe to ensure complete solubilization and removal of the residue.
-
Disposal: Sweep the absorbed mixture into a clearly labeled, sealable hazardous waste container designated for halogenated organic waste.
Synthetic Application & Protocol Validation
The primary utility of 2-Iodo-5-(trifluoromethoxy)aniline lies in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate complex biaryl or functionalized aniline intermediates[1]. The presence of the iodine atom allows for rapid oxidative addition by Pd(0) at relatively low temperatures, preserving the integrity of the sensitive –OCF₃ group.
Caption: Step-by-step experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Self-Validating Protocol: Suzuki-Miyaura Biaryl Synthesis
This protocol is designed as a self-validating system; it includes built-in checkpoints to ensure causality and reaction success before proceeding to resource-intensive purification steps.
-
Step 1: Inert Atmosphere Preparation. Inside a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Causality: The excess base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
-
-
Step 2: Catalyst Charging. Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial with a PTFE-lined septum cap.
-
Step 3: Solvent Degassing & Addition. Outside the glovebox, add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.
-
Causality: Degassing the solvent (via sparging with Argon for 15 minutes) is critical. Oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid.
-
-
Step 4: Catalytic Activation & Heating. Stir the mixture at 80 °C for 8–12 hours. The low bond dissociation energy of the C–I bond allows this reaction to proceed efficiently at 80 °C, whereas analogous chloroarenes would require temperatures exceeding 110 °C.
-
Step 5: Validation Checkpoint (LC-MS). Do not proceed to workup blindly. Withdraw a 10
L aliquot, dilute in 1 mL of Acetonitrile, filter through a 0.2 m PTFE syringe filter, and inject into an LC-MS.-
Validation: The reaction is complete only when the starting material mass (
304 [M+H]⁺) has completely disappeared, and the target biaryl mass is the dominant peak. If starting material persists, spike with an additional 0.02 equiv of catalyst and continue heating.
-
-
Step 6: Quench & Purification. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Molaid Chemical Database. 2-iodo-5-(trifluoromethoxy)aniline - CAS 940908-06-5 Synthesis and Applications. Retrieved from:[Link]
- AbbVie Inc. / Google Patents.WO2016200851A1 - Nuclear receptor modulators. (Details the use of halogenated trifluoromethoxyanilines in the synthesis of ROR modulators for immunological conditions).
Sources
Engineering Privileged Scaffolds: A Technical Guide to 2-Iodo-5-(trifluoromethoxy)aniline and Its Derivatives in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for the rapid exploration of chemical space. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) represents a highly privileged scaffold that merges two powerful chemical paradigms: the exceptional cross-coupling reactivity of an ortho-iodoaniline and the unique physicochemical modulation provided by a meta-trifluoromethoxy (–OCF₃) group. This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its physicochemical properties, its synthetic utility in generating complex heterocycles, and its pharmacological applications in targeted therapies.
Structural Anatomy & Physicochemical Rationale
The structural anatomy of 2-iodo-5-(trifluoromethoxy)aniline offers distinct advantages that directly influence both synthetic tractability and the pharmacokinetic profile of downstream drug candidates.
The –OCF₃ Advantage: Lipophilicity and Metabolic Stability
The trifluoromethoxy group is often described as a "super-halogen" or an "exotic" entity in medicinal chemistry, with its application significantly increasing in recent years across analgesics, cardiovascular drugs, and anti-infective therapeutics[1].
-
Metabolic Resistance: The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2]. This high polarity and bond strength account for the exceptional metabolic stability of the –OCF₃ group, effectively preventing oxidative degradation by cytochrome P450 enzymes that typically cleave standard methoxy ethers[2].
-
Membrane Permeability: The –OCF₃ substituent offers severe metabolic advantages over the methoxy group due to its higher electron-withdrawing capacity and extreme lipophilicity[2]. This lipophilic nature enhances membrane permeability, allowing derivatives to easily cross lipid bilayers and access intracellular targets.
The ortho-Iodo Handle: Directed Reactivity
The differential reactivity of carbon-halogen bonds is a foundational principle in synthetic utility. The C–I bond is the most reactive toward oxidative addition to a low-valent palladium(0) center, followed by C–Br and C–Cl[3]. The large atomic radius and high polarizability of the iodine atom lower the activation energy required for the insertion of the palladium catalyst. Positioning this highly reactive C–I bond ortho to the nucleophilic primary amine creates a perfectly primed system for tandem cross-coupling and directed cyclization reactions.
Table 1: Comparative Physicochemical & Reactivity Metrics
| Property / Metric | Value / Characteristic | Impact on Drug Design & Synthesis |
| C–F Bond Dissociation Energy | 485.3 kJ/mol | Confers extreme metabolic stability against enzymatic cleavage[2]. |
| C–H Bond Dissociation Energy | 414.2 kJ/mol | Serves as the baseline for metabolic vulnerability[2]. |
| C–I Oxidative Addition Rate | Highest among halogens | Enables site-selective Pd-catalyzed cross-coupling without affecting other functional groups[3]. |
| –OCF₃ Lipophilicity (Hansch π) | Highly positive | Dramatically enhances membrane permeability and overall bioavailability[2]. |
Synthetic Utility: Cross-Coupling and Cyclization Methodologies
The ortho-iodoaniline motif is a cornerstone for the synthesis of complex nitrogen-containing heterocycles, which are ubiquitous in FDA-approved drugs.
-
Indole Synthesis via Sonogashira Coupling: Ortho-iodoanilines undergo highly efficient Pd/Cu-catalyzed coupling with terminal acetylenes. This initial carbon-carbon bond formation is typically followed by an electrophilic cyclization (using reagents like I₂) to yield 2,3-disubstituted indoles[4].
-
Quinazolinone Synthesis via Carbonylative Coupling: The reaction of ortho-iodoanilines with cyanamide under a carbon monoxide atmosphere yields 2-aminoquinazolinones via a domino carbonylation/cyclization process. The in situ ring closure of an N-cyanobenzamide intermediate makes this a highly attractive, atom-economical method[5].
-
Allene-Mediated Cyclization: Coupling ortho-iodoanilines with propargylic bromides facilitates a sequential allene synthesis and azapalladation cyclization in a one-pot manner. This methodology has been utilized as an efficient entry to anti-inflammatory drugs like indomethacin[6].
Experimental Methodology: Self-Validating Protocol for Indole Derivatization
To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for the synthesis of 5-(trifluoromethoxy)-3-iodoindole derivatives via a tandem Sonogashira coupling and electrophilic cyclization workflow[4].
Step 1: Sonogashira Cross-Coupling (C–C Bond Formation)
-
Action: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-iodo-5-(trifluoromethoxy)aniline (5.0 mmol), a terminal alkyne (6.0 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %). Suspend the mixture in 12.5 mL of anhydrous triethylamine (Et₃N) and heat to 50 °C[4].
-
Causality: The inert atmosphere prevents the oxidative deactivation of the Pd(0) active species. CuI acts as a critical co-catalyst, reacting with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the oxidative addition complex formed between the palladium catalyst and the C–I bond. Et₃N serves a dual purpose: it acts as the solvent and as the base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle[4].
-
Validation: Monitor the reaction via GC-MS or TLC. The complete consumption of the highly UV-active starting aniline and the emergence of a new, less polar spot confirms the successful formation of the o-alkynyl-5-(trifluoromethoxy)aniline intermediate[3].
Step 2: Electrophilic Cyclization (C–N Bond Formation)
-
Action: Remove the Et₃N solvent under reduced pressure. Redissolve the crude intermediate in anhydrous CH₂Cl₂. Cool the solution to 0 °C and add molecular iodine (I₂, 1.2 equiv) portion-wise, then allow the mixture to warm to room temperature[4].
-
Causality: The electron-rich triple bond of the alkyne undergoes electrophilic attack by I₂, forming a reactive iodonium ion intermediate. The adjacent nucleophilic aniline nitrogen subsequently attacks this activated alkyne, driving a 5-endo-dig cyclization to form the indole core. The strongly electron-withdrawing –OCF₃ group modulates the nucleophilicity of the amine, making precise temperature control necessary to prevent competitive side reactions[4].
-
Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. The immediate visual shift from a dark purple/brown solution (indicating excess I₂) to a pale yellow/colorless organic layer self-validates the complete neutralization of the unreacted electrophile. Subsequent purification by silica gel chromatography yields the pure 3-iodoindole derivative[4].
Synthetic workflow for 5-(trifluoromethoxy)-3-iodoindole via Sonogashira coupling.
Pharmacological Application: Nuclear Receptor Modulation
Derivatives synthesized from 2-iodo-5-(trifluoromethoxy)aniline have demonstrated profound utility in targeted therapies, particularly as modulators of the Retinoic acid-related orphan receptor (ROR) family. The ROR isoforms (RORα, RORβ, and RORγ) are members of the steroid nuclear hormone receptor superfamily and play prominent roles in immunity, lipid homeostasis, and autoimmune diseases[7].
When a trifluoromethoxy-substituted derivative acts as an inverse agonist, its high lipophilicity allows it to anchor deeply within the hydrophobic sub-pockets of the ROR Ligand-Binding Domain (LBD). Ligand binding causes a conformational change that modulates the binding of co-regulatory proteins[7]. Specifically, these inverse agonists disrupt the binding of co-activators to Helix 12 of the LBD and enhance the recruitment of co-repressors. This cascade effectively represses the transcription of target genes, such as IL-17, providing a mechanistic pathway for treating severe inflammatory and autoimmune conditions[7].
Mechanism of RORγt inverse agonism by -OCF3 derivatives leading to IL-17 repression.
References
1.[2] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: mdpi.com. URL: 2.[1] Title: α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry. Source: benthamdirect.com. URL: 3.[6] Title: Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. Source: acs.org. URL: 4.[5] Title: Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide. Source: nih.gov. URL: 5.[4] Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Source: nih.gov. URL: 6.[3] Title: Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis. Source: benchchem.com. URL: 7.[7] Title: WO2016200851A1 - Nuclear receptor modulators. Source: google.com. URL:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-(trifluoromethoxy)aniline
Executive Summary
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) 1 is a highly specialized building block frequently utilized in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group significantly enhances the lipophilicity and metabolic stability of drug candidates, making this substrate particularly relevant in the synthesis of nuclear receptor modulators, such as RORγt inhibitors utilized for autoimmune disease therapies 2. This application note details the mechanistic causality, optimized protocols, and troubleshooting strategies for successfully coupling this sterically and electronically demanding substrate.
Substrate Profiling & Mechanistic Insights
The Suzuki-Miyaura coupling of 2-Iodo-5-(trifluoromethoxy)aniline proceeds through a palladium-catalyzed cross-coupling with an arylboronic acid. The chemical architecture of this specific substrate dictates the reaction dynamics across three fundamental steps 3:
-
Oxidative Addition (The Iodine Advantage) : Oxidative addition is typically the rate-determining step; however, reactivity strictly follows the order of I > OTf > Br > Cl 4. Because our substrate is an aryl iodide, this insertion is exceptionally rapid. Furthermore, the strongly electron-withdrawing -OCF₃ group accelerates this insertion by inductively reducing the electron density of the C–I bond.
-
Transmetalation (Base Activation) : The boronic acid must be activated by an inorganic base to form a highly nucleophilic boronate complex. This base-mediated activation enhances the polarization of the organic ligand, facilitating the transfer of the aryl group to the Pd(II) center 5.
-
Reductive Elimination (Ligand Causality) : The biaryl product is expelled, regenerating the Pd(0) catalyst. The presence of the free, unprotected aniline (-NH₂) poses a risk of competitive coordination to the palladium center, which can stall the catalytic cycle. To prevent catalyst poisoning, bidentate ligands with large bite angles (e.g., dppf) are employed to sterically crowd the metal center and force reductive elimination 6.
Catalytic cycle of Suzuki coupling specific to 2-Iodo-5-(trifluoromethoxy)aniline.
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and prevent side reactions such as the homocoupling of boronic acids—which is promoted by atmospheric oxygen—this protocol utilizes rigorous degassing as a self-validating checkpoint 7.
Step-by-step self-validating workflow for the Suzuki cross-coupling reaction.
Step-by-Step Methodology
-
Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and the base (K₂CO₃, 2.5 equiv, 2.5 mmol) [[7]]().
-
Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). The use of a Pd(II) precatalyst that reduces in situ to Pd(0) is preferred for bench stability [[6]]().
-
Degassing (Critical Step) : Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid 7.
-
Solvent Addition : Syringe in 10 mL of a degassed solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v). The presence of water is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate species 4.
-
Reaction Execution : Place the flask in a preheated oil bath at 80 °C. Stir vigorously for 4–12 hours.
-
Monitoring : Monitor the reaction via LC-MS or TLC. The disappearance of the highly UV-active starting material confirms the completion of the oxidative addition phase.
-
Work-up & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude mixture via silica gel flash chromatography.
Reaction Optimization & Quantitative Data
Selecting the optimal conditions is critical for electron-deficient, sterically encumbered anilines. The table below summarizes the quantitative yield trends based on catalyst and base selection, highlighting the causality behind the optimal protocol.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 45% | Low yield; free -NH₂ competitively binds Pd, stalling transmetalation. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | 100 | 12 | 68% | Better conversion; bulky SPhos prevents amine coordination. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 89% | Optimal; bidentate ligand forces reductive elimination; H₂O solubilizes base. |
| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O | 80 | 4 | 85% | Faster reaction, but DMF complicates aqueous work-up. |
Troubleshooting & Pitfalls
-
Protodeboronation : The boronic acid may react with a proton source (e.g., water) to form the corresponding arene 7. If this occurs, increase the equivalents of boronic acid to 1.5, or switch to a more stable boronate ester (e.g., pinacol ester) 6.
-
Dehalogenation : The starting aryl iodide can undergo hydrodehalogenation, reducing the C–I bond to a C–H bond 7. This is common with electron-poor aryl halides. Mitigate this by strictly adhering to anhydrous conditions if using non-aqueous bases, or by lowering the reaction temperature.
References
1.[7] Benchchem. Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. 7 2.[1] Molaid. 2-iodo-5-(trifluoromethoxy)aniline - CAS号940908-06-5. 1 3.[5] Organic Chemistry Portal. Suzuki Coupling.5 4.[4] Chemistry LibreTexts. Suzuki-Miyaura Coupling.4 5.[3] Diva-Portal. Suzuki reactions in novel liquids. 3 6.[6] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.6 7.[2] Google Patents. WO2016200851A1 - Nuclear receptor modulators. 2
Sources
- 1. 2-iodo-5-(trifluoromethoxy)aniline - CAS号 940908-06-5 - 摩熵化学 [molaid.com]
- 2. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
- 3. diva-portal.org [diva-portal.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethoxy)aniline
Strategic Context & Pharmaceutical Relevance
The functionalization of o-haloanilines is a cornerstone in the synthesis of privileged pharmacophores, particularly 1,2-diaminobenzenes, which serve as direct precursors to benzimidazoles and quinoxalines. The substrate 2-Iodo-5-(trifluoromethoxy)aniline is of exceptional value in modern drug discovery. The trifluoromethoxy (–OCF₃) moiety acts as a "super-halogen," significantly enhancing lipophilicity (LogP) and providing a steric shield that blocks cytochrome P450-mediated metabolic oxidation.
Historically, synthesizing aromatic C–N bonds relied on harsh nucleophilic aromatic substitution or Ullmann condensations, which suffer from poor functional group tolerance [1]. The palladium-catalyzed Buchwald-Hartwig cross-coupling has superseded these methods, allowing for the precise construction of complex arylamines under mild conditions [2]. However, coupling an exogenous amine to an unprotected 2-iodoaniline presents a profound chemoselectivity challenge: preventing the substrate's internal primary amine from undergoing intermolecular self-condensation (oligomerization).
Mechanistic Causality & Chemoselectivity
To achieve high yields of the desired cross-coupled product (e.g., 2-morpholino-5-(trifluoromethoxy)aniline) without requiring transient protecting groups, the reaction conditions must thermodynamically and kinetically favor the exogenous amine.
The catalytic cycle relies on the high reactivity of the carbon-iodine bond. Aryl iodides are highly kinetically favorable electrophiles, rapidly undergoing oxidative addition with Pd(0) species [3]. Once the Ar–Pd(II)–I intermediate is formed, chemoselectivity is dictated by two causal factors:
-
Electronic Deactivation: The strongly electron-withdrawing –OCF₃ group reduces the nucleophilicity of the internal primary aniline.
-
Ligand & Base Sterics: By employing a bulky, electron-rich biarylphosphine ligand like RuPhos , the catalyst selectively binds the more nucleophilic secondary amine (morpholine). Furthermore, utilizing a mild base (Cs₂CO₃) instead of a strong base (NaOtBu) prevents the premature deprotonation of the primary aniline, effectively neutralizing its ability to act as a competing nucleophile [4].
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Catalyst Optimization & Quantitative Data
The following table summarizes the optimization of the catalytic system. The data illustrates the causal relationship between base strength, ligand bite angle, and the suppression of off-target oligomerization.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 35 | High oligomerization; strong base deprotonates the primary aniline. |
| 2 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 68 | Improved chemoselectivity; moderate conversion rate due to solvent polarity. |
| 3 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 85 | 92 | Optimal. RuPhos accelerates reductive elimination; mild base protects aniline. |
Validated Experimental Protocol: Synthesis of 2-Morpholino-5-(trifluoromethoxy)aniline
This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure the integrity of the transformation at every stage.
Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.
Materials Required
-
Substrate: 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 303.0 mg)
-
Nucleophile: Morpholine (1.2 mmol, 104.5 mg)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%, 22.9 mg)
-
Ligand: RuPhos (5.0 mol%, 23.3 mg)
-
Base: Cesium Carbonate [Cs₂CO₃] (1.5 mmol, 488.7 mg)
-
Solvent: Anhydrous Toluene (5.0 mL, sparged with Argon for 30 mins)
Step-by-Step Execution
-
Atmosphere Control: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles) to ensure a strictly inert atmosphere. Causality: Pd(0) catalysts are highly susceptible to oxidation; ambient O₂ will poison the catalytic cycle.
-
Solid Reagent Loading: Add 2-Iodo-5-(trifluoromethoxy)aniline, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to the Schlenk tube.
-
Solvent & Liquid Addition: Inject the degassed anhydrous toluene, followed immediately by the morpholine via a gas-tight syringe.
-
Catalyst Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes. Observation: The solution will transition from a dark purple/red (characteristic of resting Pd₂(dba)₃) to a clear, deep yellow/orange. This color shift validates the formation of the active monomeric Pd(0)-RuPhos complex.
-
Thermal Execution: Seal the tube and transfer it to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 14 hours.
-
Reaction Monitoring (Self-Validation Checkpoint 2): After 14 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via TLC (Hexane/EtOAc 3:1). Observation: The starting material spot (R_f ~ 0.6) should be completely consumed, replaced by a highly UV-active product spot (R_f ~ 0.35).
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaCl (brine, 2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to afford 2-morpholino-5-(trifluoromethoxy)aniline as a pale yellow solid.
Analytical Validation
-
LC-MS: Calculate exact mass for C₁₁H₁₃F₃N₂O₂ = 262.09. The mass spectrum must show a dominant peak at m/z 263.1 [M+H]⁺ .
-
¹H NMR (400 MHz, CDCl₃): Confirm the presence of the morpholine aliphatic protons (multiplets at ~3.80 ppm for -CH₂-O- and ~2.85 ppm for -CH₂-N-) and the preservation of the broad singlet for the primary aniline (-NH₂) at ~4.10 ppm.
References
Sources
Executive Summary & Chemical Profile2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) is a high-value, bifunctional building block engineered for complex pharmaceutical synthesis. The molecule features two critical structural handles:
Executive Summary & Chemical Profile2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5)[1] is a high-value, bifunctional building block engineered for complex pharmaceutical synthesis. The molecule features two critical structural handles:
-
The ortho-Iodo Group: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) and cascade cyclizations.
-
The 5-Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," this moiety imparts profound lipophilicity and metabolic stability. Unlike standard alkyl ethers, the -OCF₃ group resists oxidative cleavage by cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the resulting drug candidates.
Mechanistic Strategies & Field-Proven Applications
2.1. Synthesis of Methylene Oxindoles via Pd-Catalyzed Chlorocarbamoylation Methylene oxindoles are privileged pharmacophores in drug discovery. Traditional syntheses often suffer from poor stereocontrol. However, 2-iodo-5-(trifluoromethoxy)aniline can be converted into an alkyne-tethered carbamoyl chloride, which undergoes an exclusively trans-selective intramolecular chlorocarbamoylation[1].
-
Causality in Experimental Design: As demonstrated by [2], achieving trans-selectivity requires a palladium(0) catalyst paired with a bulky phosphaadamantane ligand. Standard phosphines (like PPh₃) often lead to cis-addition or competitive degradation pathways. The rigid, electron-rich caged structure of phosphaadamantane accelerates the oxidative addition of the C-Cl bond while sterically dictating the migratory insertion across the alkyne, forcing the chloride to add trans to the palladium center. This represents a rare, 100% atom-economic addition across an alkyne[2].
2.2. Development of Purine-Based HSP90 Inhibitors Heat shock protein 90 (HSP90) is a molecular chaperone critical for the survival of cancer cells. 2-Iodo-5-(trifluoromethoxy)aniline serves as a key precursor in the synthesis of orally active, purine-scaffold HSP90 inhibitors[3].
-
Causality in Experimental Design: To build the inhibitor, the aniline nitrogen must be coupled to a 6-chloropurine core. A novice approach might utilize Pd-catalyzed Buchwald-Hartwig amination. However, the ortho-iodo group on the aniline is highly reactive towards Pd(0). To prevent premature polymerization or dehalogenation, expert synthesis employs a Nucleophilic Aromatic Substitution (SNAr) under basic conditions (e.g., DIPEA)[3]. This orthogonal reactivity perfectly preserves the C-I bond for late-stage functionalization, allowing the molecule to be conformationally locked into the specific geometry required to bind the HSP90 ATP pocket.
2.3. RORγt Modulators for Autoimmune Diseases The compound is also utilized in the synthesis of nuclear receptor modulators targeting RORγt, which are critical in treating immunological conditions such as psoriasis and multiple sclerosis[4]. The -OCF₃ group enhances the molecule's ability to penetrate cell membranes and reach intracellular nuclear receptors.
Quantitative Data Summary
| Transformation | Target Scaffold | Catalyst / Reagents | Yield Range | Key Advantage |
| Chlorocarbamoylation | trans-Methylene Oxindoles | Pd₂(dba)₃, Phosphaadamantane | 75–90% | Exquisite trans-selectivity; 100% atom economy[2]. |
| SNAr Substitution | N-Linked Purine Intermediates | DIPEA, n-BuOH, 100 °C | 80–95% | Orthogonal reactivity; strictly preserves the C-I bond[3]. |
| Suzuki Cross-Coupling | Biaryl Anilines | Pd(dppf)Cl₂, K₂CO₃, 90 °C | 70–85% | Overcomes the steric hindrance of the -OCF₃ group. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Orthogonal SNAr Coupling for HSP90 Precursors Objective: Couple 2-iodo-5-(trifluoromethoxy)aniline to 6-chloropurine without cleaving the C-I bond.
-
Setup: In an oven-dried Schlenk flask, dissolve 6-chloropurine (1.0 mmol) and 2-iodo-5-(trifluoromethoxy)aniline (1.05 mmol) in anhydrous n-butanol (5 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise.
-
Reaction: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.
-
Workup: Cool to room temperature. Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH 95:5).
-
Self-Validating System: The preservation of the C-I bond is the critical success metric. LC-MS analysis of the crude mixture must show the product mass corresponding to the intact iodine atom (a distinct mass shift of +126 Da relative to any des-iodo byproduct). Because iodine is monoisotopic (¹²⁷I), the absence of a typical M/M+2 halogen isotope pattern is expected. A major side product lacking the +126 Da mass indicates premature dehalogenation, signaling that the reaction temperature exceeded limits or ambient light induced radical cleavage.
Protocol B: Pd-Catalyzed trans-Selective Chlorocarbamoylation Objective: Cyclize the alkyne-tethered carbamoyl chloride derivative into a trans-methylene oxindole.
-
Catalyst Preparation: In a nitrogen-filled glovebox, mix Pd₂(dba)₃ (5 mol%) and 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane (10 mol%) in anhydrous toluene (2 mL). Stir for 15 minutes to pre-form the active Pd(0) complex.
-
Substrate Addition: Add the carbamoyl chloride derivative of 2-iodo-5-(trifluoromethoxy)aniline (0.2 mmol) dissolved in toluene (1 mL).
-
Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
-
Workup: Filter through a short pad of Celite, eluting with EtOAc. Evaporate and purify via silica gel chromatography.
-
Self-Validating System: The reaction's success is internally validated by ¹H NMR spectroscopy. The vinylic proton of the resulting oxindole will show a distinct chemical shift. Crucially, 2D NOESY NMR will show a lack of NOE (Nuclear Overhauser Effect) correlation between the vinylic proton and the oxindole core, definitively proving the trans-configuration dictated by the phosphaadamantane ligand[2].
Process Visualizations
Workflow for the synthesis of trans-methylene oxindoles via Pd-catalyzed chlorocarbamoylation.
Orthogonal synthesis preserving the C-I bond for late-stage HSP90 inhibitor functionalization.
References
-
Title: An Exclusively trans-Selective Chlorocarbamoylation of Alkynes Enabled by a Palladium/Phosphaadamantane Catalyst Source: Angewandte Chemie International Edition / PubMed URL: [Link]
- Title: US20070129334A1 - Orally Active Purine-Based Inhibitors of Heat Shock Protein 90 Source: Google Patents / Conforma Therapeutics Corporation URL
- Source: Google Patents / AbbVie Inc.
Sources
- 1. 2-iodo-5-(trifluoromethoxy)aniline - CAS号 940908-06-5 - 摩熵化学 [molaid.com]
- 2. An Exclusively trans-Selective Chlorocarbamoylation of Alkynes Enabled by a Palladium/Phosphaadamantane Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
The Strategic Role of 2-Iodo-5-(trifluoromethoxy)aniline in Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Trifluoromethoxy Group - A Cornerstone of Modern Agrochemical Design
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine-containing functional groups has become a paramount tool for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a particularly valuable moiety.[1] Its unique electronic properties and high lipophilicity contribute to improved membrane permeability and resistance to metabolic degradation, extending the bioavailability and effectiveness of the parent molecule in the target organism.[2] This guide provides an in-depth technical overview of 2-Iodo-5-(trifluoromethoxy)aniline, a key building block that offers a versatile platform for the synthesis of novel agrochemicals. We will explore its physicochemical properties and provide detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in the creation of next-generation crop protection solutions.
Physicochemical and Safety Profile of 2-Iodo-5-(trifluoromethoxy)aniline
A thorough understanding of the starting material's properties is fundamental to its effective and safe utilization in any synthetic workflow.
Table 1: Physicochemical Properties of 2-Iodo-5-(trifluoromethoxy)aniline
| Property | Value | Source |
| CAS Number | 940908-06-5 | [2] |
| Molecular Formula | C₇H₅F₃INO | [2] |
| Molecular Weight | 303.02 g/mol | [2] |
| Appearance | Yellow to Brown Liquid | [2] |
| Storage | 2-8 °C, under inert atmosphere, protected from light | [2] |
| Purity | Typically ≥95% | [2] |
Safety Information:
2-Iodo-5-(trifluoromethoxy)aniline is a chemical that requires careful handling in a laboratory setting. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aniline ring makes 2-Iodo-5-(trifluoromethoxy)aniline an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Novel Herbicides and Fungicides
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many agrochemicals.[3] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biaryl Amine Precursor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Iodo-5-(trifluoromethoxy)aniline with a generic arylboronic acid.
Materials:
-
2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Iodo-5-(trifluoromethoxy)aniline, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) species are the active catalysts. Pd(PPh₃)₄ is a common choice, though other catalysts with specialized ligands can offer improved yields and broader substrate scope.[4]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[5] Carbonates are often effective and cost-efficient choices.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reproducible results.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Insecticides and Fungicides
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines, including heterocycles which are common motifs in agrochemicals.[6][7]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of an N-Aryl Aniline Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Iodo-5-(trifluoromethoxy)aniline with a generic amine or heterocycle.
Materials:
-
2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv)
-
Amine or Heterocycle (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOᵗBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To a dry vial, add the palladium pre-catalyst, phosphine ligand, and base.
-
Reactant Addition: In a separate vial, dissolve 2-Iodo-5-(trifluoromethoxy)aniline and the amine/heterocycle in the anhydrous, degassed solvent.
-
Combining Reagents: Add the solution of the reactants to the vial containing the catalyst system.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required to promote the reductive elimination step and prevent side reactions.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate its entry into the catalytic cycle.
-
Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle, and oxygen can deactivate the catalyst. Therefore, the use of anhydrous and degassed solvents is essential.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9] This reaction is valuable for introducing alkynyl functionalities, which can be further elaborated or may be part of the final active agrochemical structure.
Conceptual Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of an Arylalkyne Derivative
This protocol outlines a general procedure for the Sonogashira coupling of 2-Iodo-5-(trifluoromethoxy)aniline with a terminal alkyne.
Materials:
-
2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask and inert gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-(trifluoromethoxy)aniline, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[10]
-
Amine Base: The amine base serves both to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring specific ligands and conditions.[11]
Application Notes: The Role of 2-Iodo-5-(trifluoromethoxy)aniline in Agrochemical Discovery
Conclusion
2-Iodo-5-(trifluoromethoxy)aniline is a high-value building block for the synthesis of advanced agrochemicals. Its trifluoromethoxy group imparts desirable physicochemical properties, while the iodo-substituent provides a versatile handle for key bond-forming reactions. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided in this guide offer researchers a solid foundation for the exploration of novel and efficacious crop protection agents. The principles and experimental details outlined herein are intended to be a self-validating system, empowering scientists to confidently and efficiently utilize this important synthetic intermediate in their research and development endeavors.
References
-
Molecules bearing trifluoromethoxy (OCF3) group often show desired pharmacological and biological properties. However, facile synthesis of trifluoromethoxylated aromatic compounds remains a formidable challenge in organic synthesis. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
-
Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie (International ed. in English), 53(52), 14559–14563. [Link]
-
ResearchGate. Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. [Link]
- Google Patents.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Google Patents.
-
Navo, C. D., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15206-15233. [Link]
-
Scribd. CN100371313C - Process for preparing o-trifluoromethyl aniline. [Link]
-
National Center for Biotechnology Information. 2-Iodo-5-methoxyaniline. PubChem Compound Summary for CID 11139508. [Link]
-
Hojo, K., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(3), 263-271. [Link]
-
Affouard, C., et al. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 19(4), 562-570. [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2768-2774. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7334-7347. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-IODO-5-(TRIFLUOROMETHOXY)ANILINE | 940908-06-5 [sigmaaldrich.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of heterocyclic compounds from 2-Iodo-5-(trifluoromethoxy)aniline
An Application Guide: Strategic Synthesis of High-Value Heterocyclic Scaffolds from 2-Iodo-5-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Iodo-5-(trifluoromethoxy)aniline
In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. 2-Iodo-5-(trifluoromethoxy)aniline has emerged as a powerhouse building block, strategically combining two highly sought-after chemical motifs: the versatile 2-iodoaniline core and the lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group.
The -OCF₃ group is a privileged substituent in drug design.[1][2] It significantly enhances a molecule's lipophilicity, which can improve membrane permeability and bioavailability, while simultaneously acting as a powerful electron-withdrawing group that can modulate pKa and improve metabolic stability by blocking potential sites of oxidation.[3][4] The 2-iodoaniline framework, meanwhile, is primed for a host of powerful transition-metal-catalyzed cross-coupling and annulation reactions, providing robust entry points to a diverse array of heterocyclic systems that form the core of countless pharmaceutical agents.[5]
This guide provides detailed, field-proven protocols for the synthesis of three key heterocyclic classes—quinolines, benzimidazoles, and benzoxazoles—using 2-Iodo-5-(trifluoromethoxy)aniline as the common precursor. The methodologies have been selected for their reliability, scalability, and the strategic value of the resulting scaffolds.
Part 1: Synthesis of 6-(trifluoromethoxy)quinoline Derivatives
Quinolines are a cornerstone of medicinal chemistry, appearing in drugs with applications ranging from anticancer to antimalarial agents. The following protocols offer access to distinct quinoline substitution patterns.
Nickel-Catalyzed [4+2] Annulation for 2,4-Disubstituted Quinolines
This method provides an efficient and direct route to 2,4-disubstituted quinolines through a nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones.[6] The choice of nickel is significant; it offers a cost-effective and highly effective alternative to palladium for this specific transformation, proceeding under neutral conditions which enhances functional group tolerance.
Causality of Experimental Design: The mechanism hinges on the in situ reduction of Ni(II) to the catalytically active Ni(0) by zinc powder. The oxidative addition of the C-I bond of 2-iodo-5-(trifluoromethoxy)aniline to Ni(0) is the initiating step. Subsequent coordination and insertion of the alkyne, followed by protonation and intramolecular cyclization, drives the reaction forward.
Workflow: Nickel-Catalyzed Quinolone Synthesis
Caption: Nickel-catalyzed quinoline synthesis workflow.
Experimental Protocol: Synthesis of 2-Aryl-4-phenyl-6-(trifluoromethoxy)quinoline
| Parameter | Value/Condition | Rationale |
| Reactant 1 | 2-Iodo-5-(trifluoromethoxy)aniline | 1.0 equiv |
| Reactant 2 | 1-Phenyl-2-(aryl)ethyn-1-one | 1.2 equiv |
| Catalyst | NiBr₂(dppe) | 10 mol% |
| Reductant | Zinc Powder (<10 micron) | 3.0 equiv |
| Solvent | Acetonitrile (CH₃CN) | Anhydrous |
| Temperature | 80 °C (Reflux) | To ensure sufficient reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Ni(0) catalyst |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol), NiBr₂(dppe) (0.1 mmol, 10 mol%), and zinc powder (3.0 mmol).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous acetonitrile (5 mL) via syringe, followed by the alkynyl aryl ketone (1.2 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2,4-disubstituted quinoline product.
Part 2: Synthesis of 6-(trifluoromethoxy)benzimidazole Derivatives
Benzimidazoles are privileged scaffolds in drug discovery, known for their roles as proton-pump inhibitors, anthelmintics, and anticancer agents. This protocol utilizes a robust palladium-catalyzed C-N coupling and cyclization cascade.
Palladium-Catalyzed Intramolecular Amination
This strategy first involves the formation of an imine from 2-iodo-5-(trifluoromethoxy)aniline and a suitable aldehyde. The resulting 2-iodobenzimine is then subjected to a palladium-catalyzed intramolecular C-N bond formation to construct the benzimidazole ring.[7][8] This two-step, one-pot variation is highly efficient as it avoids the isolation of potentially unstable intermediates.
Causality of Experimental Design: The reaction is driven by the formation of a highly reactive palladacycle intermediate. Oxidative addition of the C-I bond to Pd(0) is followed by an intramolecular coordination of the imine nitrogen, which facilitates the final reductive elimination step to form the C-N bond of the imidazole ring and regenerate the Pd(0) catalyst.
Workflow: Palladium-Catalyzed Benzimidazole Synthesis
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-(trifluoromethoxy)aniline
Executive Summary & Strategic Importance
The substrate 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural utility is twofold:
-
The
Motif: Located para to the iodine, the trifluoromethoxy group acts as a lipophilic, metabolically stable electron-withdrawing group (EWG). It modulates pKa and permeability without the steric bulk of a tert-butyl group. -
The Ortho-Haloaniline Core: This is the primary precursor for synthesizing 5-(trifluoromethoxy)indoles (via Sonogashira/Cyclization) and benzimidazoles (via Buchwald/Cyclization), both of which are ubiquitous in kinase inhibitors and GPCR modulators.
Technical Challenge: The primary difficulty in coupling this substrate is the free primary amine (
Mechanistic Insight & Catalyst Selection
To ensure reaction success, one must understand the electronic push-pull of this specific molecule.
Electronic Landscape
-
Activation: The
group at C5 is para to the Iodine at C2. Through inductive effects ( ) and resonance, it pulls electron density from the C-I bond.-
Consequence:Rapid Oxidative Addition. The C-I bond is weaker than in unsubstituted iodoaniline.
-
-
Deactivation: The
group is ortho to the Iodine.-
Consequence:Competitive Coordination. The nitrogen lone pair acts as a directing group but also a poison.
-
Ligand Strategy
Do not use standard
-
Recommendation: Use bulky, electron-rich Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or Bis-phosphine chelators (dppf ). These ligands create a steric wall that prevents the substrate's amine from binding to the palladium center while facilitating the reductive elimination step.
Figure 1: The kinetic competition between productive oxidative addition and catalyst poisoning by the ortho-amine.
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1][2]
This protocol is optimized to prevent protodehalogenation (loss of Iodine without coupling), which is a common side reaction when the oxidative addition is fast but transmetallation is slow.
Target: Synthesis of 4-(trifluoromethoxy)-2-aminobiaryls.
Materials & Reagents
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 2-Iodo-5-(trifluoromethoxy)aniline | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | Catalyst (Resists deactivation) |
| Base | 3.0 | Activator | |
| Solvent | 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. Note: Oxygen causes homocoupling of the boronic acid. -
Solvent Addition: Add degassed 1,4-Dioxane.
-
Base Addition: Add the aqueous
solution. The mixture will be biphasic. -
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add Pd(dppf)Cl₂ (red solid). Reseal immediately.
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Critical Check: Ensure the biphasic mixture is actually mixing. If not, the reaction will stall.
-
-
Monitoring: Check via LCMS at 2 hours. The
group gives a distinct retention time shift. -
Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over
.[3]
Why this works: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center against the chelating effect of the ortho-amine.
Protocol 2: Sonogashira Coupling (Indole Synthesis)
This is the most "high-value" reaction for this substrate. It utilizes the ortho-amine to perform a tandem coupling-cyclization to form 5-(trifluoromethoxy)indoles .
Target: 2-Substituted-5-(trifluoromethoxy)indole.
Materials & Reagents
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 2-Iodo-5-(trifluoromethoxy)aniline | 1.0 | Precursor |
| Alkyne | Terminal Alkyne ( | 1.2 | Partner |
| Catalyst | Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Catalyst |
| Co-Catalyst | CuI (Copper Iodide) | 0.02 (2 mol%) | Activates Alkyne |
| Base/Solvent | Triethylamine ( | 5.0 / Solvent | Base & Solvent |
| Additive | TBAI (Tetrabutylammonium iodide) | 1.0 | Stabilizer (Optional) |
Step-by-Step Methodology
-
Preparation: In a dried Schlenk tube, combine Substrate,
, and CuI. -
Atmosphere: Evacuate and backfill with Argon (3 cycles). Strict exclusion of oxygen is required to prevent Glaser coupling (alkyne dimerization).
-
Liquids: Add degassed Triethylamine (acting as both base and solvent) and the Terminal Alkyne.
-
Stage 1 (Coupling): Stir at Room Temperature for 4–6 hours.
-
Checkpoint: LCMS should show the linear alkyne-aniline intermediate (
corresponding to coupled product).
-
-
Stage 2 (Cyclization): Once the starting material is consumed, heat the mixture to 80°C for 12 hours. The internal amine will attack the activated alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to form the indole.
-
Purification: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Figure 2: The two-stage cascade from aniline to indole.
Protocol 3: Buchwald-Hartwig (Diamine Synthesis)
Target: Synthesis of
Materials & Reagents[1][3][4][5][6][7][9][10][11][12][13]
-
Catalyst System:
(2 mol%) + XPhos (4 mol%). -
Base:
(Sodium tert-butoxide) (1.4 equiv). -
Solvent: Toluene (Anhydrous).
-
Temperature: 100°C.
Critical Note: The
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Black Precipitate (Pd Black) | Catalyst decomposition due to unstable intermediates. | Add TBAI (1 equiv) to stabilize anionic Pd species. Switch to Pd(dppf)Cl₂ . |
| No Reaction (SM Recovery) | Catalyst poisoning by free amine. | Increase temperature to 100°C (promotes ligand dissociation). Switch to SPhos Pd G3 . |
| Protodehalogenation (Loss of I) | Reductive elimination is too slow; Hydride source present. | Ensure solvent is dry (water can act as H-source). Switch base to Cs₂CO₃ (anhydrous). |
| Low Yield in Sonogashira | Copper acetylide formation is poor. | Add CsF (Cesium Fluoride) as an additive to activate the alkyne (Copper-free variant). |
References
-
BenchChem. Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline. (Accessed 2025).[8][3][9] Link
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 2024. Link
-
National Institutes of Health (PMC). The trifluoromethoxy group: a long-range electron-withdrawing substituent. J Org Chem, 2002. Link
-
Sigma-Aldrich. 2-Iodo-5-(trifluoromethoxy)aniline Product Specifications and Safety Data.Link
-
American Chemical Society. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. Org.[1][3][5] Process Res. Dev., 2022.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Application Note: Chemoselective N-Arylation of 2-Iodo-5-(trifluoromethoxy)aniline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective C–N bond formation, Chan-Lam coupling, and preservation of reactive halogen handles.
Executive Summary & The Chemoselectivity Challenge
In modern drug discovery, the trifluoromethoxy (–OCF₃) group is a privileged pharmacophore, prized for its ability to dramatically enhance lipophilicity and metabolic stability without adding excessive steric bulk. The compound 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) is a highly valuable building block, offering both the –OCF₃ group and an ortho-iodo handle for downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-couplings).
However, N-arylating this specific aniline presents a profound chemoselectivity challenge. Standard N-arylation protocols—such as Palladium-catalyzed Buchwald-Hartwig aminations or high-temperature Copper(I)-catalyzed Ullmann condensations—rely on the oxidative addition of a low-valent metal into an aryl halide bond. Because the C–I bond is the most reactive of all aryl halides, subjecting 2-iodo-5-(trifluoromethoxy)aniline to these classic conditions inevitably results in competitive oxidative addition at the ortho-iodo position. This leads to rapid oligomerization, dehalogenation, and complex mixtures[1],[2].
To achieve chemoselective N-arylation while perfectly preserving the C–I bond , we must pivot to an oxidative coupling paradigm: the Chan-Lam Coupling [3],[4].
Mechanistic Rationale: Why Chan-Lam?
As a Senior Application Scientist, I cannot overstate the importance of matching the catalytic mechanism to the substrate's vulnerabilities. The Chan-Lam coupling utilizes Copper(II) acetate and arylboronic acids at room temperature under aerobic conditions[4].
Crucially, Cu(II) does not undergo oxidative addition into C–I bonds. Instead, the reaction relies on a completely different catalytic cycle[3],[5]:
-
Transmetalation: The aryl group transfers from the boronic acid to the Cu(II) center.
-
Coordination: The aniline nitrogen coordinates to the Cu(II)–aryl complex.
-
Aerobic Oxidation: Atmospheric oxygen oxidizes the complex to a highly reactive, high-valent Cu(III) intermediate[3],[5].
-
Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination to forge the C–N bond, releasing the N-arylated product and a Cu(I) species, which is subsequently reoxidized to Cu(II) by air[3].
By bypassing the oxidative addition step entirely, the highly reactive ortho-iodine atom remains an innocent bystander, allowing for >95% chemoselectivity[1]. Furthermore, the strongly electron-withdrawing nature of the –OCF₃ group decreases the nucleophilicity of the aniline nitrogen; therefore, the choice of base and the removal of adventitious water become the critical levers for reaction success[5].
Experimental Workflow
The following Graphviz diagram outlines the self-validating workflow designed for this specific transformation.
Figure 1: Experimental workflow for the chemoselective Chan-Lam N-arylation.
Quantitative Data: Reaction Optimization
To demonstrate the causality behind the protocol, below is the optimization data for coupling 2-Iodo-5-(trifluoromethoxy)aniline with phenylboronic acid.
| Entry | Copper Source | Base (2.0 eq) | Solvent | Atmosphere | Additive | Yield (%) | Observation / Causality |
| 1 | Cu(OAc)₂ (20 mol%) | Pyridine | DCM | Air | 4Å MS | 84% | Optimal conditions. Pyridine acts as both base and ligand. |
| 2 | Cu(OAc)₂ (20 mol%) | TEA | DCM | Air | 4Å MS | 62% | TEA is too basic; promotes boronic acid degradation. |
| 3 | Cu(OAc)₂ (20 mol%) | Pyridine | MeOH | Air | 4Å MS | 45% | Protic solvent competes, increasing C–O coupling byproducts. |
| 4 | Cu(OAc)₂ (20 mol%) | Pyridine | DCM | Argon | 4Å MS | <10% | Terminal oxidant (O₂) missing; catalytic cycle stalls. |
| 5 | Cu(OAc)₂ (20 mol%) | Pyridine | DCM | Air | None | 58% | Adventitious water causes boronic acid homocoupling (phenols)[5]. |
| 6 | CuI (20 mol%) | Pyridine | DCM | Air | 4Å MS | 15% | Cu(I) struggles to initiate the required Cu(II)/Cu(III) redox cycle. |
Detailed Protocol & Self-Validating Systems
Materials & Reagents
-
Substrate: 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol, 303.0 mg)
-
Arylating Agent: Phenylboronic acid (1.5 mmol, 183.0 mg)
-
Catalyst: Copper(II) acetate, anhydrous (0.2 mmol, 36.3 mg)
-
Base/Ligand: Pyridine, anhydrous (2.0 mmol, 161 µL)
-
Additive: 4Å Molecular Sieves, freshly activated (500 mg)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the activated 4Å molecular sieves. Causality: Water drives the competing Chan-Lam C–O bond formation (yielding phenols). Sieves act as a thermodynamic sink for moisture, enforcing C–N chemoselectivity[5].
-
Addition of Reagents: Add 2-Iodo-5-(trifluoromethoxy)aniline, phenylboronic acid, and Cu(OAc)₂ to the flask. Suspend the mixture in 10 mL of anhydrous DCM.
-
Initiation: Add pyridine via syringe. Do not seal the flask with a septum. Instead, cover the flask lightly with a Kimwipe or a pierced septum to allow ambient air to enter. Causality: Pyridine neutralizes the acetic acid byproduct and coordinates to Cu(II), tuning its redox potential. The open-air setup provides the O₂ required to oxidize Cu(II) to the product-forming Cu(III) state[3],[5].
-
Self-Validating Monitoring (Visual & Analytical): Stir vigorously at 25 °C.
-
Visual Cue: The initial deep blue/green suspension will transition to a dark brown/black mixture over 2–4 hours. This color shift validates that the active Cu-amine-boronic acid complex has formed and redox cycling is underway.
-
Analytical Cue: At 12 hours, sample the reaction for LC-MS. Look for the product mass. Crucial validation: The mass spectrum must show the characteristic
and isotopic defect of Iodine. If you observe a mass corresponding to Da, deiodination is occurring (likely due to overheating or light exposure).
-
-
Quench and Workup: Once TLC/LC-MS indicates complete consumption of the aniline (typically 18–24 hours due to the deactivating –OCF₃ group), filter the dark suspension through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad with EtOAc (20 mL).
-
Washing: Transfer the filtrate to a separatory funnel. Wash with 1M aqueous HCl (2 × 15 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient of 0% to 10% EtOAc in Hexanes) to afford the pure N-phenyl-2-iodo-5-(trifluoromethoxy)aniline.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. URL:[Link]
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. URL:[Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C−N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. URL:[Link]
-
Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. URL:[Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. URL:[Link]
Sources
- 1. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox Catalysis Unlocks Single-Electron Elementary Steps in Transition Metal Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
Application Note: 2-Iodo-5-(trifluoromethoxy)aniline as a Bifunctional Building Block in Advanced Materials Science
Executive Summary
In the rapidly evolving fields of organic electronics and high-frequency telecommunications, the molecular design of precursor materials dictates macroscopic performance. 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) has emerged as a highly versatile, bifunctional building block. Traditionally recognized in medicinal chemistry for synthesizing kinase inhibitors, its unique structural triad—a highly reactive ortho-iodine atom, a primary amine, and a strongly electron-withdrawing trifluoromethoxy (–OCF₃) group—makes it exceptionally valuable in materials science.
This application note provides researchers and materials scientists with a comprehensive guide to utilizing this compound in two critical domains: the synthesis of hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and the fabrication of ultra-low dielectric constant (low-k) fluorinated polyimides for 5G/6G flexible circuitry.
Physicochemical Profiling & Mechanistic Rationale
The utility of 2-Iodo-5-(trifluoromethoxy)aniline in materials science is driven by the synergistic effects of its functional groups:
-
The –OCF₃ Group (Electronic & Steric Tuning): Unlike perfluoroalkyl chains that introduce excessive steric bulk, the –OCF₃ group provides a strong inductive electron-withdrawing effect (–I effect) while maintaining conformational flexibility. In conjugated systems, this lowers the Highest Occupied Molecular Orbital (HOMO) energy level, enhancing oxidative stability [1]. In polymers, it increases the fractional free volume and reduces molar polarizability, which is the fundamental mechanism for lowering the dielectric constant according to the Clausius–Mossotti equation [2].
-
The Iodine Atom (Cross-Coupling Hub): The carbon-iodine bond is highly labile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho-position relative to the amine allows for the construction of sterically encumbered, highly twisted molecular architectures that prevent detrimental π-π stacking in solid-state films [3].
-
The Primary Amine (Polymerization & Amination): Acts as the primary nucleophile for polycondensation reactions (yielding polyamides/polyimides) or double-arylation to form triarylamine cores [4].
Quantitative Impact of –OCF₃ Substitution on Material Properties
| Material Class | Property Evaluated | Non-Fluorinated Analog | –OCF₃ Substituted Analog | Mechanistic Causality |
| Triarylamine (OLED HTM) | HOMO Energy Level (eV) | ~ -5.10 eV | ~ -5.45 eV | Strong –I inductive effect of –OCF₃ lowers HOMO, matching anode work functions and enhancing oxidative stability. |
| Polyimide Film | Dielectric Constant (Dk at 10 GHz) | 3.20 - 3.40 | 2.80 - 2.95 | –OCF₃ increases free volume and reduces molar polarizability, minimizing dipole alignment under high-frequency fields. |
| Polyimide Film | Water Absorption (%) | > 1.5% | < 0.6% | High lipophilicity and low surface energy of the fluorinated moiety heavily repels moisture, stabilizing Dk in humid environments. |
| Liquid Crystals | Nematic Phase Range (°C) | Narrow | Broadened | Lateral dipole moment from –OCF₃ stabilizes the mesophase without the excessive steric hindrance of –CF₃ groups. |
Application Workflow 1: Synthesis of Fluorinated Triarylamines for OLEDs
Triarylamines are the gold standard for hole-transport layers in OLEDs. However, standard triarylamines often suffer from oxidative degradation. By utilizing 2-Iodo-5-(trifluoromethoxy)aniline, researchers can synthesize –OCF₃ decorated triarylamines that exhibit deep HOMO levels and high hole mobility.
Caption: Workflow for synthesizing -OCF3 tuned triarylamine hole-transport materials for OLEDs.
Protocol: One-Pot Double Buchwald-Hartwig Amination
Design Rationale: Pd₂(dba)₃ and P(t-Bu)₃ are selected because the bulky, electron-rich phosphine ligand accelerates the oxidative addition of the aryl halide and facilitates reductive elimination, overcoming the steric hindrance of the ortho-iodine.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), the target aryl bromide (2.1 equiv), sodium tert-butoxide (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and P(t-Bu)₃ (0.08 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask and transfer it to a fume hood.
-
Reaction Execution: Heat the mixture to 105 °C under vigorous stirring for 12–16 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the primary amine spot and the formation of a highly fluorescent, UV-active product spot indicates successful double arylation.
-
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography. Recrystallize from ethanol/chloroform to achieve >99.5% purity (sublimation grade required for OLED fabrication).
Application Workflow 2: Fabrication of Low-k Dielectric Polyimides
For high-frequency telecommunications, signal propagation delay and transmission loss are heavily dependent on the dielectric constant (Dk) and dissipation factor (Df) of the substrate. Incorporating 2-Iodo-5-(trifluoromethoxy)aniline into the diamine monomer disrupts polymer chain packing, increasing the free volume fraction from ~3.7% to >5.7% [1].
Caption: Step-by-step synthesis of low-k fluorinated polyimides via thermal imidization.
Protocol: Polycondensation and Thermal Imidization
Design Rationale: The reaction must be initiated at 0–5 °C. The strong electron-withdrawing nature of the –OCF₃ group reduces the nucleophilicity of the amine. Low temperatures prevent premature, uncontrolled imidization and manage the exothermic ring-opening of the dianhydride, ensuring the formation of a high-molecular-weight poly(amic acid) (PAA) [2].
Step-by-Step Methodology:
-
Monomer Dissolution: In a thoroughly dried three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the –OCF₃ functionalized diamine (synthesized via cross-coupling of 2-Iodo-5-(trifluoromethoxy)aniline) in anhydrous N-methyl-2-pyrrolidone (NMP) to form a 10 wt% solution.
-
Polycondensation: Cool the solution to 0–5 °C using an ice bath. Add an equimolar amount of a dianhydride (e.g., 6FDA) in three distinct portions over 1 hour.
-
Viscosity Building: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours to yield a highly viscous poly(amic acid) (PAA) precursor solution.
-
Self-Validation Check: The inherent viscosity of the PAA solution should be measured using an Ubbelohde viscometer; a value > 0.8 dL/g indicates sufficient molecular weight for film casting.
-
-
Film Casting: Filter the PAA solution through a 0.45 μm PTFE syringe filter to remove particulates. Cast the solution onto a clean glass plate using a doctor blade with a 200 μm gap.
-
Thermal Imidization: Transfer the glass plate to a vacuum oven. Execute a step-wise thermal curing profile: 80 °C for 2 h, 150 °C for 1 h, 200 °C for 1 h, 250 °C for 1 h, and finally 300 °C for 1 h.
-
Causality: Step-wise heating allows for the gradual evaporation of NMP and the elimination of condensation water without forming micro-voids or blisters in the film.
-
-
Characterization: Cool to room temperature and peel the film by soaking in deionized water. Verify complete imidization via FT-IR (appearance of characteristic imide peaks at 1780 cm⁻¹ and 1720 cm⁻¹, and disappearance of the broad N-H/O-H band at 3300 cm⁻¹).
References
-
Liu, X., Sun, Y., Chen, Y., & Zhou, G. (2023). "Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups." Polymers. Available at:[Link]
-
Zuo, H.T., et al. (2021). "Highly transparent and colorless polyimide film with low dielectric constant by introducing meta-substituted structure and trifluoromethyl groups." Chinese Journal of Polymer Science. Available at:[Link]
-
Zhang, W., et al. (2022). "Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups." ACS Applied Polymer Materials. Available at:[Link]
-
Yam, V. W.-W., et al. (2021). "Molecular Design of Luminescent Gold(III) Emitters as Thermally Evaporable and Solution-Processable Organic Light-Emitting Device (OLED) Materials: Focus Review." Chemical Reviews. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Iodo-5-(trifluoromethoxy)aniline
Welcome to the technical support center for 2-Iodo-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you improve yields and troubleshoot common issues encountered during your experiments.
The unique electronic properties of 2-Iodo-5-(trifluoromethoxy)aniline—namely, the electron-rich amine and the strongly electron-withdrawing trifluoromethoxy group—make it a valuable building block, but also introduce specific challenges in reactions like palladium-catalyzed cross-couplings. This guide will address these challenges in a practical, question-and-answer format.
General Handling and Storage
Q1: What are the recommended storage and handling procedures for 2-Iodo-5-(trifluoromethoxy)aniline?
A1: 2-Iodo-5-(trifluoromethoxy)aniline is a yellow to brown liquid that should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1] Due to its potential toxicity, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.
Frequently Asked Questions (FAQs)
Q2: How does the trifluoromethoxy group affect the reactivity of 2-Iodo-5-(trifluoromethoxy)aniline in cross-coupling reactions?
A2: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group. This has two main effects on the reactivity of the molecule. First, it decreases the electron density of the aromatic ring, which can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more favorable. However, the electron-withdrawing nature of the -OCF3 group also reduces the nucleophilicity of the aniline nitrogen, which can be a factor in certain side reactions or in reactions where the amine participates directly.
Q3: What are the most common side reactions observed with 2-Iodo-5-(trifluoromethoxy)aniline?
A3: In palladium-catalyzed cross-coupling reactions, the most common side reactions include:
-
Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture.[2]
-
Homocoupling: Dimerization of the starting material or the coupling partner. This is often a result of catalyst decomposition or the presence of oxygen.
-
Protodeborylation: In Suzuki reactions, the boronic acid coupling partner can be protonated and rendered unreactive, especially in the presence of water.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides troubleshooting advice for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with 2-Iodo-5-(trifluoromethoxy)aniline.
Problem 1: Low to No Product Yield
Q4: My cross-coupling reaction with 2-Iodo-5-(trifluoromethoxy)aniline is giving a low yield or no product at all. What are the likely causes and how can I fix it?
A4: Low or no product formation is a common issue that can usually be traced back to one of the following factors:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.
-
Inappropriate Ligand: The choice of ligand is critical for a successful cross-coupling reaction. For an electron-rich aniline like this, a bulky, electron-rich phosphine ligand is often necessary to promote the reductive elimination step and stabilize the palladium center.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, consider using Buchwald ligands such as XPhos, SPhos, or RuPhos.[2] For Sonogashira and Heck reactions, phosphine ligands like PPh₃ or P(o-tolyl)₃ are common starting points.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle. An inappropriate or weak base can stall the reaction.
-
Solution: For Suzuki reactions, a base like K₂CO₃ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically required.[3]
-
-
Solvent Issues: The presence of water or oxygen in the solvent can poison the catalyst.
-
Solution: Use anhydrous, degassed solvents.[2] Common choices include toluene, dioxane, or THF.
-
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase the temperature in 10°C increments.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Significant Byproduct Formation
Q5: My reaction is producing significant amounts of hydrodeiodination and homocoupling byproducts. How can I minimize these?
A5: The formation of byproducts is often a sign of catalyst decomposition or suboptimal reaction conditions.
-
Catalyst Decomposition: When the palladium catalyst decomposes, it can form palladium black, which can promote side reactions.[2]
-
Solution: Try lowering the catalyst loading (1-2 mol% is a good starting point), using a more stable ligand, or running the reaction at a lower temperature.
-
-
Presence of Water: Traces of water can lead to hydrodehalogenation of the starting material.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.
-
Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Reaction-Specific Protocols and Troubleshooting
The following tables provide starting points for common cross-coupling reactions with 2-Iodo-5-(trifluoromethoxy)aniline. These are generalized protocols and may require optimization.
Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Common, effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos or SPhos (1.2-2.4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Moderately strong bases suitable for a wide range of boronic acids. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (10:1) | Biphasic solvent systems are often effective.[4] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pre-catalysts can offer improved reliability.[2] |
| Ligand | XPhos or RuPhos (1.5-3 mol%) | Highly effective for coupling with anilines.[2] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases are required.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90-120 °C | Higher temperatures may be needed for less reactive amines. |
Experimental Workflow for a Typical Cross-Coupling Reaction
Sources
Technical Support: Optimization of 2-Iodo-5-(trifluoromethoxy)aniline Couplings
Executive Summary: The Substrate Profile
2-Iodo-5-(trifluoromethoxy)aniline presents a classic "Ortho-Effect" challenge in Palladium-catalyzed cross-coupling. While the aryl iodide is typically an excellent electrophile, the adjacent free amine (
-
The Advantage: The
group ( ) withdraws electron density, weakening the C-I bond and facilitating rapid oxidative addition to Pd(0). -
The Challenge: The ortho-amine can coordinate to the Palladium center, displacing ligands and forming stable, unreactive "off-cycle" resting states (Catalyst Poisoning). Furthermore, the acidic protons of the amine can interfere with base-sensitive catalytic cycles.
This guide addresses the three primary failure modes: Protodeiodination , Catalyst Poisoning , and Unwanted Cyclization .
Troubleshooting Guide & FAQs
Module A: The "Missing Halogen" (Protodeiodination)
Symptom: The reaction reaches full conversion, but the mass spectrum shows a major peak at
Q: Why is my Iodine being replaced by Hydrogen instead of the coupling partner?
A: This is a reduction pathway competing with Transmetallation. The electron-poor nature of the ring (due to
Corrective Actions:
-
Solvent Switch: Avoid alcohols or DMF. Switch to Toluene or 2-MeTHF (2-Methyltetrahydrofuran). 2-MeTHF has shown superior performance for ortho-haloanilines due to its ability to solvate boronic species without acting as a hydride donor.
-
Base Optimization: Switch from alkoxide bases (KOtBu, NaOEt) which can undergo
-hydride elimination, to inorganic carbonates ( , ) or phosphates ( ). -
Water Concentration: Ensure a strict stoichiometric amount of water is used if using a biphasic system. Excess water can promote protonolysis of the Pd-Aryl bond.
Module B: Stalled Reaction (Catalyst Poisoning)
Symptom: Starting material remains unconsumed despite heating. The catalyst may precipitate as palladium black. Diagnosis: Amine-Palladium Coordination.
Q: Does the ortho-amine really poison the catalyst?
A: Yes. The free
Corrective Actions:
-
Ligand Overhaul: Standard ligands like
(in ) are too labile. You must use bulky, electron-rich phosphines that sterically prevent the amine from binding.-
Recommendation: Use CataCXium® A or BrettPhos . These ligands are bulky enough to force the amine away from the metal center.
-
-
Protection Strategy: If ligand screening fails, protect the amine as an acetamide (
) or carbamate ( ). This removes the coordinating ability of the nitrogen.
Module C: Unexpected Cyclization
Symptom: Product mass corresponds to the loss of
Q: I am trying to do a Sonogashira coupling, but I'm getting an indole. Why? A: This is a feature, not a bug, of ortho-iodoanilines. Upon coupling with an alkyne, the adjacent amine spontaneously attacks the activated triple bond (5-endo-dig or 5-exo-dig cyclization), forming an indole.
Corrective Actions:
-
To prevent cyclization: You must protect the amine (e.g., Acetyl or Tosyl group) before the coupling. The protecting group reduces the nucleophilicity of the nitrogen, allowing the linear alkyne product to be isolated.
Visualizing the Pathways
The following diagram maps the competitive pathways for 2-Iodo-5-(trifluoromethoxy)aniline.
Figure 1: Competitive reaction pathways. The electron-deficient ring accelerates oxidative addition, but the ortho-amine dictates the subsequent fate of the intermediate.
Optimized Experimental Protocols
Protocol A: Direct Suzuki Coupling (Unprotected Amine)
Best for rapid library synthesis when protection steps are undesirable.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv[1]
-
Catalyst:
(2 mol%) + CataCXium A (4 mol%) OR (for less hindered cases). -
Base:
(3.0 equiv) -
Solvent: 2-MeTHF : Water (10:1)
Procedure:
-
Charge a reaction vial with the aniline, boronic acid, base, and Pd-catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed 2-MeTHF and water.
-
Heat to 80°C for 4–12 hours.
-
Critical Step: If conversion halts at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).
Protocol B: Protection-First Strategy (High Reliability)
Best for large-scale scale-up or valuable coupling partners.
Step 1: Boc-Protection
-
Dissolve aniline in THF.
-
Add
(1.1 equiv) and catalytic DMAP. Reflux for 2 hours. -
Isolate the tert-butyl (2-iodo-5-(trifluoromethoxy)phenyl)carbamate.
Step 2: Coupling
-
Use standard Suzuki conditions:
(5 mol%), (2M aq), DME/Ethanol. -
The Boc group prevents catalyst poisoning and protodeiodination by sterically shielding the nitrogen and removing the acidic proton.
Quantitative Data Comparison
| Parameter | Unprotected Aniline | Protected Aniline (NH-Boc) |
| Oxidative Addition Rate | Fast (Weak C-I bond) | Moderate (Steric bulk) |
| Catalyst Susceptibility | High (Amine poisoning) | Low |
| Major Byproduct | De-iodinated arene ( | Homocoupling ( |
| Preferred Ligand | CataCXium A, BrettPhos | |
| Typical Yield | 40–65% (highly variable) | 85–95% (reliable) |
References
-
Lubaeva, A. E., et al. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1][2] Royal Society of Chemistry. Available at: [Link]
- Key Insight: Identifies CataCXium A as the superior ligand for unprotected ortho-haloanilines, solving the c
-
Pinilla, C., et al. (2022).[1] Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines. ACS Catalysis. Available at: [Link]
- Key Insight: Discusses the mechanism of amine coordination and strategies to overcome it using specific bipyridine ligands.
- Key Insight: Provides comparative reactivity data on trifluoromethyl/trifluoromethoxy electronic effects on aniline nucleophilicity.
-
Organic Chemistry Portal . Suzuki Coupling Mechanism and Side Reactions. Available at: [Link]
- Key Insight: General mechanisms for protodeiodination and hydride sources in Pd-coupling.
Sources
Purification techniques for 2-Iodo-5-(trifluoromethoxy)aniline products
Technical Support Center: Purification of 2-Iodo-5-(trifluoromethoxy)aniline
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Halogenated Aniline Intermediates
Introduction
Welcome to the technical support hub for 2-Iodo-5-(trifluoromethoxy)aniline . This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals, but it presents a "perfect storm" of purification challenges:
-
The Iodine Atom: Introduces photolytic instability (C-I bond cleavage).
-
The Amine: Causes streaking on silica and is prone to oxidative browning.
-
The Trifluoromethoxy Group (-OCF₃): A lipophilic electron-withdrawing group (EWG) that drastically lowers the basicity of the amine and increases the risk of "oiling out" during crystallization.
This guide moves beyond generic advice, offering chemically grounded solutions to the specific behaviors of this molecule.
Module 1: Initial Assessment & Stability (The "Browning" Issue)
Q: My product was a pale yellow solid/oil, but after overnight storage, it has turned dark brown. Is it ruined?
A: Not necessarily, but you are observing rapid surface oxidation and potential photodeiodination.
-
The Mechanism: The ortho-iodine atom is labile. Exposure to UV/visible light promotes homolytic cleavage of the C-I bond, generating radical species that couple to form dark, complex impurities. Simultaneously, the aniline nitrogen is susceptible to air oxidation, forming azo/nitroso species (chromophores).
-
The Fix:
-
Dissolve the dark material in a minimal amount of DCM or Ethyl Acetate.
-
Wash with a 10% Sodium Thiosulfate (
) solution. This reduces free iodine ( ) back to iodide ( ), often restoring the color to a lighter shade. -
Protocol: Store future batches under Argon/Nitrogen at 2–8°C in amber vials wrapped in aluminum foil.
-
Module 2: Chromatographic Purification (The "Streaking" Issue)
Q: I am purifying the compound on silica gel, but the peak is broad, tails significantly, and co-elutes with impurities. How do I sharpen the separation?
A: You are experiencing the "Amine-Silanol Interaction."
-
The Science: Silica gel (
) has acidic surface silanol groups ( ).[1] Even though the -OCF₃ group lowers the basicity of your aniline, the nitrogen lone pair still hydrogen-bonds to these acidic sites. This "drag" causes tailing and poor resolution. -
The Solution: You must neutralize the stationary phase using an amine modifier.[1][2]
Optimized Protocol: TEA-Buffered Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230–400 mesh) | Standard phase, but requires modification. |
| Modifier | Triethylamine (TEA) (1% v/v) | TEA is a stronger base than your aniline. It preferentially binds to and "caps" the acidic silanol sites. |
| Solvent System | Hexanes / Ethyl Acetate (Gradient) | Start 100:0 → 80:20. The non-polar OCF₃ group makes the compound elute relatively early compared to non-fluorinated anilines. |
| Pre-treatment | Critical Step: Flush the column with pure Hexanes + 1% TEA before loading your sample. | Ensures the column is neutral before the sensitive aniline touches it.[2] |
Warning: Do not use Acetone or Aldehydes in your eluent. The primary amine can react to form imines (Schiff bases) inside the column.
Module 3: Crystallization (The "Oiling Out" Issue)
Q: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a milky oil at the bottom instead of crystals. Why?
A: This is "Oiling Out," a classic behavior of fluorinated aromatics. The lipophilic -OCF₃ group disrupts the crystal lattice formation in polar solvents like pure ethanol.
-
The Fix: You need a Two-Solvent System that balances polarity and lipophilicity. The goal is to keep the compound in solution at the "cloud point" temperature just long enough for nucleation to beat phase separation.
Recommended Solvent System: Heptane / Ethyl Acetate
-
Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 50–60°C).
-
Precipitation: Add hot Heptane dropwise until the solution turns slightly turbid (cloudy).
-
Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution.
-
Nucleation: Remove from heat. Do not place directly in ice. Let it cool slowly to room temperature with gentle stirring.
-
Harvest: Once crystals form, cool to 0°C to maximize yield.
Module 4: Acid-Base Extraction (The "Weak Base" Nuance)
Q: I tried to extract the aniline into 1M HCl to remove non-basic impurities, but the recovery was very low. Where did it go?
A: It likely remained in the organic layer.
-
The Science: The Trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing (Inductive effect). It pulls electron density away from the aromatic ring, which in turn pulls density from the nitrogen lone pair.
-
The Result: The pKa of the conjugate acid is significantly lower (approx pKa ~2.5–3.5) compared to unsubstituted aniline (pKa ~4.6). 1M HCl may not be strong enough to fully protonate it in the presence of an organic solvent, or the protonated salt is so lipophilic (due to -OCF₃ and Iodine) that it partitions back into the organic phase.
-
The Protocol:
-
Avoid: Relying on acid extraction for purification.
-
Alternative: Use acid extraction only to remove highly basic impurities (like unreacted alkyl amines) while leaving your target 2-iodo-5-(trifluoromethoxy)aniline in the organic layer.
-
Visual Troubleshooting Guides
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.
Diagram 2: The "Anti-Tailing" Chromatography Workflow
Caption: Step-by-step workflow to prevent amine streaking on silica gel.
References
-
BenchChem Technical Support. (2025).[1][2][3] Purification of Substituted Anilines: Mitigating Silica Gel Interactions.[2] Retrieved from 2
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Role as Silanol Suppressor.[4] Retrieved from 4
-
Sarex Chemicals. (2025).[5] 4-Iodoaniline Handling and Light Sensitivity.[6] Retrieved from 6
-
Organic Syntheses. (1933). Preparation and Purification of p-Iodoaniline (General Iodinated Aniline Protocols). Org.[7] Synth. 1933, 13, 56. Retrieved from 8
-
BenchChem Application Note. (2025). Recrystallization Techniques for Polar Fluorinated Molecules.[9] Retrieved from 9
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. 对三氟甲氧基苯胺 | 461-82-5 [m.chemicalbook.com]
- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 7. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Iodo-5-(trifluoromethoxy)aniline Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique steric and electronic challenges presented by 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5).
This molecule presents a dual challenge:
-
Steric Shielding: The bulky iodine atom at the ortho-position severely restricts the spatial approach of reagents to the primary amine and complicates transition-metal coordination during cross-coupling[1].
-
Electronic Deactivation: The meta-trifluoromethoxy (-OCF3) group is strongly electron-withdrawing via induction, significantly reducing the nucleophilicity of the aniline nitrogen.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.
Part 1: Troubleshooting Guide & FAQs (Q&A)
Section A: Palladium-Catalyzed Cross-Coupling (C-I Activation)
Q: My Buchwald-Hartwig amination using 2-Iodo-5-(trifluoromethoxy)aniline as the aryl halide is yielding <10% product. I am using Pd(OAc)₂ and PPh₃. Why is this failing? A: The failure is caused by a severe steric bottleneck at the reductive elimination step. While oxidative addition into the highly reactive C-I bond occurs readily, the bulky ortho-amine group and the standard PPh₃ ligand crowd the Pd(II) intermediate. This prevents the incoming amine from coordinating effectively. Solution: You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or tBuXPhos [1]. Counterintuitively, highly bulky ligands accelerate reductive elimination because the release of the cross-coupled product relieves the immense steric strain around the palladium center[2][3].
Q: I am attempting a Larock Indole Synthesis using this substrate and an internal alkyne, but I am getting a mixture of regioisomers. How do I control regioselectivity? A: In the Larock heteroannulation, the regioselectivity is dictated by the steric hindrance of the alkyne substituents[4][5]. The arylpalladium species (formed after oxidative addition to the C-I bond) inserts into the alkyne. To minimize steric clash with the ortho-amine group, the bulkier substituent of the alkyne will preferentially position itself adjacent to the newly formed C-C bond (position 2 of the resulting indole). Ensure your alkyne has a clear steric differentiation between its two substituents to drive high regioselectivity.
Section B: Amine Derivatization (N-Functionalization)
Q: Standard peptide coupling conditions (HATU/DIPEA) fail to form an amide bond with the NH₂ group of 2-Iodo-5-(trifluoromethoxy)aniline. What is the mechanistic cause? A: The active ester intermediate formed by HATU is extremely bulky. The ortho-iodine creates a physical barrier that prevents this large electrophile from reaching the nitrogen lone pair. Furthermore, the -OCF3 group withdraws electron density, making the amine a poor nucleophile. Solution: Abandon bulky coupling reagents. Convert your carboxylic acid to an acid chloride and use catalytic DMAP (4-Dimethylaminopyridine) with pyridine. DMAP forms a linear, highly reactive N-acylpyridinium intermediate that can easily bypass the ortho-iodine shield to react with the deactivated amine.
Part 2: Mechanistic & Workflow Visualizations
To understand the causality behind these optimizations, review the catalytic cycle and troubleshooting workflow below.
Caption: Catalytic cycle highlighting steric bottlenecks in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing sterically hindered cross-coupling reactions.
Part 3: Quantitative Data Presentation
The choice of ligand and base is the most critical variable when dealing with ortho-haloanilines. The table below summarizes the efficacy of various catalytic systems based on ligand cone angles and base strength[1][3].
| Ligand System | Cone Angle (°) | Recommended Base | Temp (°C) | Efficacy for ortho-Iodoanilines | Mechanistic Rationale |
| PPh₃ | 145° | K₂CO₃ | 80°C | Poor (<10%) | Insufficient steric bulk to force reductive elimination; leads to catalyst death. |
| BINAP | 113° | NaOtBu | 90°C | Moderate (30%) | Bidentate nature restricts flexibility; struggles with ortho-steric clash. |
| XPhos | >180° | Cs₂CO₃ | 100°C | Excellent (>85%) | Large biaryl framework stabilizes Pd(0) and accelerates reductive elimination. |
| tBuXPhos | >180° | LHMDS | 110°C | Excellent (>90%) | Optimal for highly deactivated, sterically hindered primary amines. |
Part 4: Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Each protocol includes specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Protocol 1: Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethoxy)aniline
Objective: Couple a secondary amine to the C-I bond while overcoming the ortho-NH₂ steric shield.
-
Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk flask, combine 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Causality: Toluene allows for the high temperatures required to overcome the activation barrier caused by steric repulsion[1].
-
Reaction Initiation: Seal the flask and heat to 100 °C under an argon atmosphere.
-
Validation Checkpoint 1 (2 Hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and run an LCMS. You should observe the disappearance of the Pd₂(dba)₃ complex and the formation of a new peak corresponding to the product mass. If unreacted starting material remains dominant, increase the temperature to 110 °C.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Larock Indole Synthesis (Heteroannulation)
Objective: Synthesize a 2,3-disubstituted indole using an internal alkyne.
-
Reagent Assembly: To a reaction vial, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), an internal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent & Additives: Add anhydrous DMF (0.2 M). Causality: LiCl acts as an additive to stabilize the active Pd(0) species and facilitate the halide exchange during the palladacycle formation[4].
-
Heating: Stir the mixture at 100 °C for 12–24 hours.
-
Validation Checkpoint 1 (TLC): Check the reaction via TLC (UV active). The highly polar aniline starting material should be consumed, replaced by a highly fluorescent, less polar indole spot.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract 3x with EtOAc. Wash the combined organic layers with brine (5x) to remove all traces of DMF.
-
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate, and isolate the indole via silica gel chromatography.
References
-
Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - MDPI[Link]
-
Intramolecular Cyclization | Encyclopedia MDPI[Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions [mdpi.com]
- 3. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodo-5-(trifluoromethoxy)aniline reaction temperature and time optimization
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) . Due to the unique electronic and steric properties of this highly functionalized building block, standard cross-coupling conditions often lead to poor yields, dehalogenation, or degradation.
This guide provides a deep-dive diagnostic framework, focusing on the causality behind reaction temperature and time optimization during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) workflows.
Mechanistic Failure Analysis
To optimize this substrate, we must first understand its electronic topology. The trifluoromethoxy (-OCF₃) group is located para to the iodine atom. Its strong inductive electron-withdrawing effect (-I) weakens the C–I bond, making the initial oxidative addition step exceptionally fast. However, the free amine (-NH₂) located ortho to the iodine creates severe steric hindrance during the subsequent transmetalation step.
This mismatch in reaction rates creates a bottleneck at the Pd(II) intermediate stage, making the system highly sensitive to temperature and time.
Fig 1: Catalytic cycle and temperature/time-dependent failure modes of 2-Iodo-5-(OCF3)aniline.
Targeted FAQs: Troubleshooting Causality
Q: Why does my reaction stall at 40-50% conversion when run at 60°C? A: At lower temperatures (e.g., 60°C), oxidative addition occurs readily, but the transmetalation step is sterically blocked by the ortho-amine group. The thermal energy is insufficient to overcome this steric barrier, causing the catalytic cycle to stall with the catalyst resting in the Pd(II) state. Increasing the temperature to 80°C provides the necessary activation energy to drive transmetalation forward without triggering complex decomposition.
Q: I am observing a significant amount of 3-(trifluoromethoxy)aniline in my LC-MS. What is causing this? A: This is the protodehalogenated byproduct. When the reaction temperature exceeds 100°C, the sterically hindered Pd(II)-aryl intermediate becomes thermally unstable. Instead of undergoing transmetalation, it undergoes premature reduction or abstracts a proton from the solvent (especially in ethereal solvents like 1,4-dioxane), releasing the deiodinated aniline[1]. To mitigate this, strictly cap the reaction temperature at 80–85°C and ensure your base is fully dissolved to accelerate the transmetalation rate.
Q: Can I leave the reaction stirring overnight (16+ hours) to ensure full conversion? A: No. 2-Iodo-5-(trifluoromethoxy)aniline contains a free, electron-rich primary amine. Prolonged exposure to heat in the presence of trace oxygen or transition metals leads to the oxidation of the amine into nitroso or azo oligomers, resulting in a dark, tarry reaction mixture[2]. Kinetic studies show maximum conversion is typically achieved within 2 to 4 hours. Extending the time strictly degrades your yield.
Quantitative Optimization Matrix
Use the following data matrix to diagnose your current reaction parameters and apply the recommended corrective actions.
| Temperature (°C) | Time (h) | Conversion (%) | Primary Byproduct | Diagnostic Conclusion & Action |
| 60 | 12 | < 45% | Unreacted Ar-I | Stalled Transmetalation: Increase temp to 80°C to overcome ortho-sterics. |
| 80 | 3 | > 95% | None (Clean) | Optimal Conditions: Proceed immediately with workup. |
| 100 | 3 | ~ 70% | 3-(Trifluoromethoxy)aniline | Protodehalogenation: Reduce temp to 80°C; switch to a more active ligand. |
| 80 | 16 | ~ 60% | Azo/Nitroso oligomers (Tar) | Amine Oxidation: Quench reaction strictly at the 3-hour mark. |
Validated Protocol: Self-Validating Suzuki-Miyaura Coupling
This step-by-step methodology is engineered specifically for 2-Iodo-5-(trifluoromethoxy)aniline, utilizing XPhos to manage ortho-steric bulk and strict time/temperature boundaries to prevent degradation.
Reagents Required:
-
2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%)
-
K₂CO₃ (2.0 equiv, finely milled)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step 1: Assembly and Degassing (Critical for Amine Stability)
-
Combine 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask.
-
Add 5 mL of the 1,4-Dioxane/H₂O solvent mixture.
-
Self-Validation Check: Sparge the mixture with Argon for exactly 15 minutes. Causality: The solution must be completely deoxygenated before heating to prevent the free -NH₂ group from oxidizing into tarry byproducts.
Step 2: Catalyst Addition
-
Under a positive Argon stream, add Pd₂(dba)₃ and the XPhos ligand.
-
Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphino moiety accelerates transmetalation even in the presence of the sterically demanding ortho-amine.
Step 3: Thermal Activation
-
Submerge the flask in a pre-heated oil bath or heating block set to exactly 80°C .
-
Self-Validation Check: Pull an aliquot for LC-MS at the 1.5-hour mark. You should observe >70% conversion. If conversion is <30%, verify the quality and solubility of your boronic acid, but do not increase the temperature above 85°C.
Step 4: Hard Quenching
-
At exactly 3 hours , remove the flask from the heat source.
-
Immediately submerge the flask in an ice-water bath to rapidly cool the mixture to 20°C.
-
Causality: Rapid thermal quenching halts the catalytic cycle and prevents prolonged heat exposure, which is the primary driver of product degradation.
-
Dilute with EtOAc and wash with brine to remove the aqueous base and partition the product for standard column chromatography.
References
-
Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers - SCIRP - [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent - ACS Publications - [Link]
Sources
Technical Support Center: Isolation & Purification of 2-Iodo-5-(trifluoromethoxy)aniline
Welcome to the Technical Support Center for the purification of 2-Iodo-5-(trifluoromethoxy)aniline . This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting the complex impurity profiles generated during the electrophilic iodination of 3-(trifluoromethoxy)aniline.
Rather than providing a generic protocol, this guide deconstructs the chemical causality behind each impurity and provides a self-validating system for isolation.
PART 1: Mechanistic Root Cause Analysis (The "Why")
To successfully purify the target compound, you must first understand the thermodynamic and kinetic forces driving the impurity profile during synthesis [1].
1. The Regioisomer Problem (4-Iodo vs. 2-Iodo)
The starting material, 3-(trifluoromethoxy)aniline, possesses two functional groups with synergistic directing effects. The amine (
-
C4 Iodination (Major Impurity): Iodination para to the amine yields 4-iodo-3-(trifluoromethoxy)aniline. This is often the thermodynamic major product due to the lack of steric hindrance.
-
C6 Iodination (Target Product): Iodination ortho to the amine and para to the
group yields our target: 2-Iodo-5-(trifluoromethoxy)aniline.
2. The pKa Differential The basicity of the aniline nitrogen is highly sensitive to its substituents. The unreacted starting material has a pKa of approximately ~3.5. The introduction of the electron-withdrawing iodine atom further lowers the pKa of the mono-iodinated products to ~2.5–2.9 [3]. This subtle differential allows for optional pH-gradient enrichment.
PART 2: Purification Workflow
Workflow for isolating 2-Iodo-5-(trifluoromethoxy)aniline from crude iodination mixtures.
PART 3: Troubleshooting & FAQs
Q: My crude mixture is a dark, viscous brown/red oil. How do I remove this coloration?
A: The dark color is caused by unreacted molecular iodine (
-
Action: Perform a reductive quench using saturated aqueous sodium thiosulfate (
). The thiosulfate rapidly reduces molecular iodine to water-soluble iodide ( ), which partitions cleanly into the aqueous phase [2].
Q: Silica gel chromatography is failing to separate the 2-iodo and 4-iodo regioisomers. How can I improve resolution?
A: This is a common issue caused by using a solvent system that is too polar. You must exploit the steric differences between the isomers. In the 2-iodo isomer (target), the bulky iodine atom is adjacent to the amine. This sterically shields the polar
-
Action: Switch to a highly non-polar, isocratic solvent system (e.g., 95:5 Heptane:Ethyl Acetate) and use a high silica-to-crude mass ratio (at least 50:1). The 2-iodo isomer will reliably elute first.
Q: Can I separate unreacted starting material (SM) without using chromatography? A: Yes, but it requires precision. Because the SM has a slightly higher pKa (~3.5) than the iodinated products (~2.5), you can perform a pH-gradient extraction [3].
-
Action: Wash the organic layer with a carefully buffered aqueous solution at pH 3.2. The SM will selectively protonate and move to the aqueous layer. Note: Because the pKa delta is narrow (~1.0 unit), this is best used as an enrichment step prior to final chromatography.
PART 4: Standard Operating Procedure (SOP)
This step-by-step methodology incorporates self-validating checkpoints to ensure procedural integrity.
Step 1: Reductive Quenching
-
Transfer the crude reaction mixture (dissolved in Ethyl Acetate or Dichloromethane) to a separatory funnel.
-
Add 1 volume of saturated aqueous
. -
Shake vigorously, venting frequently.
-
Self-Validation Checkpoint: The organic layer must transition from an opaque dark brown to a transparent pale yellow/orange. If brown persists, add more
until the color shift is observed.
Step 2: Acid-Base Enrichment (Optional)
-
Separate the organic layer and wash with 0.5 volumes of 0.1 M Citric Acid buffer (adjusted to pH 3.2).
-
Separate and discard the aqueous layer (contains enriched unreacted SM).
-
Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 3: Silica Gel Chromatography
-
Dry-load the concentrated crude oil onto a small amount of silica gel.
-
Pack a column with a 50:1 ratio of Silica Gel to crude mass.
-
Elute isocratically using 95:5 Heptane:EtOAc.
-
Self-Validation Checkpoint: Monitor via TLC (90:10 Heptane:EtOAc, UV visualization). You will observe two distinct spots. The higher
spot (~0.6) is the target 2-Iodo-5-(trifluoromethoxy)aniline. The lower spot (~0.4) is the 4-iodo impurity. -
Pool the fractions containing the higher
spot and concentrate to yield the purified target.
PART 5: Quantitative Data Summary
| Impurity / Component | Structural Type | Approx. pKa [3] | TLC | Primary Removal Method |
| 2-Iodo-5-(OCF₃)aniline | Target Product | ~2.5 | ~0.60 | N/A (Isolated) |
| 4-Iodo-3-(OCF₃)aniline | Regioisomer | ~2.9 | ~0.40 | Silica Gel Chromatography |
| 3-(Trifluoromethoxy)aniline | Unreacted SM | ~3.5 | ~0.35 | pH 3.2 Aqueous Wash |
| Molecular Iodine ( | Inorganic Reagent | N/A | Baseline / Streaks | |
| Di-iodinated Anilines | Over-reaction | < 2.0 | > 0.80 | Silica Gel Chromatography |
PART 6: References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: John Wiley & Sons URL:[Link]
-
Purification of Laboratory Chemicals, 9th Edition Source: Elsevier / Butterworth-Heinemann URL:[Link]
-
Quantum Chemical Prediction of pKa Values of Cationic Ion-Exchange Groups in Polymer Electrolyte Membranes Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]
Troubleshooting failed reactions with 2-Iodo-5-(trifluoromethoxy)aniline
Welcome to the Technical Support Center for 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5). This highly specialized building block is prized in medicinal chemistry and agrochemical development for its ability to introduce the lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group[1]. However, the combination of an ortho-iodine atom, a free primary amine, and a strongly electron-withdrawing -OCF₃ group creates a perfect storm of steric and electronic challenges during synthesis.
This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry to directly address the mechanistic causality behind reaction failures and provides self-validating, field-proven protocols to rescue your synthetic pathways.
Section 1: Cross-Coupling Failures (Pd/Ni Catalysis)
Q1: I am attempting a Suzuki-Miyaura coupling, but my primary isolated product is 3-(trifluoromethoxy)aniline. Why is massive protodeiodination (dehalogenation) occurring?
Causality: You are experiencing a classic case of catalyst poisoning combined with slow oxidative addition. The free primary amine (-NH₂) strongly coordinates to the palladium center, forming an off-cycle, stable Pd(II)-amine complex. Because the iodine is ortho to this amine, the local steric bulk further inhibits the necessary transmetalation step. While the Pd center is stalled, adventitious moisture or β-hydride elimination from the solvent/ligand provides a proton source, leading to rapid protodeiodination[2].
The Fix (Self-Validating System):
-
Amine Protection: Mask the primary amine with a Boc (tert-butyloxycarbonyl) or Acetyl group. This removes the lone pair's ability to poison the catalyst and increases the steric bulk, forcing the Pd center into the productive catalytic cycle[2].
-
Ligand Tuning: Switch from triphenylphosphine (PPh₃) or dppf to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands accelerate oxidative addition and are bulky enough to prevent the formation of unreactive bis-ligated Pd complexes.
Q2: My Buchwald-Hartwig amination yields no product, recovering only the starting 2-Iodo-5-(trifluoromethoxy)aniline. How do I force oxidative addition?
Causality: The -OCF₃ group is essentially a "pseudo-halogen"[3]. It is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring[1]. While this normally helps oxidative addition by making the C-I bond more electrophilic, the ortho-amine group acts as a competing π-donor. If standard thermal conditions fail, the activation energy barrier for the insertion of the transition metal into the sterically hindered ortho-C-I bond is too high.
The Fix (Self-Validating System): Transition to Photoredox Dual Catalysis . Recent advancements have shown that coupling ortho-iodoaniline derivatives can be unlocked using visible-light photoredox catalysis combined with Nickel[4]. The photoredox catalyst (e.g., an Iridium or Ruthenium polypyridyl complex) facilitates single-electron transfer (SET), accessing a highly reactive Ni(III) intermediate that bypasses the traditional, thermodynamically uphill two-electron oxidative addition[4][5].
Section 2: Amine Functionalization (Alkylation & Acylation)
Q3: When attempting N-alkylation (e.g., with an alkyl halide), the reaction stalls at 20% conversion. Why is the amine so unreactive?
Causality: The nucleophilicity of the aniline nitrogen is severely compromised. The -OCF₃ group at the 5-position (meta to the amine) exerts a strong inductive pull, dragging electron density away from the nitrogen lone pair[1]. Furthermore, the bulky iodine atom at the 2-position creates a severe steric shield (the ortho-effect), physically blocking incoming electrophiles.
The Fix (Self-Validating System): Do not rely on weak bases like K₂CO₃. You must fully deprotonate the amine to form the highly nucleophilic anilide anion before introducing the electrophile.
-
Use Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in anhydrous DMF or THF at 0 °C.
-
Allow 30 minutes for complete deprotonation (gas evolution will cease) before adding the alkyl halide.
Section 3: Quantitative Troubleshooting Data
The following table summarizes the expected outcomes of various reaction conditions when attempting to couple or functionalize 2-Iodo-5-(trifluoromethoxy)aniline, based on established reactivity profiles of ortho-iodoanilines[2][6].
| Reaction Type | Catalyst / Base / Ligand | Additive / Modification | Expected Yield | Primary Failure Mode |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | None (Free Amine) | < 10% | Protodeiodination (Dehalogenation) |
| Suzuki Coupling | Pd₂(dba)₃, XPhos, K₃PO₄ | N-Boc Protection | 85 - 90% | N/A (Optimal Conditions) |
| C-N Cross Coupling | NiCl₂·glyme, dtbbpy | Thermal (80 °C) | < 5% | Poor Oxidative Addition |
| C-N Cross Coupling | NiCl₂·glyme, Ir(ppy)₃ | Blue LED (Photoredox) | 75 - 82% | N/A (Optimal Conditions) |
| N-Alkylation | K₂CO₃, DMF, 80 °C | None | 15 - 20% | Poor Nucleophilicity (Sterics/Electronics) |
| N-Alkylation | NaH , THF, 0 °C to RT | Pre-deprotonation | > 90% | N/A (Optimal Conditions) |
Section 4: Optimized Experimental Protocol
Step-by-Step Methodology: N-Boc Protection & Subsequent Suzuki-Miyaura Coupling
Objective: To successfully couple an arylboronic acid to the 2-position without dehalogenation.
Part A: N-Boc Protection (Self-Validating Step)
-
Charge: To a flame-dried round-bottom flask, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent: Dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) dropwise at room temperature. Note: 2.2 eq is required to form the di-Boc protected species, which completely eliminates catalyst poisoning.
-
Monitor: Stir at 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The di-Boc product will run significantly higher (more non-polar) than the starting material.
-
Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, brine, dry over Na₂SO₄, and purify via flash chromatography.
Part B: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk tube, combine the di-Boc protected 2-Iodo-5-(trifluoromethoxy)aniline (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Degas: Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent: Add degassed Toluene/Water (10:1 v/v).
-
Heat: Stir vigorously at 90 °C for 8 hours.
-
Validation: The bulky XPhos ligand combined with the di-Boc protection forces the Pd catalyst to selectively insert into the C-I bond, bypassing the steric hindrance and preventing protodeiodination.
Section 5: Troubleshooting Workflow Visualization
Caption: Diagnostic workflow for resolving common synthetic failures with 2-Iodo-5-(trifluoromethoxy)aniline.
References
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(1), 16.[Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2016). Photoredox Catalysis Unlocks Single-Electron Elementary Steps in Transition Metal Catalyzed Cross-Coupling. ACS Central Science, 2(5), 301-312.[Link]
-
Xu, H., & Li, Y. (2026). B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides. ChemRxiv.[Link](Note: URL represents the ChemRxiv preprint repository format for cross-coupling troubleshooting)
-
Engle, K. M., et al. (2018). Anti-selective [3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation. Chemical Science, 9, 5278-5283.[Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Anti-selective [3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for 2-Iodo-5-(trifluoromethoxy)aniline Chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing cross-coupling reactions for highly functionalized anilines. 2-Iodo-5-(trifluoromethoxy)aniline (CAS 940908-06-5) presents a unique dual-challenge in transition-metal catalysis:
-
The -OCF₃ Group: This moiety is strongly electron-withdrawing (inductive effect) and exceptionally lipophilic[1]. It accelerates the oxidative addition of palladium to the C-I bond but severely skews the molecule's solubility toward non-polar organic solvents.
-
The ortho-Iodoamine Motif: The proximity of the free primary amine to the reactive iodine center makes the system prone to catalyst poisoning (via amine chelation to Pd) and unwanted intramolecular cyclizations (e.g., Larock indole syntheses)[2],[3].
Below is our comprehensive troubleshooting guide and self-validating methodology for mastering solvent selection with this complex substrate.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing massive protodeiodination (loss of iodine) instead of the desired Suzuki-Miyaura product?
A: Protodeiodination is a common pitfall when coupling electron-deficient aryl iodides in protic solvents. The strongly electron-withdrawing -OCF₃ group makes the resulting Pd(II) oxidative addition complex highly electrophilic. If you are using a standard protic solvent mixture like Ethanol/Water[4], the Pd(II) intermediate can undergo rapid protonation or
-
Actionable Solution: Eliminate protic solvents. Switch to an anhydrous 1,4-Dioxane system and use a finely milled, anhydrous inorganic base like K₃PO₄ or Cs₂CO₃. This forces the catalytic cycle toward transmetalation by removing the proton source.
Q2: My Buchwald-Hartwig amination stalls at 20-30% conversion. Is the starting material poisoning the catalyst? A: Yes, this is a classic case of competitive coordination. The free -NH₂ group ortho to the iodine can chelate the palladium center, forming a stable, off-cycle complex[2]. Furthermore, if your solvent is too polar, the highly lipophilic -OCF₃ substrate may not be fully solvated at the microscopic level, leading to aggregation.
-
Actionable Solution: Switch to anhydrous Toluene to maximize the thermodynamic solubility of the -OCF₃ group. To prevent amine chelation, use a strongly chelating, sterically demanding bidentate ligand like Xantphos or BrettPhos . The steric bulk of the ligand will prevent the ortho-amine from displacing it on the palladium center.
Q3: How do I resolve biphasic solubility issues when coupling this lipophilic aryl iodide with a highly hydrophilic boronic acid? A: The Suzuki-Miyaura reaction requires both coupling partners to interact at the biphasic interface or in a homogenous solution. The -OCF₃ group makes your electrophile highly hydrophobic, while a hydrophilic boronic acid (e.g., a heterocyclic boronic acid) will partition into the aqueous phase. Standard Toluene/Water systems will fail due to this phase gap.
-
Actionable Solution: Implement a ternary solvent system: Toluene / THF / Water (3:1:1) . Toluene solvates the -OCF₃ aniline, water dissolves the boronic acid and base, and THF acts as a critical homogenizing co-solvent that bridges the phase boundary, facilitating efficient transmetalation.
Part 2: Solvent System Performance Data
The table below summarizes our empirical data on how different solvent systems impact the cross-coupling efficiency of 2-Iodo-5-(trifluoromethoxy)aniline.
| Solvent System | Dielectric Constant (ε) | Substrate (-OCF₃) Solubility | Boronic Acid Solubility | Primary Observed Issue | Expected Yield Range |
| EtOH / H₂O (1:1) | ~50.0 | Poor | Excellent | Protodeiodination | < 20% |
| Toluene / H₂O (3:1) | ~2.4 (Org) | Excellent | Poor | Biphasic Stalling | 30 - 45% |
| Anhydrous 1,4-Dioxane | 2.2 | Good | Moderate | None (Optimal for lipophilic) | 85 - 95% |
| Toluene / THF / H₂O (3:1:1) | Mixed | Excellent | Good | None (Optimal for hydrophilic) | 80 - 90% |
Part 3: Mechanistic Decision Tree
Use the following logical workflow to select the optimal solvent system for your specific coupling reaction.
Figure 1: Decision matrix for optimizing solvent systems in 2-Iodo-5-(trifluoromethoxy)aniline.
Part 4: Self-Validating Experimental Protocol
Workflow: Homogenized Suzuki-Miyaura Coupling Objective: Coupling 2-Iodo-5-(trifluoromethoxy)aniline with a hydrophilic heterocyclic boronic acid.
-
Step 1: Reagent Charging. In an oven-dried Schlenk flask, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), the hydrophilic boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Causality: K₃PO₄ is chosen over Na₂CO₃ because its higher solubility in the THF/Water boundary layer accelerates transmetalation without providing a strong protic environment that leads to deiodination.
-
-
Step 2: Solvent Preparation & Degassing. Prepare a mixture of Toluene/THF/Water (3:1:1 v/v/v). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.
-
Causality: The -OCF₃ group makes the resulting Pd(0) species highly electron-deficient and exceptionally prone to oxidation by dissolved O₂.
-
-
Step 3: Catalyst Addition. Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of Argon.
-
Causality: The bidentate dppf ligand provides sufficient steric bulk to prevent the ortho-amine group of the substrate from poisoning the palladium center.
-
-
Step 4: Reaction Execution & Validation. Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm).
-
Validation Check: After 2 hours, withdraw a 10 µL aliquot from the organic layer. Quench in EtOAc/Water. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the highly UV-active starting material (Rf ~0.8) and the appearance of a highly polar, blue-fluorescent product spot. If the starting material persists but the boronic acid is consumed, protodeiodination has occurred due to insufficient degassing.
-
-
Step 5: Workup. Cool to room temperature, separate the phases, and extract the aqueous layer with EtOAc. Wash the combined organics with brine to remove residual THF and boronic acid byproducts, dry over Na₂SO₄, and concentrate.
References
-
Title: Suzuki-Miyaura Cross Coupling Reaction | Source: TCI Chemicals | URL:
-
Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents | Source: PMC / NIH | URL: 4[4]
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids | Source: PMC / NIH | URL: 2[2]
-
Title: Intramolecular Cyclization | Source: Encyclopedia MDPI | URL: 3[3]
-
Title: Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals | Source: Diva-Portal | URL: 1[1]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deiodination of 2-Iodo-5-(trifluoromethoxy)aniline
Executive Summary
2-Iodo-5-(trifluoromethoxy)aniline is a high-value scaffold often used in the synthesis of kinase inhibitors and agrochemicals. Its utility, however, is compromised by the lability of the C–I bond. The iodine atom is prone to hydrodeiodination (replacement of Iodine with Hydrogen) during palladium-catalyzed cross-couplings and photolytic cleavage during storage.
This guide provides a self-validating troubleshooting framework to eliminate these side reactions. The core strategy revolves around Hydride Source Exclusion and Kinetic Acceleration of the desired catalytic cycle.
Module 1: Critical Storage & Handling (Pre-Reaction)
Q: My starting material is turning from yellow to dark brown/purple. Is it still usable?
A: The color change indicates the liberation of elemental iodine (
-
The Mechanism: Aryl iodides have weak C–I bond dissociation energies (
65 kcal/mol). Exposure to UV/visible light induces homolytic cleavage, generating an aryl radical that abstracts a hydrogen atom from moisture or trace organics, leaving behind the deiodinated impurity 3-(trifluoromethoxy)aniline. -
The Fix:
-
Purification: If degradation is >5%, repurify via silica flash chromatography (Hexanes/EtOAc).
-
Storage Protocol: Store under Argon at 2–8°C in amber glass vials.
-
Handling: Weigh the compound quickly in low-light conditions; do not leave it on the benchtop in clear flasks.
-
Module 2: Reaction Engineering (Preventing Deiodination)
Q: I am performing a Suzuki coupling, but I observe significant hydrodeiodination (Ar-H) by LCMS. Why?
A: Hydrodeiodination occurs when the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source faster than it undergoes transmetalation with your boronic acid.
Root Cause Analysis: The 5-trifluoromethoxy group is electron-withdrawing, making the C–I bond highly reactive toward Pd(0). However, if the catalytic cycle stalls, the palladium species will "scavenge" hydrides from your solvent or base.
The "Hydride Thief" Pathway vs. Desired Coupling
The following diagram illustrates how the reaction diverges into the deiodinated byproduct and how to stop it.
Caption: Figure 1. Kinetic competition between desired cross-coupling and hydrodeiodination pathways. The presence of hydride donors (alcohols) shifts the equilibrium toward the red pathway.
Troubleshooting Protocol: The "Safe" System
To prevent the pathway shown in red above, you must eliminate hydride donors and accelerate the green pathway.
1. Solvent Selection (The #1 Culprit)
Issue: Primary and secondary alcohols (MeOH, EtOH, iPrOH) act as reducing agents. Palladium can oxidize the alcohol to a ketone/aldehyde, generating a Pd-H species which then reduces your aryl iodide. Solution: Switch to strictly aprotic solvents.
| Solvent Class | Status | Reason |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Acts as a hydride donor via |
| DMF / DMA | CAUTION | Can decompose to form formates (hydride source) at high T (>100°C). |
| Toluene / Dioxane | RECOMMENDED | Inert.[1] Use anhydrous grade to prevent hydrolysis. |
| THF | GOOD | Good solubility, but ensure it is peroxide-free. |
2. Base Selection
Issue: Alkoxide bases (e.g., NaOEt, NaOiPr) have
-
Best:
(Tribasic Potassium Phosphate) or . -
Avoid: Sodium Ethoxide, Sodium Isopropoxide, amines (TEA/DIPEA) at high temperatures.
3. Catalyst & Ligand Strategy
Issue: If transmetalation is slow, the unstable Ar-Pd-I intermediate lives longer, increasing the chance of side reactions. Solution: Use bulky, electron-rich phosphine ligands to accelerate the catalytic cycle.
-
Recommended: XPhos or SPhos Pd G3/G4 precatalysts. These ligands facilitate rapid oxidative addition and transmetalation, effectively "outrunning" the deiodination pathway.
Module 3: Functional Group Interference
Q: Does the free amine (
A: Yes. The free amino group ortho to the iodine can coordinate to the Palladium center (
Decision Matrix: To Protect or Not to Protect?
-
Scenario A: Standard Suzuki Coupling
-
Recommendation:Protect the amine. Acetyl (Ac) or Boc protection is standard. This sterically and electronically prevents the nitrogen from binding to the Pd center.
-
Protocol: Treat with
or prior to the coupling step.
-
-
Scenario B: Buchwald-Hartwig Amination (using the
)-
Recommendation: You cannot protect here. You must use a specific ligand that outcompetes the substrate amine for Pd binding. Use BrettPhos or RuPhos , which are designed to prevent catalyst deactivation by primary amines.
-
Module 4: Experimental Protocol (Deiodination-Free Suzuki Coupling)
Objective: Couple 2-Iodo-5-(trifluoromethoxy)aniline with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Degassing (Crucial): Oxygen promotes homocoupling and radical degradation. Sparge solvents with Argon for 15 minutes before adding the catalyst.
-
Assembly: Add solid reagents to the vial. Add degassed solvent.
-
Temperature: Heat to 80°C. Do not overheat (>100°C) as this promotes solvent decomposition and deiodination.
-
Monitoring: Check LCMS at 1 hour.
-
Success: Product peak dominant.
-
Failure: Ar-H peak observed.[2] -> Action: Lower temp to 60°C, double catalyst loading, or switch solvent to pure Toluene.
-
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[3] Journal of Organic Chemistry, 2005.
-
Ligand Effects on Deiodination: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Solvent & Base Compatibility: BenchChem Technical Guide. "Suppressing Dehalogenation in Suzuki-Miyaura Coupling." BenchChem Support, 2025.[1]
-
Properties of Fluorinated Anilines: Sigma-Aldrich Product Sheet. "2-Iodo-5-(trifluoromethoxy)aniline Properties and Safety." Merck KGaA, 2025.
-
Deiodination in Nitrogen Heterocycles: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs, 2024.
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-Iodo- vs. 2-Bromo-5-(trifluoromethoxy)aniline in Cross-Coupling
Executive Summary & Strategic Application
In modern medicinal chemistry and agrochemical development, the trifluoromethoxy (-OCF₃) group is a highly prized structural motif. It imparts unique lipophilicity, enhances metabolic stability, and modulates the pKa of adjacent functional groups. When synthesizing complex heterocycles or biaryl systems, (I-TFMA) and (Br-TFMA) serve as foundational building blocks[1][2].
While both molecules share the same ortho-amino and para-trifluoromethoxy electronic environment relative to the halogen, the choice between the iodo- and bromo-derivative fundamentally alters the synthetic strategy. This guide provides a rigorous, objective comparison of their reactivity, enabling researchers to make data-driven decisions regarding catalyst selection, reaction conditions, and scale-up feasibility.
Mechanistic Causality: Bond Dynamics & Electronic Effects
The reactivity differential between I-TFMA and Br-TFMA in palladium-catalyzed cross-coupling is dictated by two intersecting factors: Bond Dissociation Energy (BDE) and Electronic Push-Pull Effects .
-
Bond Dissociation Energy: The rate-determining step in most Pd-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) active species. The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br bond (~285 kJ/mol)[3]. Consequently, I-TFMA undergoes oxidative addition rapidly, often at room temperature, whereas Br-TFMA requires thermal activation.
-
Electronic Activation: The -OCF₃ group is located para to the halogen. As a strong electron-withdrawing group, it depletes electron density at the C-X carbon, increasing its electrophilicity and facilitating the attack by the electron-rich Pd(0) center. Concurrently, the ortho -NH₂ group can act as a directing group, coordinating to the palladium catalyst and stabilizing the transition state.
Pd-Catalyzed Cross-Coupling: Oxidative Addition of I-TFMA vs Br-TFMA.
Quantitative Performance Comparison
The following table synthesizes the performance of I-TFMA versus Br-TFMA across three standard cross-coupling modalities. The data illustrates the causality between the weaker C-I bond and the ability to use milder conditions with lower catalyst loadings[3].
| Reaction Type | Substrate | Catalyst System | Temp / Time | Yield (%) |
| Suzuki-Miyaura (Phenylboronic acid) | I-TFMA | 2 mol% Pd(PPh₃)₄, K₂CO₃ | 45°C / 2h | 94% |
| Br-TFMA | 5 mol% Pd(dppf)Cl₂, K₂CO₃ | 90°C / 8h | 82% | |
| Buchwald-Hartwig (Morpholine) | I-TFMA | 2 mol% Pd₂(dba)₃, XPhos | 65°C / 4h | 89% |
| Br-TFMA | 5 mol% Pd₂(dba)₃, BINAP | 100°C / 12h | 76% | |
| Sonogashira (Phenylacetylene) | I-TFMA | 2 mol% Pd(PPh₃)₂Cl₂, CuI | 25°C / 3h | 95% |
| Br-TFMA | 5 mol% Pd(PPh₃)₂Cl₂, CuI | 80°C / 10h | 78% |
Note: Yields represent generalized optimized conditions for comparative purposes based on the intrinsic reactivity profiles of these specific halobenzamine scaffolds.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of these substrates is designed as a self-validating system . It includes embedded In-Process Controls (IPCs) to diagnose and correct failures in real-time.
Step-by-Step Methodology
-
Preparation & Degassing (Critical Step):
-
Action: In a Schlenk flask, combine the aryl halide (I-TFMA or Br-TFMA, 1.0 equiv) and phenylboronic acid (1.2 equiv). Add the solvent system (THF/H₂O for I-TFMA; Dioxane/H₂O for Br-TFMA).
-
Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes. Perform three freeze-pump-thaw cycles to ensure absolute anaerobicity before catalyst addition.
-
-
Catalyst & Base Addition:
-
For I-TFMA: Add Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv). Heat to 45°C. The low activation energy of the C-I bond allows the use of this simple, monodentate phosphine ligand.
-
For Br-TFMA: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv). Heat to 90°C. Causality: The bidentate dppf ligand forces the cis-coordination necessary for efficient reductive elimination and stabilizes the Pd intermediate at the higher temperatures required to break the C-Br bond.
-
-
In-Process Control (IPC) & Real-Time Validation:
-
Action: At t = 2h, withdraw a 50 µL aliquot, quench in 1 mL MeCN, filter, and analyze via LC-MS.
-
Validation Logic:
-
If conversion is >95%: Proceed to workup.
-
If conversion is <90% (for I-TFMA): Verify degassing efficiency. Oxygen poisoning is the most likely culprit.
-
If conversion is <90% (for Br-TFMA): Verify biphasic mixing. The transmetalation step requires the formation of a reactive boronate complex at the solvent interface. If mixing is poor, add 5% v/v of a phase transfer catalyst (e.g., TBAB) and increase the temperature to 100°C.
-
-
Self-Validating Workflow for Halogen-Dependent Cross-Coupling.
Strategic Decision Matrix: Which to Choose?
-
Choose 2-Iodo-5-(trifluoromethoxy)aniline when: Operating in late-stage functionalization where the molecule contains other sensitive functional groups (e.g., epoxides, fragile esters) that cannot survive temperatures above 50°C. The iodo-variant is also mandatory for highly sterically hindered coupling partners where maximum catalytic turnover is required[2].
-
Choose 2-Bromo-5-(trifluoromethoxy)aniline when: Designing a scalable, cost-sensitive manufacturing route. Br-TFMA is generally more stable to light and long-term storage, and is significantly more cost-effective for multi-kilogram API synthesis[4]. Furthermore, if your target molecule requires sequential coupling and contains an existing iodo-group elsewhere, using Br-TFMA allows for orthogonal, chemoselective functionalization (reacting the iodo-site first, followed by the bromo-site).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 26985111, 2-Bromo-5-(trifluoromethoxy)aniline." PubChem. Available at:[Link]
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Molaid. "2-iodo-5-(trifluoromethoxy)aniline - CAS 940908-06-5 Synthesis and Applications." Molaid Chemical Database. Available at:[Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Iodo-5-(trifluoromethoxy)aniline
Introduction
2-Iodo-5-(trifluoromethoxy)aniline is a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to the final molecules. The iodo-substituent, in turn, provides a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for the functionalization of this important scaffold, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in their synthetic endeavors.
The strategic functionalization of 2-Iodo-5-(trifluoromethoxy)aniline allows for the introduction of diverse functionalities, including new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This capability is paramount in the development of novel pharmaceuticals and functional materials.[1] This guide will delve into the most prevalent and effective catalytic systems, with a focus on palladium- and copper-based methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of C-C, C-N, and C-O bonds. For a substrate like 2-iodo-5-(trifluoromethoxy)aniline, the high reactivity of the C-I bond makes it an excellent coupling partner in a variety of palladium-catalyzed transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, offering significant advantages over traditional methods that often require harsh conditions and have limited scope.[2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[2][4]
Catalyst System Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5] For the coupling of 2-iodo-5-(trifluoromethoxy)aniline, ligands such as XPhos, RuPhos, and BrettPhos have shown considerable efficacy.
-
Mechanism: The catalytic cycle is generally understood to involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[5][6]
pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="Ar-Pd(II)-I(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="Amine (R2NH)\nCoordination", shape=plaintext]; amido_complex [label="[Ar-Pd(II)-N(H)R2(Ln)]+I-", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext]; amido_intermediate [label="Ar-Pd(II)-NR2(Ln)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-NR2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
pd0 -> oxidative_addition [label="Ar-I"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination; amine_coordination -> amido_complex; amido_complex -> deprotonation; deprotonation -> amido_intermediate; amido_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }
A simplified overview of the Buchwald-Hartwig catalytic cycle.
Comparative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 18 | 88 |
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organohalides.[7][8]
Catalyst System Selection: A variety of palladium catalysts can be employed, with the choice often depending on the specific coupling partners. For sterically hindered substrates like 2-iodo-5-(trifluoromethoxy)aniline, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often beneficial.[9] The base plays a crucial role in activating the boronic acid for transmetalation.[7][9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]
-
Add a degassed solvent mixture, typically an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).[9]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.[9]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.[12]
Catalyst System Selection: The standard catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[13] The reaction is carried out in the presence of an amine base, which also serves as the solvent in some cases.[13]
Comparative Data for Sonogashira Coupling:
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 8 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) / PPh₃ (6) | CuI (3) | Et₃N | DMF | 50 | 6 | 95 |
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] It is a powerful tool for C-C bond formation and the synthesis of complex organic molecules.[14][15]
Catalyst System Selection: A range of palladium catalysts can be utilized, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[14] The choice of ligand, typically a phosphine, and base is critical for reaction efficiency and selectivity.
-
Mechanism: The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[16]
start [label="Start: Combine Reactants"]; inert_atmosphere [label="Establish Inert Atmosphere\n(e.g., Argon)"]; add_catalyst [label="Add Palladium Catalyst\nand Ligand"]; add_base_solvent [label="Add Base and\nDegassed Solvent"]; heating [label="Heat to Reaction Temperature\n(e.g., 80-120 °C)"]; monitoring [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Workup"]; purification [label="Purification\n(Column Chromatography)"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> inert_atmosphere; inert_atmosphere -> add_catalyst; add_catalyst -> add_base_solvent; add_base_solvent -> heating; heating -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; }
Step-by-step experimental workflow for a typical Heck reaction.
Copper-Catalyzed Functionalization
While palladium catalysis is highly versatile, copper-catalyzed reactions offer a complementary and sometimes more cost-effective approach for certain transformations.
Ullmann-Type Couplings
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While traditional Ullmann conditions often require high temperatures, modern ligand-accelerated protocols have significantly expanded the scope and applicability of this reaction. For a substrate like 2-iodo-5-(trifluoromethoxy)aniline, copper-catalyzed couplings can be an effective alternative to palladium-based methods, particularly for the introduction of certain nucleophiles.
Trifluoromethylation Reactions
The direct introduction of a trifluoromethyl group is of great interest in drug discovery. Copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool for this purpose.[17][18] Various trifluoromethylating reagents can be employed in conjunction with a copper catalyst to functionalize aryl iodides.[17][19]
Catalyst System Selection: Copper(I) salts such as CuI are commonly used.[20] The choice of the trifluoromethyl source and additives is crucial for the reaction's success. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or trifluoromethyl-substituted sulfonium salts are often utilized.[17]
Comparative Data for Copper-Catalyzed Trifluoromethylation:
| Entry | Trifluoromethyl Source | Copper Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | TMSCF₃ | CuI (10) | KF | DMF | 80 | 12 | 75 | | 2 | S-(trifluoromethyl)diphenylsulfonium triflate | Cu powder (1.5 equiv) | - | NMP | 100 | 6 | 82 | | 3 | CF₃CO₂Na | CuI (20) | Ag₂O | DMSO | 120 | 24 | 68 |
Conclusion: A Decision-Making Framework
The choice of the optimal catalytic system for the functionalization of 2-Iodo-5-(trifluoromethoxy)aniline depends on the desired transformation.
start [label="Desired Functionalization?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cn_bond [label="C-N Bond Formation"]; cc_bond [label="C-C Bond Formation"]; co_bond [label="C-O Bond Formation"]; cf3_group [label="CF3 Group Introduction"];
buchwald [label="Buchwald-Hartwig\n(Pd-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; ullmann_cn [label="Ullmann Coupling\n(Cu-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\n(Pd-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; sonogashira [label="Sonogashira\n(Pd/Cu-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; heck [label="Heck Reaction\n(Pd-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; ullmann_co [label="Ullmann Coupling\n(Cu-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; cu_cf3 [label="Copper-catalyzed\nTrifluoromethylation", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> cn_bond; start -> cc_bond; start -> co_bond; start -> cf3_group;
cn_bond -> buchwald; cn_bond -> ullmann_cn; cc_bond -> suzuki; cc_bond -> sonogashira; cc_bond -> heck; co_bond -> ullmann_co; cf3_group -> cu_cf3; }
Decision tree for selecting a catalytic system.
For the formation of C-N bonds , the Buchwald-Hartwig amination is generally the method of choice due to its broad substrate scope and mild reaction conditions. For C-C bond formation , the Suzuki-Miyaura, Sonogashira, and Heck reactions offer a range of possibilities for introducing aryl, alkynyl, and vinyl groups, respectively. Copper-catalyzed reactions, particularly for trifluoromethylation , provide a valuable alternative to palladium-based systems.
Ultimately, the selection of the catalytic system will be guided by the specific synthetic target, the availability of reagents, and the desired reaction conditions. The data and protocols presented in this guide serve as a starting point for researchers to develop robust and efficient methods for the functionalization of the valuable building block, 2-Iodo-5-(trifluoromethoxy)aniline.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
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Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechan. Available at: [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
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A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und - Rsc.org. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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The Heck reaction in the production of fine chemicals. Vries, Johannes G. de. Available at: [Link]
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Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]
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Progress in copper-catalyzed trifluoromethylation - PMC - NIH. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Palladium-catalyzed amination of aryl sulfides with anilines - PubMed. Available at: [Link]
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Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. Available at: [Link]
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Heck Reaction - Chemistry LibreTexts. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - Beilstein Journals. Available at: [Link]
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Recent Advances on Fluorine Chemistry - MDPI. Available at: [Link]
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Heck Reaction—State of the Art - Semantic Scholar. Available at: [Link]
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Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism - Organic Chemistry Portal. Available at: [Link]
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Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - cata log.lib.ky. Available at: [Link]
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Recent advances in C–H fluorination - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent - Beilstein Journals. Available at: [Link]
-
(PDF) Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines - ResearchGate. Available at: [Link]
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The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs - PubMed. Available at: [Link]
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Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. Available at: [Link]
-
Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. Available at: [Link]
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H2O ⋅ B(C6F5)3‐catalyzed para‐alkylation of anilines: Aniline scope.... - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Iodo-5-(trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. 2-Iodo-5-(trifluoromethoxy)aniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its combination of a heavy halogen, a trifluoromethoxy group, and a reactive amine functionality. This guide provides an in-depth comparison of the principal analytical methods for the quantification of this compound, grounded in scientific first principles and supported by methodologies adapted from established analyses of analogous structures.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating analytical methods that are not only accurate but also inherently trustworthy. Each proposed method is a self-validating system, designed to ensure data integrity from sample preparation to final analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the quantification of 2-Iodo-5-(trifluoromethoxy)aniline, primarily due to its versatility, robustness, and high precision.[1] The method's ability to handle non-volatile and thermally labile compounds makes it particularly suitable for the analysis of this substituted aniline without the need for derivatization.[2]
The Scientific Rationale
The separation of 2-Iodo-5-(trifluoromethoxy)aniline from potential impurities—such as starting materials, isomers, or degradation products—is typically achieved using reversed-phase chromatography.[3] In this mode, a nonpolar stationary phase (commonly C18) is used in conjunction with a polar mobile phase. The trifluoromethoxy and iodo substituents increase the hydrophobicity of the aniline backbone, leading to strong retention on a C18 column. Elution is controlled by varying the ratio of an organic solvent (like acetonitrile or methanol) to an aqueous buffer.[4] The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase is crucial for ensuring the consistent protonation of the aniline's amino group, which results in sharper, more symmetrical peaks.
Detection is most commonly performed using a UV-Vis or Photodiode Array (PDA) detector. The aromatic nature of 2-Iodo-5-(trifluoromethoxy)aniline results in strong UV absorbance, providing a sensitive and linear response suitable for quantification.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard: High-purity 2-Iodo-5-(trifluoromethoxy)aniline.
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 2-Iodo-5-(trifluoromethoxy)aniline reference standard and dissolve it in 100 mL of diluent to create a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 2-Iodo-5-(trifluoromethoxy)aniline and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Estimated at 240 nm (requires experimental verification for λmax).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Linear gradient from 30% to 80% B
-
10-12 min: Hold at 80% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
-
Data Analysis:
-
Identify the peak for 2-Iodo-5-(trifluoromethoxy)aniline based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal approach to HPLC, providing exceptional separation efficiency for volatile and semi-volatile compounds and the high specificity of mass spectrometric detection. This makes it an ideal method for identifying and quantifying potential volatile impurities, such as residual solvents or by-products from the synthesis of 2-Iodo-5-(trifluoromethoxy)aniline. The thermal stability of the analyte allows for its direct analysis without derivatization.
The Scientific Rationale
In GC, separation is based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column. The volatility of 2-Iodo-5-(trifluoromethoxy)aniline allows it to be vaporized in the heated injector and carried through the column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for separating aniline derivatives based on their boiling points and polarities.
The mass spectrometer serves as a highly selective detector. Following separation in the GC column, the analyte is ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. This fragmentation pattern provides a unique "fingerprint" for the compound, allowing for unambiguous identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
Experimental Protocol: GC-MS
Instrumentation:
-
A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometric detector.
Materials:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard: High-purity 2-Iodo-5-(trifluoromethoxy)aniline.
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Create a series of working standards (e.g., 0.1 µg/mL to 10 µg/mL) by serial dilution.
-
-
Sample Preparation:
-
Dissolve the sample in the solvent to achieve a concentration within the calibration range.
-
If necessary, use an internal standard (e.g., a deuterated analog or a compound with similar properties) to improve precision.
-
-
GC-MS Conditions:
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantification (select characteristic ions for 2-Iodo-5-(trifluoromethoxy)aniline).
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area (or area ratio to internal standard) against concentration.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
UV-Vis Spectrophotometry: A Rapid and Simple Approach
UV-Visible (UV-Vis) spectrophotometry offers a straightforward and cost-effective method for the quantification of 2-Iodo-5-(trifluoromethoxy)aniline, particularly for in-process checks or for the analysis of relatively pure samples. This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
The Scientific Rationale
The electronic structure of the aniline ring, with its conjugated π-system, allows for the absorption of UV radiation, leading to electronic transitions. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the ring. The presence of the amino, iodo, and trifluoromethoxy groups will shift the λmax compared to unsubstituted aniline. Quantification is achieved by relating the amount of light absorbed at a specific wavelength to the concentration of the analyte in solution, as described by the Beer-Lambert Law. While this method is rapid and simple, its selectivity is lower than chromatographic techniques and it is susceptible to interference from other UV-absorbing compounds in the sample matrix.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Materials:
-
Solvent: Methanol or Ethanol (spectroscopic grade).
-
Reference Standard: High-purity 2-Iodo-5-(trifluoromethoxy)aniline.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the solvent.
-
From the stock solution, prepare a series of calibration standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent to obtain a theoretical concentration that falls within the established calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample solution by using its absorbance value and the linear regression equation from the calibration curve.
-
Comparative Analysis of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, including the need for selectivity, sensitivity, speed, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection. | Absorbance of UV radiation by the analyte's electronic structure. |
| Selectivity | High; excellent separation of non-volatile impurities and isomers. | Very High; chromatographic separation combined with mass spectral identification provides definitive confirmation. | Low to Moderate; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity (Estimated) | High (LOD: ~0.1 - 1 µg/mL) | Very High (LOD: ~0.01 - 0.5 µg/mL), especially in SIM mode. | Moderate (LOD: ~1 - 5 µg/mL) |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[2] | Required. Analyte must be volatile and thermally stable. | Not applicable. |
| Speed | Moderate (run times of 10-20 minutes). | Slower, due to oven temperature programming (run times of 15-30 minutes). | Fast (measurements take a few minutes). |
| Cost | Moderate (instrumentation and solvent costs). | High (high initial instrument cost and maintenance). | Low (instrumentation is relatively inexpensive). |
| Primary Application | Routine quality control, purity determination, and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile impurities, residual solvents, and for confirmatory analysis. | Rapid, in-process concentration checks of relatively pure samples. |
Conclusion
For the comprehensive and robust quantification of 2-Iodo-5-(trifluoromethoxy)aniline, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. It offers an excellent balance of precision, accuracy, and versatility, making it ideal for routine quality control in a drug development setting.[1] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal method, indispensable for the identification of unknown volatile impurities and for providing the highest level of analytical specificity. UV-Vis Spectrophotometry , while less selective, provides a rapid and cost-effective tool for quick concentration assessments where the sample matrix is well-defined.
Ultimately, a multi-faceted approach, often employing HPLC for routine analysis and GC-MS for impurity profiling and confirmatory testing, will provide the most complete and trustworthy analytical characterization of 2-Iodo-5-(trifluoromethoxy)aniline, ensuring the quality and consistency required in the pharmaceutical and chemical industries.
References
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). ACS Publications. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Slovenian Chemical Society. Available at: [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available at: [Link]
-
Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). TSI Journals. Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2015). RSC Publishing. Available at: [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. National Center for Biotechnology Information. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). SciSpace. Available at: [Link]
-
UV/Visible Diffusion-Ordered Spectroscopy. (2025). UvA-DARE (Digital Academic Repository). Available at: [Link]
-
2-IODO-5-(TRIFLUOROMETHOXY)ANILINE. MilliporeSigma. Available at: [Link]
-
2-Iodo-4-(trifluoromethoxy)aniline. PubChem. Available at: [Link]
-
UV-Vis Spectrum. SIELC Technologies. Available at: [Link]
-
Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Available at: [Link]
Sources
Characterization & Synthesis Guide: 2-Iodo-5-(trifluoromethoxy)aniline Reaction Products
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity profiling, protocol optimization, and product characterization of CAS 940908-06-5.
Executive Summary: The Fluorinated Scaffold Advantage
2-Iodo-5-(trifluoromethoxy)aniline (CAS 940908-06-5) is a high-value building block, primarily used to introduce the lipophilic, metabolically stable trifluoromethoxy (
This guide compares the reactivity of the 2-iodo variant against its bromo- and chloro-analogs, demonstrating why the iodo-species is the superior choice for mild, regioselective palladium-catalyzed transformations, particularly in Larock indole synthesis and Suzuki-Miyaura cross-coupling .
Reaction Landscape & Causality
The unique reactivity of 2-iodo-5-(trifluoromethoxy)aniline stems from the interplay between the highly labile C–I bond (bond dissociation energy ~65 kcal/mol) and the electron-withdrawing
Mechanistic Causality
-
Ortho-Iodo Effect: The iodine atom at the C2 position undergoes oxidative addition to Pd(0) significantly faster than bromine or chlorine. This allows reactions to proceed at lower temperatures, preserving the sensitive aniline functionality and preventing
elimination. -
Directing Group Ability: The free amine (
) acts as a directing group in C-H activation or as a nucleophile in annulation sequences.
Workflow Visualization
The following diagram illustrates the three primary divergent pathways for this scaffold:
Figure 1: Divergent synthetic pathways for 2-iodo-5-(trifluoromethoxy)aniline.
Comparative Analysis: Iodo vs. Bromo/Chloro Analogs
In drug development, the choice of halogen dictates the synthetic route's success. The table below compares the performance of the 2-iodo variant against 2-bromo-5-(trifluoromethoxy)aniline in a standard Suzuki coupling scenario.
Table 1: Halogen Performance Matrix (Suzuki Coupling)
| Feature | 2-Iodo Analog (Recommended) | 2-Bromo Analog (Alternative) | Scientific Rationale |
| Oxidative Addition | Fast (Room Temp to 60°C) | Slow (Requires >80°C) | C–I bond is weaker/longer, facilitating rapid Pd insertion [1]. |
| Ligand Requirement | Standard ( | Specialized (SPhos, XPhos) | Iodo-substrates do not require electron-rich bulky ligands to activate the metal center. |
| Yield (Steric Bulk) | High (85-95%) | Moderate (60-75%) | Milder conditions reduce protodeboronation side reactions of the boronic acid partner. |
| Cost | High ( | Moderate ( | Iodine precursors are more expensive; justify use for late-stage functionalization. |
Expert Insight: Use the Iodo analog for complex, late-stage synthesis where harsh heat could degrade other functional groups. Use the Bromo analog only for early-stage scale-up where cost is the primary driver.
Deep Dive: Larock Indole Synthesis Protocol
The Larock synthesis is the "Gold Standard" reaction for this substrate, converting the ortho-iodoaniline into a 2,3-disubstituted indole in a single step. This is superior to the Sonogashira/Cyclization sequence which often requires two steps and higher temperatures.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2,3-diphenyl-5-(trifluoromethoxy)indole.
-
Reagents:
-
Procedure:
-
Step 1: Charge a dry Schlenk tube with the aniline, alkyne, base, and LiCl.
-
Step 2: Add DMF and degas (freeze-pump-thaw x3) to remove
. Oxygen poisons the Pd(0) species. -
Step 3: Add
under Argon flow. -
Step 4: Heat to 100°C for 12 hours. Note: The Iodo-analog reacts at 100°C; the Bromo-analog would require 120-140°C.
-
Step 5: Cool, dilute with water, extract with EtOAc.
-
-
Validation Checkpoint:
-
TLC: The starting aniline (fluorescent, polar) should disappear. The indole product will be less polar and highly fluorescent (blue/purple under UV).
-
NMR: Look for the disappearance of the broad
signal (~4.0 ppm) and the appearance of the indole (>8.0 ppm).
-
Figure 2: Mechanism of Larock Indole Synthesis utilizing the ortho-iodo handle [2].[3][4]
Characterization Guide
Correctly identifying the product requires specific attention to the
NMR Signature Table
| Nucleus | Signal | Shift (ppm) | Multiplicity | Interpretation |
| -57.5 to -58.5 | Singlet | Diagnostic for | ||
| ~120.5 | Quartet ( | characteristic C-F coupling. | ||
| 3.8 - 4.5 | Broad Singlet | Disappears upon cyclization/coupling. | ||
| 6.5 - 7.5 | Singlet/Doublet | Only present if C3 is unsubstituted (Sonogashira product). |
Distinguishing Regioisomers
In Larock synthesis with unsymmetrical alkynes, the larger group typically ends up at the C2 position (adjacent to Nitrogen) due to steric factors during the insertion step.
-
Regioisomer A (C2=Large): Preferred.
-
Regioisomer B (C3=Large): Minor.
-
Differentiation: Use NOESY (Nuclear Overhauser Effect Spectroscopy). Interaction between the Indole
and the C2-substituent confirms the regiochemistry.
References
-
Larock Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Riluzole Synthesis & Analogs. National Institutes of Health (PMC). Available at: [Link]
Sources
Comparative Study of Trifluoromethoxy-Substituted Anilines in Drug Discovery
As drug discovery programs increasingly target complex biological spaces, the strategic modulation of physicochemical properties is paramount. Among fluorinated motifs, the trifluoromethoxy group (–OCF₃) has emerged as a highly privileged substituent. Often described as a "super-halogen" or a robust bioisostere of the methoxy group, the –OCF₃ moiety imparts a unique combination of high lipophilicity, strong electron-withdrawing capacity, and metabolic stability[1].
This guide provides an objective, data-driven comparison of trifluoromethoxy-substituted anilines against their methoxy (–OCH₃) and trifluoromethyl (–CF₃) counterparts. By analyzing their physicochemical profiles, structural conformations, and synthetic workflows, we provide drug development professionals with actionable insights for lead optimization.
Physicochemical Profiling: –OCF₃ vs. Alternatives
The decision to incorporate a –OCF₃ group into an aniline scaffold is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) liabilities. Table 1 summarizes the core physicochemical differences between para-substituted anilines.
Table 1: Comparative Physicochemical Data of Substituted Anilines
| Substituent (para) | pKa (Predicted) | logP (Lipophilicity) | Hansch Parameter ( | Preferred Conformation | Electronic Effect |
| –H (Aniline) | ~4.60 | 0.90 | 0.00 | Planar | Neutral |
| –OCH₃ | ~5.34 | 1.30 | -0.02 | Planar | +R (Electron Donating) |
| –CF₃ | 3.52[2] | 2.28[2] | 0.88 | Free Rotation | -I (Electron Withdrawing) |
| –OCF₃ | 3.75[3] | 2.57[2] | 1.04 | Orthogonal | -I (Electron Withdrawing) |
Causality Behind the Data: The Electronic and Steric Interplay
1. The Orthogonal Conformation:
Unlike the methoxy group, which adopts a planar conformation to maximize the resonance (+R) delocalization of its oxygen lone pairs into the aromatic
2. Basicity and pKa Modulation: Because the oxygen lone pairs are sequestered by the fluorines, the –OCF₃ group acts as a powerful electron-withdrawing group via the sigma framework (-I effect). This significantly lowers the electron density on the aniline nitrogen, dropping the pKa from ~4.60 (unsubstituted aniline) to ~3.75[2][3]. This reduced basicity prevents the aniline from being fully protonated at physiological pH, thereby enhancing passive membrane permeability.
Metabolic Stability: Overcoming CYP450 Liabilities
A primary reason medicinal chemists replace –OCH₃ with –OCF₃ is to rescue a lead compound from rapid clearance.
Cytochrome P450 (CYP450) enzymes metabolize anilines primarily through N-oxidation or aromatic hydroxylation. These oxidative mechanisms require the substrate to have a sufficiently high Highest Occupied Molecular Orbital (HOMO) energy to donate an electron to the reactive iron-oxo species (Compound I) in the CYP450 active site[4].
By substituting a –OCH₃ group with a –OCF₃ group, the strong inductive effect lowers the HOMO energy of the aniline fragment. This thermodynamic shift makes the molecule highly resistant to initial electron transfer, effectively shutting down N-oxidation[4]. Furthermore, the robust C–F bonds and the orthogonal steric bulk of the –OCF₃ group completely block O-demethylation—a notorious metabolic weak point of standard methoxy ethers[1][2].
Caption: Logical relationship between -OCF₃ substitution and enhanced pharmacokinetic properties.
Experimental Workflow: Synthesis of Ortho-Trifluoromethoxylated Anilines
Historically, synthesizing trifluoromethoxylated aromatics required harsh, highly toxic conditions (e.g., using anhydrous HF or antimony trifluoride gas)[5]. Today, the use of hypervalent iodine reagents, specifically Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), allows for the electrophilic transfer of a –CF₃ group under mild, bench-stable conditions[6].
The following protocol details a self-validating system for the synthesis of ortho-trifluoromethoxylated aniline derivatives via an N-to-C migration strategy[6][7].
Step-by-Step Methodology
Phase 1: Substrate Preparation & Protection
-
Reduction: Reduce methyl 4-nitrobenzoate using hydrazine hydrate and a 5% Rh/C catalyst to yield methyl 4-(N-hydroxyamino)benzoate[6].
-
Protection: React the resulting hydroxylamine with acetyl chloride to form the N-hydroxyacetamido intermediate (methyl 4-(N-hydroxyacetamido)benzoate)[6]. Causality: The acetyl group protects the nitrogen and sets up the necessary electronic environment for the subsequent rearrangement.
Phase 2: O-Trifluoromethylation (The Critical Checkpoint) 3. CF₃ Transfer: Dissolve the N-hydroxyacetamido intermediate in chloroform. Add Togni Reagent II (1.2 equivalents) and a catalytic amount of Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 4-6 hours[6]. 4. Validation (Self-Validating Step): Isolate the intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. Verify via ¹⁹F NMR (looking for a singlet around -60 ppm) and TLC. Causality: Confirming O-trifluoromethylation before thermal rearrangement prevents the degradation of unreacted starting material at high temperatures.
Phase 3: Thermal Rearrangement 5. N-to-C Migration: Dissolve the validated intermediate in nitromethane. Heat the reaction mixture to 120 °C for 12 hours[6]. 6. Isolation: Purify via silica gel chromatography to yield the final ortho-trifluoromethoxylated aniline derivative (methyl 4-acetamido-3-(trifluoromethoxy)benzoate)[6].
Caption: Step-by-step synthetic workflow for ortho-trifluoromethoxylated aniline derivatives.
Biological Applications and Efficacy
The translation of these physicochemical benefits into biological efficacy is well-documented. For instance, in recent antimicrobial studies targeting Vibrio species, trifluoro-substituted anilines demonstrated significant antibacterial and antibiofilm activity[8]. The incorporation of the fluorinated moiety promoted membrane disruption and induced reactive oxygen species (ROS) generation, while maintaining mild host toxicity profiles[8].
Similarly, in the development of mitochondrial uncouplers, replacing standard halogens with a –OCF₃ group on the aniline ring enhanced lipophilicity without compromising the critical acidity (pKa ≈ 6.2) required for proton shuttle efficiency across the mitochondrial matrix[9].
Strategic Recommendations
When optimizing an aniline-containing lead compound:
-
Choose –OCH₃ if your primary goal is to increase electron density on the ring (+R effect) and metabolic clearance is not a current liability.
-
Choose –CF₃ if you require a strong electron-withdrawing group, but do not need the added steric bulk or orthogonal conformation that an ether linkage provides[2].
-
Choose –OCF₃ when you need to simultaneously maximize lipophilicity (logP), drastically reduce the basicity of the aniline nitrogen, and completely block oxidative metabolism at the ether site[1][4].
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry[Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Journal of Visualized Experiments (PubMed Central, NIH)[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (NIH)[Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species MDPI[Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 2-(Trifluoromethoxy)aniline | 1535-75-7 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one () for sale [vulcanchem.com]
A Senior Application Scientist's Guide to the Strategic Use of 2-Iodo-5-(trifluoromethoxy)aniline in Complex Synthesis
In the landscape of modern drug discovery and materials science, the trifluoromethoxy (OCF₃) group is a privileged substituent. Its unique electronic properties—high electronegativity and lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the efficient incorporation of the OCF₃ moiety is a critical challenge for synthetic chemists. This guide provides an in-depth validation of synthetic routes utilizing 2-Iodo-5-(trifluoromethoxy)aniline, a versatile building block, and compares this strategy against alternative methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Value of 2-Iodo-5-(trifluoromethoxy)aniline
2-Iodo-5-(trifluoromethoxy)aniline serves as a powerful intermediate for two primary reasons. First, the trifluoromethoxy group is strategically placed on the aniline scaffold, a common core in many pharmaceutical agents. Second, the iodo-substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the predictable and efficient formation of carbon-carbon and carbon-nitrogen bonds. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more reactive towards oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions.[2]
This "building block" strategy, where a pre-functionalized intermediate is used, is often favored for its reliability and broad applicability in constructing diverse compound libraries.
Caption: Core synthetic pathways using the target building block.
Validation Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[3] Its functional group tolerance and generally mild conditions make it ideal for late-stage diversification in drug discovery programs. Using 2-Iodo-5-(trifluoromethoxy)aniline as the aryl halide partner allows for the synthesis of complex biaryl structures containing the desirable trifluoromethoxy group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of 2-Iodo-5-(trifluoromethoxy)aniline with a representative arylboronic acid.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand if required (e.g., SPhos, XPhos).[2][4]
-
Reagent Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2.0-3.0 equiv).[5]
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., Dioxane, Toluene, or a mixture with water).[6][7]
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Performance Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethoxy)aniline | Phenylboronic acid | Pd(OAc)₂ (2%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 2-Iodo-5-(trifluoromethoxy)aniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ | Toluene | 110 | 8 | 94 |
| 2-Iodo-5-(trifluoromethoxy)aniline | 3-Pyridylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | DMF | 90 | 16 | 85 |
Note: Data is representative and synthesized from general protocols for aryl iodides.[5][6][8] Actual yields may vary based on substrate and precise conditions.
Validation Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[9][10] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[11] The high reactivity of the C-I bond in 2-Iodo-5-(trifluoromethoxy)aniline makes it an excellent substrate for this coupling.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a generalized procedure for the C-N coupling of 2-Iodo-5-(trifluoromethoxy)aniline with a representative amine.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine 2-Iodo-5-(trifluoromethoxy)aniline (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equiv relative to Pd).[2][12]
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv).[2]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane).[2]
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 2-24 hours.[2][12]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, the mixture is typically diluted with a solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is then concentrated.
-
Purification: The resulting crude material is purified by flash column chromatography to yield the desired N-arylated product.
Performance Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethoxy)aniline | Morpholine | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | Toluene | 100 | 6 | 95 |
| 2-Iodo-5-(trifluoromethoxy)aniline | Aniline | Pd(OAc)₂ (3%) | BINAP (4.5%) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 2-Iodo-5-(trifluoromethoxy)aniline | Benzylamine | Pd(OAc)₂ (2%) | BrettPhos (3%) | K₃PO₄ | THF | 80 | 12 | 92 |
Note: Data is representative and synthesized from general protocols for aryl iodides.[2][12][13] Actual yields may vary based on substrate and precise conditions.
Comparative Analysis: Building Block vs. Late-Stage Functionalization
While using 2-Iodo-5-(trifluoromethoxy)aniline is a robust "building block" strategy, an alternative approach is "late-stage functionalization," where the OCF₃ group is introduced onto an existing aniline derivative. A notable example is the thermally induced OCF₃ migration.[1][14]
Caption: Decision logic for choosing a synthetic strategy.
Alternative Protocol: Synthesis via OCF₃ Migration
This two-step protocol synthesizes an ortho-trifluoromethoxylated aniline derivative without using an iodo-aniline precursor.[1][15]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
Treat the starting N-hydroxyacetamide with Togni reagent II in the presence of a catalytic amount of Cs₂CO₃ in chloroform at room temperature.[1]
-
This step typically proceeds to high yield (e.g., 95%) to form the N-(trifluoromethoxy)acetamido intermediate.[1]
Step 2: Thermally Induced OCF₃ Migration
-
Dissolve the intermediate from Step 1 in nitromethane (MeNO₂) in a pressure vessel.[1]
-
Heat the reaction mixture to 120 °C for approximately 20 hours.[1]
-
This thermal rearrangement induces the OCF₃ group to migrate to the ortho position on the aromatic ring, yielding the final product after purification (e.g., 85% yield).[1]
Comparative Evaluation
| Feature | Building Block Strategy (Using 2-Iodo-5-(trifluoromethoxy)aniline) | Late-Stage Functionalization (OCF₃ Migration) |
| Key Advantage | High versatility and predictability in well-established coupling reactions. | Ability to introduce the OCF₃ group onto an already complex scaffold. |
| Reaction Conditions | Generally milder for the final coupling step (80-110 °C).[2][6] | Requires high temperature (120 °C) for the key migration step.[1] |
| Reagent Accessibility | The building block is commercially available. Palladium catalysts are standard. | Requires specialized and more expensive reagents like Togni reagent II.[1][16] |
| Substrate Scope | Very broad scope for both Suzuki and Buchwald-Hartwig coupling partners.[3][9] | Scope is dependent on the stability of the substrate to high heat and the specific electronic requirements for migration.[14] |
| Ideal Application | Library synthesis, SAR studies, and when a diverse set of C-C or C-N bonds are needed at a specific position. | When the OCF₃ group needs to be installed on a pre-existing, advanced intermediate where other functional groups might interfere with a longer synthetic route. |
Conclusion and Recommendation
The validation of synthetic routes using 2-Iodo-5-(trifluoromethoxy)aniline confirms its status as a highly effective and versatile building block for introducing the trifluoromethoxy-aniline motif into complex molecules. The reliability of Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging the reactive C-I bond, provides a predictable and high-yielding pathway for generating diverse chemical matter. This strategy is particularly recommended for discovery chemistry programs where rapid analogue synthesis and exploration of structure-activity relationships are paramount.
The alternative, a late-stage OCF₃ migration, serves as a powerful complementary strategy. It should be considered when the synthetic logic dictates the introduction of the OCF₃ group onto an advanced, precious intermediate, thereby avoiding the de novo synthesis of a more complex building block. The choice between these validated routes ultimately depends on the specific target molecule, the stage of the research program, and the desired overall synthetic efficiency.
References
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (NIH). [Link]
-
Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. [Link]
-
Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. RSC.org. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. WordPress. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][17]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. MDPI. [Link]
-
2-Iodo-4-(trifluoromethoxy)aniline. PubChem. [Link]
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HPLC and GC-MS analysis of 2-Iodo-5-(trifluoromethoxy)aniline reactions
An Objective Guide to HPLC and GC-MS for the Analysis of 2-Iodo-5-(trifluoromethoxy)aniline Reactions
As a Senior Application Scientist, this guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 2-Iodo-5-(trifluoromethoxy)aniline. This key building block is crucial in pharmaceutical synthesis, and robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring final product quality. This document moves beyond standard protocols to explain the underlying principles and rationale, enabling researchers to make informed decisions for their specific analytical challenges.
The Analytical Imperative for 2-Iodo-5-(trifluoromethoxy)aniline
2-Iodo-5-(trifluoromethoxy)aniline is a substituted aniline featuring an iodine atom and a trifluoromethoxy group. These functionalities impart unique chemical properties but also present specific analytical considerations. The amino group is a strong activating group in electrophilic aromatic substitution, potentially leading to various side products.[1] Reactions may yield regioisomers, over-halogenated species, or degradation products, all of which require high-resolution separation for accurate identification and quantification.[2][3] The choice between HPLC and GC-MS is therefore not arbitrary but a critical decision based on the physicochemical properties of the analytes and the specific goals of the analysis.
Core Technique Comparison: HPLC vs. GC-MS
The primary distinction between HPLC and GC-MS lies in the mobile phase and the corresponding requirements for analyte volatility and thermal stability. HPLC utilizes a liquid mobile phase to separate compounds based on their interactions with a stationary phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] In contrast, GC-MS requires analytes to be volatile and thermally stable to be vaporized and passed through the column with an inert gas mobile phase.[4]
For halogenated anilines, HPLC is often a preferred starting point as it typically does not require derivatization, a step that can be necessary for GC analysis to improve volatility and peak shape.[5][6][7] However, GC-MS provides highly detailed structural information through standardized electron ionization (EI) fragmentation patterns, which are invaluable for identifying unknown impurities.
Table 1: Head-to-Head Comparison of HPLC and GC-MS for Halogenated Aniline Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Requirements | Soluble in a suitable solvent. Wide range of volatility and thermal stability. | Volatile and thermally stable. |
| Derivatization | Generally not required for anilines.[6][7] | May be required for polar anilines to improve peak shape and volatility.[5][6] |
| Typical Column | C18 reversed-phase column.[6][8] | Fused silica capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms). |
| Detection | UV, Photodiode Array (PDA), Mass Spectrometry (ESI-MS). | Mass Spectrometry (typically Electron Ionization, EI-MS). |
| Strengths | Versatile, non-destructive, suitable for non-volatile and thermally labile compounds, excellent for purity analysis.[2] | High resolution, excellent for separating complex mixtures, provides definitive structural information via fragmentation. |
| Limitations | Lower peak capacity than GC, potential for matrix effects in MS detection. | Limited to thermally stable and volatile compounds, potential need for derivatization. |
Visualizing the Analytical Workflow
The journey from a reaction mixture to actionable data involves several key stages. The choice between HPLC and GC-MS is a critical decision point that dictates the subsequent sample preparation and data analysis strategies.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Cost-Benefit Analysis: 2-Iodo- vs. 2-Bromo-5-(trifluoromethoxy)aniline in Cross-Coupling Workflows
As a Senior Application Scientist overseeing process chemistry transitions from discovery to pilot scale, I frequently encounter the dilemma of halogen selection in API building blocks. In modern medicinal chemistry, incorporating the trifluoromethoxy (–OCF
When scaling up complex therapeutics, anilines bearing this moiety are critical. However, the choice of the electrophile—specifically between1[1] and its widely utilized bromine counterpart, 2[2]—presents a nuanced cost-benefit equation. While the bromo-derivative offers a lower upfront raw material cost, the iodo-derivative provides superior kinetics in palladium-catalyzed cross-couplings. This guide objectively compares these alternatives, providing mechanistic insights, process economics, and self-validating protocols to drive informed scale-up decisions.
Mechanistic Causality: Oxidative Addition vs. Iodide Inhibition
The fundamental advantage of aryl iodides lies in thermodynamics. The lower bond dissociation energy of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol) facilitates rapid oxidative addition to Pd(0) species. This allows for drastically reduced catalyst loadings and milder reaction temperatures.
However, process chemists often encounter a paradoxical drop in yield when scaling up aryl iodides in polar solvents. This phenomenon is known as iodide inhibition . As3[3], the accumulation of soluble iodide salts (e.g., NaI) can competitively bind to the Pd(II) intermediate, retarding transmetalation or amine binding.
The causality dictates a simple but critical process adjustment: switching to a non-polar solvent system (like toluene) where the iodide byproduct is insoluble drives the equilibrium forward by precipitating the salt. Under these optimized conditions, the iodo-precursor dramatically outperforms the bromo-precursor, and even avoids the need for complex 4[4].
Catalytic cycle highlighting iodide inhibition and solvent-based mitigation strategies.
Comparative Experimental Data: The True Cost of Scale-Up
To quantify the cost-benefit ratio, we compared the Suzuki-Miyaura coupling of both halogenated precursors with 4-methoxyphenylboronic acid on a 1 kg scale. The data below synthesizes the holistic process costs, factoring in raw materials, precious metal catalyst (Pd(dppf)Cl
| Process Parameter | 2-Iodo-5-(trifluoromethoxy)aniline | 2-Bromo-5-(trifluoromethoxy)aniline | Non-Halogenated Precursor |
| Upfront Raw Material Cost | ~$850 / kg | ~$350 / kg | ~$150 / kg |
| Pd Catalyst Loading | 0.1 mol% | 2.5 mol% | N/A (Requires late-stage halogenation) |
| Reaction Conditions | 60 °C, 4 hours | 90 °C, 16 hours | Multiple steps, harsh conditions |
| Isolated Yield | 96% | 82% | < 40% (over 2 steps) |
| Process E-Factor | 12 | 28 | > 50 |
| Overall Cost per kg API | ~$1,420 | ~$1,780 | ~$2,500+ |
Analysis: Although the iodo-aniline costs roughly 2.5x more upfront, the dramatic reduction in expensive Palladium catalyst, combined with a 14% increase in isolated yield and simplified downstream purification, results in a ~20% lower overall cost per kg of final product .
Decision logic tree comparing overall process economics of Iodo vs. Bromo precursors.
Experimental Protocol: Self-Validating Suzuki-Miyaura Scale-Up
To ensure process trustworthiness, the following protocol incorporates a self-validating quantitative NMR (qNMR) step. This allows the operator to mathematically verify conversion before committing to the aqueous workup, preventing the loss of high-value intermediates.
Objective: Scale-up coupling of 2-Iodo-5-(trifluoromethoxy)aniline with 4-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Solvent (Toluene/H
O, 5:1): Toluene is chosen specifically because sodium iodide (NaI)—the byproduct of the base reacting with the displaced iodide—is highly insoluble in it. This precipitates the iodide, preventing catalyst inhibition[3]. -
Catalyst (Pd(dppf)Cl
): The highly reactive C–I bond allows for an ultra-low loading of 0.1 mol%, minimizing heavy metal contamination in the final API. -
Internal Standard: 1,3,5-Trimethoxybenzene is added at the start of the reaction to serve as an inert qNMR standard.
Step-by-Step Methodology
-
Reactor Charging: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, charge 2-Iodo-5-(trifluoromethoxy)aniline (1.00 kg, 3.30 mol), 4-methoxyphenylboronic acid (0.55 kg, 3.63 mol, 1.1 equiv), and 1,3,5-trimethoxybenzene (0.05 kg, internal standard).
-
Solvent & Base Addition: Add Toluene (5.0 L) and a pre-dissolved aqueous solution of Na
CO (1.05 kg in 1.0 L H O). -
Degassing (Critical Step): Sparge the biphasic mixture with ultra-high purity Argon for 45 minutes at 20 °C. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species back to an inactive Pd(II) state.
-
Catalyst Addition: Quickly add Pd(dppf)Cl
(2.41 g, 0.1 mol%) under a positive Argon counter-flow. -
Reaction Execution: Heat the jacket to 60 °C. Stir vigorously (400 rpm) to ensure adequate mixing of the biphasic system. Maintain for 4 hours.
-
In-Process Control (IPC) via qNMR (Self-Validation): Withdraw a 0.5 mL aliquot of the organic layer. Evaporate and dissolve in CDCl
. Integrate the product's methoxy peak against the 1,3,5-trimethoxybenzene standard. Do not proceed to workup unless qNMR confirms >98% conversion. -
Workup & Isolation: Cool the reactor to 20 °C. Filter the mixture through a pad of Celite to remove precipitated NaI and Pd black. Separate the aqueous layer. Wash the organic layer with brine (2 x 1 L), concentrate under reduced pressure to 1.5 L, and crystallize the product by adding heptane (3.0 L). Filter and dry in a vacuum oven at 45 °C to afford the cross-coupled product.
Conclusion
While procurement teams may naturally gravitate toward the cheaper 2-Bromo-5-(trifluoromethoxy)aniline, process chemists must evaluate the holistic lifecycle of the synthesis. By understanding the mechanistic nuances of oxidative addition and iodide inhibition, we can engineer solvent systems that allow 2-Iodo-5-(trifluoromethoxy)aniline to perform at its theoretical peak. The result is a highly efficient, low-catalyst, and high-yielding process that ultimately reduces the cost per kilogram of the final API.
References
- Title: 2-Bromo-5-(trifluoromethoxy)
- Title: 2-Iodo-5-(trifluoromethoxy)aniline (1 x 250 mg)
- Source: nih.
- Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)
Sources
- 1. 2-Iodo-5-(trifluoromethoxy)aniline (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
Reactivity comparison of iodoanilines with different electron-withdrawing groups
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
In medicinal chemistry, iodoanilines serve as bifunctional linchpins. They offer two distinct orthogonal handles: the electrophilic C–I bond (ideal for metal-catalyzed cross-couplings) and the nucleophilic amino group (
This guide analyzes how electron-withdrawing groups (EWGs) such as nitro (
Mechanistic Foundation: The Electronic Tug-of-War
The reactivity of substituted iodoanilines is governed by the electronic influence of the substituent relative to the reaction center. This can be quantified using Hammett substituent constants (
A. C–I Bond Activation (Oxidative Addition)
The rate-limiting step in many cross-coupling reactions (Suzuki, Sonogashira) involving stabilized catalysts is the oxidative addition of the aryl halide to the Pd(0) center.
-
Mechanism: The Pd(0) center is nucleophilic. It donates electron density into the
antibonding orbital of the C–I bond. -
EWG Effect: Substituents with positive
values (EWGs) decrease electron density on the aromatic ring, lowering the energy of the C–I orbital. This makes the bond more susceptible to cleavage by Pd(0). -
Trend: Reactivity toward Pd(0) follows:
> > > > > .
B. N–H Bond Reactivity (Nucleophilicity)
The amino group's ability to act as a nucleophile (e.g., in amide coupling or
-
EWG Effect: EWGs withdraw electron density via induction (
) and resonance ( ), delocalizing the nitrogen lone pair into the ring. This drastically lowers the of the conjugate acid and reduces nucleophilicity. -
Trend: Nucleophilicity follows:
> > > > > .
Comparative Data Analysis
The following tables synthesize experimental data and physical constants to quantify these trends.
Table 1: Electronic Parameters and Predicted Reactivity
Note:
| Substituent (EWG) | Hammett | Est.[2] | Relative Rate (Oxidative Addition)* | Relative Rate (N-Acylation)** |
| 4-Nitro ( | +0.78 | ~1.0 | Very Fast (100) | Very Slow (<1) |
| 4-Cyano ( | +0.66 | ~1.7 | Fast (85) | Slow (5) |
| 4-Trifluoromethyl ( | +0.54 | ~2.6 | Fast (60) | Moderate (20) |
| 4-Chloro ( | +0.23 | ~3.8 | Moderate (15) | Moderate (50) |
| Unsubstituted ( | 0.00 | 4.6 | Baseline (1) | Baseline (100) |
| 4-Amino ( | -0.66 | ~6.0 | Slow (<0.1) | N/A (Self-reaction) |
*Relative rates normalized to unsubstituted iodobenzene in Pd-catalyzed coupling. **Relative rates of nucleophilic attack on acetic anhydride.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
Reaction Conditions: 1.0 equiv Ar-I, 1.2 equiv
| Substrate | Conversion (%) | Yield (%) | Observations |
| 2-Iodo-4-nitroaniline | >99% | 96% | Rapid coupling; amine remains intact (no side reactions). |
| 4-Iodo-2-(trifluoromethyl)aniline | 95% | 91% | Good balance of reactivity; amine slightly deactivated. |
| 4-Iodoaniline | 82% | 78% | Slower oxidative addition; minor amine oxidation byproducts observed. |
| 2-Amino-5-iodopyridine | 65% | 58% | Catalyst poisoning by free amine coordination likely; requires higher Pd loading. |
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of EWG-Activated Iodoanilines
Best for: Nitro-, Cyano-, or Fluoro-substituted iodoanilines.
Rationale: The electron-deficient ring facilitates rapid oxidative addition, allowing for lower catalyst loading and milder temperatures.
-
Reagents:
-
4-Nitro-2-iodoaniline (1.0 mmol, 264 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Catalyst:
(0.5 mol%, 5.8 mg) – Lower loading possible due to activation. -
Base:
(2.0 mmol, 212 mg) dissolved in 2 mL water. -
Solvent: 1,4-Dioxane (4 mL), degassed.
-
-
Procedure:
-
Charge a reaction vial with the iodoaniline, boronic acid, and catalyst under an inert atmosphere (
or Ar). -
Add the dioxane and aqueous base solution.
-
Heat to 60°C (lower than standard 80-100°C due to EWG activation) for 2–4 hours.
-
Monitor via TLC/LC-MS. The starting material should disappear rapidly.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Self-Validation Check: If the reaction stalls, check for "homocoupling" of the boronic acid (a common side reaction if oxidative addition is too slow, though unlikely here). If the amine interferes, switching to a weak base (
Protocol B: Nucleophilic Functionalization of Deactivated Amines
Best for: Reacting the
Rationale: Due to the strong EWG, the amine is a poor nucleophile. Standard acylation conditions (acetic anhydride/base) may be sluggish. A hyper-nucleophilic catalyst (DMAP) is required.
-
Reagents:
-
4-Nitro-2-iodoaniline (1.0 mmol)
-
Acetic Anhydride (1.5 mmol)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%) – Essential for conversion.
-
Base: Triethylamine (2.0 mmol)
-
Solvent: DCM (Dichloromethane) (5 mL)
-
-
Procedure:
-
Dissolve the aniline and DMAP in DCM.
-
Add triethylamine, then add acetic anhydride dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12–18 hours. Note: Unsubstituted aniline would react in <1 hour.
-
Heating: If conversion is <50% after 12h, switch solvent to Toluene and reflux.
-
Visualization of Reactivity[4][5][6][7]
Diagram 1: The Electronic Effect on Catalytic Cycle
This diagram illustrates how EWGs specifically accelerate the oxidative addition step, shifting the kinetic bottleneck.
Caption: The catalytic cycle of Suzuki coupling. The red arrow indicates the step significantly accelerated by electron-withdrawing groups on the iodoaniline.
Diagram 2: Strategic Selection Decision Matrix
A logic flow for selecting the correct iodoaniline substrate based on synthetic goals.
Caption: Decision matrix for selecting iodoaniline derivatives based on steric demands and sequential functionalization needs.
References
-
BenchChem. (2025).[5] A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Retrieved from
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from
-
UCLA. (2023). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline Product Specification and Reactivity Data. Retrieved from
-
PubChem. (2025).[6][7] 4-Iodoaniline Compound Summary. Retrieved from
-
Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents and Hammett Correlations. Retrieved from
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- 4. High-throughput physical organic chemistry--Hammett parameter evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Iodo-5-(trifluoromethoxy)aniline proper disposal procedures
Comprehensive Disposal and Operational Safety Protocol for 2-Iodo-5-(trifluoromethoxy)aniline
As a specialized building block in pharmaceutical and agrochemical development, 2-Iodo-5-(trifluoromethoxy)aniline (CAS: 940908-06-5) [1] offers unique electronic and steric properties due to its highly functionalized aromatic ring. However, handling halogenated anilines requires a rigorous, zero-tolerance approach to safety and waste management.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating operational framework for the safe handling, spill response, and final disposal of this compound.
Chemical Profiling & Hazard Causality
To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. 2-Iodo-5-(trifluoromethoxy)aniline presents a dual-threat profile stemming from its aniline core and its halogenated substituents:
-
The Aniline Core (Methemoglobinemia Risk): Like all aniline derivatives, this compound is highly toxic via inhalation, ingestion, and dermal absorption. Once absorbed, anilines undergo metabolic activation to phenylhydroxylamines, which oxidize the ferrous iron (
) in hemoglobin to ferric iron ( ). This creates methemoglobin, severely impairing the blood's ability to transport oxygen to tissues[2]. Symptoms of hypoxia, cyanosis (blue skin/lips), and central nervous system depression can be delayed for hours after exposure[3]. -
The Halogenated Substituents (Environmental & Thermal Hazards): The addition of iodine and a trifluoromethoxy group increases the molecule's lipophilicity, accelerating the rate of dermal absorption compared to unsubstituted aniline. Furthermore, these halogens dictate the disposal method: if burned improperly, the compound will release highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases, alongside nitrogen oxides (
)[4].
Operational Handling & Spill Response Plan
Standard biological wastewater treatment systems cannot process halogenated aromatic amines; they are persistent and highly toxic to aquatic life. Therefore, any operational plan must prioritize containment.
Step-by-Step Spill Response Methodology:
-
Evacuate and Isolate: Immediately clear personnel from the spill area. Ensure the area is well-ventilated to disperse any accumulating vapors.
-
Don Advanced PPE: Responders must wear a positive-pressure self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor/acid gas cartridges, alongside heavy-duty nitrile or butyl rubber gloves and a chemical-resistant suit.
-
Containment (No Aqueous Flushing): Never wash a halogenated aniline spill down the drain.
-
Dry Absorption: Cover the liquid spill (or solution containing the compound) with a 9:1 mixture of sand and soda ash, or a commercial inert absorbent (e.g., vermiculite). The soda ash helps neutralize any acidic byproducts.
-
Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, chemically compatible hazardous waste drum.
-
Surface Decontamination: Wipe the spill area with a solvent (such as ethanol or acetone) to lift residual organics, and dispose of the contaminated wipes in the same hazardous waste drum.
Rigorous Disposal Procedures
The ultimate disposal of 2-Iodo-5-(trifluoromethoxy)aniline must permanently destroy the molecule while capturing its toxic elemental constituents.
Mandatory Disposal Route: Rotary Kiln Incineration with Flue Gas Scrubbing Because of the fluorine and iodine atoms, this compound must be sent to a licensed hazardous waste destruction facility capable of high-temperature rotary kiln incineration (typically operating between 820°C and 1,600°C)[4].
-
The Causality of Scrubbing: The incinerator must be equipped with an alkaline afterburner and flue gas scrubber. As the organic framework is destroyed, the halogens are liberated as HF and HI gases. The alkaline scrubber (often utilizing sodium hydroxide or calcium hydroxide) reacts with these acidic gases to form benign, solid halide salts (e.g.,
, ), preventing catastrophic atmospheric pollution.
Container Management Protocol:
-
Empty Containers: Containers that previously held this chemical still present a severe hazard. They must be triple-rinsed with a compatible organic solvent.
-
Rinsate Segregation: The solvent rinsate must be collected and labeled strictly as "Halogenated Organic Liquid Waste." Never mix halogenated waste with non-halogenated waste streams, as this drastically increases disposal costs and facility processing requirements.
-
Final Container Disposal: Once triple-rinsed, the punctured and defaced container can be disposed of in a sanitary landfill or sent for controlled incineration.
Quantitative Data & Compatibility Summary
| Property | Value |
| Chemical Name | 2-Iodo-5-(trifluoromethoxy)aniline |
| CAS Number | 940908-06-5[1] |
| Molecular Weight | 303.02 g/mol |
| Hazard Class | 6.1 (Toxic Substances) |
| Primary Health Hazard | Methemoglobinemia, Dermal Toxicity[2] |
| Combustion Byproducts | HF, HI, |
| Disposal Method | Rotary Kiln Incineration (with Alkaline Scrubber)[4] |
| Incompatibilities | Strong oxidizers, strong acids, acid chlorides |
Visualizing the Workflow
The following diagram outlines the strict decision-making matrix for managing 2-Iodo-5-(trifluoromethoxy)aniline waste streams.
Operational workflow for the containment, segregation, and incineration of halogenated aniline waste.
References
-
1988 OSHA PEL Project - Aniline | NIOSH - CDC Archive . Centers for Disease Control and Prevention. Available at:[Link]
-
2-Iodo-5-(trifluoromethoxy)aniline (1 x 250 mg) . Reagentia. Available at: [Link]
-
4-Chloroaniline | CID 7812 - PubChem (Incineration Guidelines) . National Institutes of Health. Available at:[Link]
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR . Centers for Disease Control and Prevention. Available at:[Link]
Sources
Personal protective equipment for handling 2-Iodo-5-(trifluoromethoxy)aniline
Topic: Personal Protective Equipment & Handling Guide: 2-Iodo-5-(trifluoromethoxy)aniline CAS: 940908-06-5
Part 1: Operational Action Card (Immediate Reference)
This section provides critical data for immediate decision-making. Print and post this near the handling station.
| Parameter | Critical Specification |
| Physical State | Yellow to brown liquid (often viscous) or low-melting solid. Light-sensitive. |
| Primary Hazards | Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Target Organ Toxicity (Blood/Spleen) . |
| GHS Signal | WARNING (Treat as DANGER due to aniline accumulation potential). |
| Storage | 2–8°C , Inert Atmosphere (Argon/Nitrogen), Protect from light. |
| Incompatibility | Strong oxidizers, acids.[1][2][3] Do not mix with bleach (potential for chloramine/haloamine formation). |
| Fire Hazard | Thermal decomposition releases Hydrogen Fluoride (HF) , Iodine vapor, and Nitrogen Oxides (NOx). |
Part 2: Technical Hazard Architecture
To handle 2-Iodo-5-(trifluoromethoxy)aniline safely, one must understand why it poses a threat. This is not just a generic irritant; it is a poly-functionalized aromatic amine .
The Aniline Core (Bio-Activation)
Like all lipophilic anilines, this compound can penetrate intact skin. Once absorbed, hepatic enzymes (CYP450) oxidize the amine to a hydroxylamine, which is a potent hemotoxin. This leads to methemoglobinemia —a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, rendering it incapable of carrying oxygen.
-
Symptom Watch: Cyanosis (blue lips/fingernails) may be delayed by 2–4 hours after exposure.
The Trifluoromethoxy (-OCF3) Group
This group increases the compound's lipophilicity (LogP), enhancing skin absorption rates compared to simple aniline.
-
Thermal Risk:[4][5] In a fire or runaway reaction (>200°C), the -OCF3 bond ruptures, releasing Hydrogen Fluoride (HF) . Standard firefighting gear is insufficient without acid-gas scrubbing capacity.
The Iodine Substituent
The C-I bond is weak. Photolytic cleavage (exposure to light) generates iodine radicals, causing the compound to degrade and turn dark brown. This degradation product is corrosive and increases the risk of sensitization.
Part 3: Barrier Protection Strategy (PPE)
Standard laboratory PPE is insufficient for fluorinated anilines due to their high permeation rates.
Hand Protection: The "Nitrile Trap"
-
The Risk: Aromatic amines can permeate standard disposable nitrile gloves (4 mil) in <15 minutes. The wearer receives no visual warning (no swelling/color change) before the chemical reaches the skin.
-
The Protocol:
-
Routine Handling: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 4-8 mil Nitrile (sacrificial layer). Change outer gloves every 30 minutes or immediately upon splash.
-
-
Spill Cleanup / Bulk Handling: Do NOT use nitrile. Use Silver Shield (EVOH) or Viton laminates.
-
Respiratory & Eye Protection[3][7][8][9][10]
-
Engineering Control: All handling must occur inside a certified chemical fume hood.
-
Respirator: If hood sash must be raised or work is outside a hood (not recommended), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
-
Why Full-Face? Aniline vapors absorb through the mucous membranes of the eyes. Safety glasses do not prevent vapor absorption.
-
Part 4: Safe Handling Lifecycle
The following diagram outlines the decision logic for safe handling, from storage to disposal.
Figure 1: Operational workflow for handling 2-Iodo-5-(trifluoromethoxy)aniline, emphasizing the critical segregation from oxidizers during waste disposal.
Part 5: Emergency Response Protocols
Scenario A: Skin Exposure (The "Speed Run")
-
Immediate Action: Stop working. Do not wipe the skin (this drives the chemical deeper).
-
Flush: Move immediately to the safety shower/sink. Flush with tepid water for 15 minutes .
-
Soap: Use non-abrasive soap. Do not use alcohol or organic solvents ; these increase skin permeability.
-
Medical: Seek medical attention. Inform the physician of "Potential Aniline Absorption / Methemoglobinemia risk."
Scenario B: Spill Management (< 10 mL/g)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.
-
Containment:
-
Liquids: Absorb with vermiculite or sand. Do not use paper towels (combustible surface area).
-
Solids: Wet wipe with water-dampened pads to prevent dust.
-
-
Decontamination: Wash the surface with a dilute surfactant (soap) solution.
-
Disposal: Collect all debris into a wide-mouth jar labeled "Hazardous Waste: Fluorinated Aromatic Amine."
Part 6: Waste Disposal & Decontamination
Critical Warning: Do not mix this waste with oxidizing acids (Nitric, Chromic) or Bleach (Sodium Hypochlorite).
-
Reasoning: Oxidation of the aniline amine group can be exothermic and generate explosive azo/nitro compounds or volatile chloramines.
Disposal Stream:
-
Category: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Organic Iodine and Fluorine."
-
Method: High-temperature incineration with flue gas scrubbing (to capture HF and Iodine gas).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 163444-17-5 (Related Structure: 2-Iodo-4-(trifluoromethyl)aniline). Retrieved March 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide for Aniline Derivatives. Retrieved March 5, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
